molecular formula C18H30O3 B15546794 10-Oxo-11(E),15(Z)-octadecadienoic acid

10-Oxo-11(E),15(Z)-octadecadienoic acid

Cat. No.: B15546794
M. Wt: 294.4 g/mol
InChI Key: TYWAWOZYYKNOQJ-DSBCBKPPSA-N
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Description

10-Oxo-11(E),15(Z)-octadecadienoic acid is a useful research compound. Its molecular formula is C18H30O3 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(11E,15Z)-10-oxooctadeca-11,15-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h3-4,11,14H,2,5-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,14-11+

InChI Key

TYWAWOZYYKNOQJ-DSBCBKPPSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 10-Oxo-11(E),15(Z)-octadecadienoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Isolation, and Potential Biological Significance of a Novel Oxylipin

Abstract

This technical guide provides a comprehensive overview of 10-Oxo-11(E),15(Z)-octadecadienoic acid, a specific keto-derivative of a di-unsaturated fatty acid. While detailed information regarding the initial discovery and isolation of this precise isomer is not extensively documented in publicly available scientific literature, this paper synthesizes the current knowledge by examining the broader class of oxo-octadecadienoic acids. We present a putative biosynthetic pathway, detail established experimental protocols for the isolation and characterization of similar compounds, and explore potential signaling pathways based on the activities of closely related molecules. This guide is intended for researchers, scientists, and professionals in drug development interested in the burgeoning field of bioactive lipids.

Introduction

Oxylipins, a class of oxygenated fatty acids, are gaining significant attention for their diverse and potent biological activities. Among these, keto-fatty acids have emerged as important signaling molecules in various physiological and pathological processes. This compound, also known as 11(E),15(Z)-10-KODE, is a specific isomer within this class. While commercially available for research purposes, its natural occurrence, biosynthetic origin, and specific biological functions remain an area of active investigation. This guide aims to provide a foundational understanding of this molecule by drawing parallels with its better-characterized isomers and related compounds.

Putative Biosynthesis and Discovery

The discovery of many oxo-octadecadienoic acids is linked to their identification in plant tissues and as metabolites from gut microbiota. It is highly probable that this compound is formed through enzymatic oxidation of a corresponding polyunsaturated fatty acid precursor, likely linoleic acid or a related isomer. The biosynthesis is anticipated to involve a lipoxygenase (LOX) enzyme, which introduces a hydroperoxy group, followed by the action of a hydroperoxide lyase or an allene (B1206475) oxide synthase pathway, ultimately leading to the formation of the keto group.

The general pathway for the formation of such oxylipins is well-established in the context of jasmonic acid biosynthesis in plants. While the specific enzymes responsible for the synthesis of this compound are yet to be identified, the conceptual framework provides a solid basis for its eventual discovery in natural sources.

Proposed Biosynthetic Pathway

Biosynthetic Pathway of this compound precursor Linoleic Acid (or related diene) hydroperoxy Hydroperoxy-octadecadienoic Acid precursor->hydroperoxy Lipoxygenase (LOX) keto This compound hydroperoxy->keto Dehydration/ Rearrangement

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols: Isolation and Characterization

While a specific protocol for the isolation of this compound has not been published, methodologies for the extraction and purification of similar oxo-fatty acids from biological matrices are well-established. The following represents a generalized workflow that can be adapted for this purpose.

General Workflow for Isolation and Purification

Isolation and Purification Workflow start Biological Sample (e.g., Plant Tissue, Bacterial Culture) extraction Solvent Extraction (e.g., Folch method) start->extraction partition Liquid-Liquid Partition extraction->partition spe Solid Phase Extraction (SPE) (e.g., C18 cartridge) partition->spe hplc High-Performance Liquid Chromatography (HPLC) (Normal or Reverse Phase) spe->hplc characterization Structural Characterization (MS, NMR) hplc->characterization

Caption: Generalized workflow for the isolation and purification of oxo-fatty acids.

Detailed Methodologies

3.2.1. Extraction:

  • Objective: To extract total lipids from the biological sample.

  • Protocol (based on Folch method):

    • Homogenize the sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture.

    • Filter the homogenate to remove solid debris.

    • Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

    • Centrifuge to facilitate phase separation.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

3.2.2. Solid Phase Extraction (SPE):

  • Objective: To enrich the fatty acid fraction.

  • Protocol:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the lipid extract (resuspended in a suitable solvent) onto the cartridge.

    • Wash with a low-polarity solvent to remove neutral lipids.

    • Elute the fatty acids with a more polar solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness.

3.2.3. High-Performance Liquid Chromatography (HPLC):

  • Objective: To isolate the specific this compound isomer.

  • Protocol (example for Reverse-Phase HPLC):

    • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Detection: UV detector at a wavelength corresponding to the chromophore of the keto-fatty acid (typically around 230-280 nm).

    • Fraction Collection: Collect fractions corresponding to the peak of interest.

3.2.4. Structural Characterization:

  • Objective: To confirm the identity and structure of the isolated compound.

  • Techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the complete chemical structure, including the position of the keto group and the stereochemistry of the double bonds.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, research on structurally similar molecules provides valuable insights into its potential roles. A closely related compound, 10-oxo-trans-11-octadecenoic acid (KetoC), has been shown to exert anti-inflammatory and cytoprotective effects. These effects are often mediated through specific signaling pathways.

The Nrf2-ARE Signaling Pathway: A Potential Target

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of a battery of cytoprotective genes. Some oxo-fatty acids are known to be potent activators of this pathway.

Nrf2-ARE Signaling Pathway cluster_nucleus oxo_acid This compound (Hypothesized) keap1_nrf2 Keap1-Nrf2 Complex oxo_acid->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus are ARE genes Cytoprotective Genes response Cellular Protection (Antioxidant, Anti-inflammatory) nrf2_nuc Nrf2 are_nuc ARE nrf2_nuc->are_nuc Binds to genes_nuc Cytoprotective Genes are_nuc->genes_nuc Activates transcription genes_nuc->response

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Quantitative Data on Related Oxo-Octadecadienoic Acids

To provide a quantitative context for the potential biological activity of this compound, the following table summarizes data for related compounds.

CompoundSource/SystemBiological ActivityEffective Concentration
10-oxo-trans-11-octadecenoic acid (KetoC)RAW 264.7 cellsAnti-inflammatory5 µM
9-oxo-10(E),12(E)-Octadecadienoic acidMouse primary hepatocytesPPARα agonist10-20 µM
13-oxo-9(Z),11(E)-octadecadienoic acid3T3-L1 adipocytesPPARγ agonistNot specified
10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC)Mouse splenocytesImmunomodulatory50 µM

This table is for comparative purposes and the activities listed are for related, but distinct, molecules.

Conclusion and Future Directions

This compound represents an intriguing but understudied member of the oxo-fatty acid family. While direct evidence for its discovery, isolation, and biological function is limited, the wealth of knowledge on related compounds provides a strong framework for future research. The protocols and potential signaling pathways outlined in this guide offer a starting point for investigators seeking to unravel the biological significance of this novel oxylipin.

Future research should focus on:

  • Screening of natural sources for the presence of this compound.

  • Development of a specific and validated analytical method for its quantification.

  • Total synthesis to confirm its structure and provide sufficient material for biological testing.

  • In-depth investigation of its effects on key signaling pathways, including but not limited to the Nrf2 and PPAR pathways.

By addressing these research gaps, the scientific community can better understand the role of this compound in health and disease, potentially paving the way for new therapeutic interventions.

Endogenous Presence of 10-Oxo-11(E),15(Z)-octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 10-Oxo-11(E),15(Z)-octadecadienoic acid and its closely related isomers. While direct research on the specific endogenous presence and biological functions of this compound is limited, this document consolidates the existing knowledge on the broader class of oxo-octadecadienoic acids (oxo-ODAs). This guide covers the general biosynthetic pathways of these oxidized fatty acids, their known biological activities, particularly as signaling molecules, and detailed experimental protocols for their analysis. The information is presented to support further research and drug development efforts in the field of lipidomics and related therapeutic areas.

Introduction: The Landscape of Oxo-Octadecadienoic Acids

Oxo-octadecadienoic acids (oxo-ODAs) are a class of oxidized metabolites derived from polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid. These molecules are gaining increasing attention for their roles in a variety of physiological and pathological processes, including inflammation, metabolic regulation, and cell signaling. While specific isomers like 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-octadecadienoic acid (13-oxo-ODA) have been more extensively studied, particularly for their presence in plants like tomatoes and their potent agonistic activity on peroxisome proliferator-activated receptors (PPARs), the specific isomer this compound remains less characterized in the scientific literature.

This guide will synthesize the available information on the biosynthesis, biological activity, and analytical methodologies for oxo-ODAs as a class, with a focus on the most relevant and well-documented isomers to provide a foundational understanding for researchers interested in this compound.

Biosynthesis of Oxo-Octadecadienoic Acids

The biosynthesis of oxo-ODAs is a multi-step enzymatic process initiated by the oxidation of polyunsaturated fatty acids. In plants, the primary precursor for many of these signaling molecules is α-linolenic acid.

The generally accepted pathway involves the following key steps:

  • Lipoxygenase (LOX) Action: The biosynthesis is initiated by the action of lipoxygenase enzymes, which introduce a hydroperoxy group into the fatty acid backbone. Depending on the specific LOX enzyme (e.g., 9-LOX or 13-LOX), this occurs at different positions.

  • Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC): The hydroperoxy fatty acid is then converted to an unstable allene oxide by allene oxide synthase. This is followed by cyclization, catalyzed by allene oxide cyclase, to form a cyclopentenone ring structure, a characteristic of jasmonates and related compounds.

  • Further Modifications: The resulting molecule can undergo further enzymatic modifications, including reduction and β-oxidation, to yield a variety of bioactive oxylipins.

While this pathway is well-established for jasmonic acid and its precursors, the precise enzymatic steps leading to the formation of linear oxo-ODAs like this compound are not as clearly defined and may involve alternative enzymatic or non-enzymatic oxidation processes. In mammals, oxo-ODAs can be formed from linoleic acid via the action of cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes, followed by oxidation of the resulting hydroxy fatty acids.[1]

Biosynthesis_of_Oxo_ODAs cluster_plant Plant Biosynthesis cluster_mammal Mammalian Biosynthesis alpha-Linolenic_Acid alpha-Linolenic_Acid Hydroperoxy_Fatty_Acid Hydroperoxy_Fatty_Acid alpha-Linolenic_Acid->Hydroperoxy_Fatty_Acid Lipoxygenase (LOX) Allene_Oxide Allene_Oxide Hydroperoxy_Fatty_Acid->Allene_Oxide Allene Oxide Synthase (AOS) Cyclic_Precursors Cyclic_Precursors Allene_Oxide->Cyclic_Precursors Allene Oxide Cyclase (AOC) Jasmonates_and_related_compounds Jasmonates_and_related_compounds Cyclic_Precursors->Jasmonates_and_related_compounds Further Modifications Linoleic_Acid Linoleic_Acid Hydroxy_Fatty_Acid Hydroxy_Fatty_Acid Linoleic_Acid->Hydroxy_Fatty_Acid COX, LOX, CYP450 Oxo-ODAs Oxo-ODAs Hydroxy_Fatty_Acid->Oxo-ODAs Dehydrogenase

Caption: Generalized biosynthetic pathways of oxo-octadecadienoic acids.

Known Biological Activities of Related Oxo-Octadecadienoic Acids

While data on this compound is scarce, research on its isomers has revealed significant biological activities, primarily related to metabolic regulation and inflammation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Several oxo-ODAs have been identified as potent agonists of PPARs, which are nuclear receptors that play critical roles in lipid and glucose metabolism.

  • 9-oxo-ODA and 13-oxo-ODA have been shown to be potent activators of PPARα.[2][3] Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid oxidation, leading to a reduction in triglyceride levels.

  • Some oxo-ODAs also exhibit activity towards PPARγ, a key regulator of adipogenesis and insulin (B600854) sensitivity.

PPAR_Signaling Oxo-ODAs Oxo-ODAs PPARa PPARa Oxo-ODAs->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Gene_Transcription Target_Gene_Transcription PPRE->Target_Gene_Transcription Initiates Increased_Fatty_Acid_Oxidation Increased_Fatty_Acid_Oxidation Target_Gene_Transcription->Increased_Fatty_Acid_Oxidation Leads to

Caption: PPARα signaling pathway activated by oxo-ODAs.

Anti-inflammatory Effects

Closely related compounds have demonstrated anti-inflammatory properties. For instance, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, which has a similar structure to the topic compound, has been shown to possess anti-inflammatory activity.[4] Another related molecule, 10-oxo-trans-11-octadecenoic acid (KetoC), has been found to suppress the production of pro-inflammatory cytokines.[5]

The anti-inflammatory actions are often mediated through the modulation of key signaling pathways, such as the NF-κB pathway.

Quantitative Data

Table 1: Representative Concentrations of OXLAMs in Rat Plasma

MetaboliteMean Concentration (nmol/L)
9-hydroxy-octadecadienoic acid (9-HODE)57.8
13-hydroxy-octadecadienoic acid (13-HODE)123.2
9-oxo-octadecadienoic acid (9-oxoODE)218.1
13-oxo-octadecadienoic acid (13-oxoODE)57.8
Data from a study on rat plasma, concentrations may vary significantly between species and tissues.[6]

Experimental Protocols

Accurate quantification and characterization of oxo-ODAs require sensitive and specific analytical techniques. The following protocols are adapted from established methods for the analysis of related oxidized fatty acids.

Extraction of Oxo-ODAs from Biological Matrices

This protocol outlines a general procedure for the liquid-liquid extraction of oxo-ODAs from plasma or tissue homogenates.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (e.g., a deuterated analog of the analyte)

  • Methanol (B129727)

  • Hexane (B92381)

  • Acetic acid

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of the biological sample, add an appropriate amount of the internal standard.

  • Add 1 mL of methanol to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Acidify the supernatant with 10 µL of acetic acid.

  • Add 2 mL of hexane and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collect the upper hexane layer.

  • Repeat the hexane extraction.

  • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Extraction_Workflow Start Biological Sample + Internal Standard Protein_Precipitation Add Methanol, Vortex, Centrifuge Start->Protein_Precipitation Collect_Supernatant Collect Supernatant Protein_Precipitation->Collect_Supernatant Acidification Acidify with Acetic Acid Collect_Supernatant->Acidification Liquid_Liquid_Extraction Add Hexane, Vortex, Centrifuge Acidification->Liquid_Liquid_Extraction Collect_Organic_Layer Collect Hexane Layer (Repeat) Liquid_Liquid_Extraction->Collect_Organic_Layer Evaporation Evaporate to Dryness Collect_Organic_Layer->Evaporation Reconstitution Reconstitute for Analysis Evaporation->Reconstitution End LC-MS/MS Analysis Reconstitution->End

Caption: Experimental workflow for the extraction of oxo-ODAs.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of oxo-ODAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example in Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. The exact m/z values will need to be determined for this compound. For a generic oxo-ODA (C18H30O3, MW: 294.43), the precursor ion [M-H]⁻ would be m/z 293.2. Product ions would be generated by fragmentation of the molecule.

Table 2: Illustrative MRM Transitions for Oxo-ODA Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Oxo-ODA Analyte293.2To be determinedTo be optimized
Deuterated Internal Standarde.g., 297.2To be determinedTo be optimized

Conclusion and Future Directions

The field of oxidized fatty acids holds significant promise for understanding and potentially treating a range of diseases. While direct evidence for the endogenous presence and specific functions of this compound is currently limited, the study of its isomers provides a strong rationale for further investigation. Future research should focus on:

  • Chemical Synthesis and Standardization: The synthesis of a pure analytical standard of this compound is crucial for its definitive identification and quantification in biological systems.

  • Screening in Biological Samples: Targeted metabolomics studies should be conducted to screen for the presence of this isomer in various tissues and biofluids under different physiological and pathological conditions.

  • Functional Characterization: In vitro and in vivo studies are needed to elucidate the specific biological activities of this compound, including its potential as a PPAR agonist and its role in inflammation.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The In Vivo Biosynthesis of 10-Oxo-11(E),15(Z)-octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Oxo-11(E),15(Z)-octadecadienoic acid is a member of the oxylipin family, a diverse group of signaling molecules derived from the oxidation of polyunsaturated fatty acids. In vivo, its biosynthesis is primarily associated with the 9-lipoxygenase (9-LOX) pathway, which is active in both plants and animals, playing crucial roles in stress responses, development, and inflammation. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailed experimental protocols for its analysis, a summary of quantitative data, and a visualization of the associated signaling pathways.

Biosynthesis Pathway

The primary route for the in vivo synthesis of this compound and its analogs, such as 10-oxo-11,15-phytodienoic acid (10-OPDA), is the 9-lipoxygenase (9-LOX) pathway.[1] This pathway is initiated by the enzymatic oxidation of polyunsaturated fatty acids.

Key Precursors:

  • α-Linolenic Acid (18:3): The precursor for 10-oxo-11,15-phytodienoic acid (10-OPDA).

  • Linoleic Acid (18:2): The precursor for 10-oxo-11-phytoenoic acid (10-OPEA).[1]

Enzymatic Steps:

  • Lipoxygenase (LOX) Action: The pathway begins with the action of a 9-lipoxygenase (9-LOX) enzyme, which incorporates molecular oxygen into the fatty acid precursor to form a 9-hydroperoxy derivative. For α-linolenic acid, this results in 9-hydroperoxy-10,12,15-octadecatrienoic acid (9-HPOT).[1]

  • Allene (B1206475) Oxide Synthase (AOS) Activity: The 9-hydroperoxy intermediate is then converted into an unstable allene oxide by a 9-allene oxide synthase (9-AOS).[1]

  • Cyclization: The unstable allene oxide undergoes cyclization to form the cyclopentenone ring structure characteristic of this class of molecules. This can occur either non-enzymatically or be catalyzed by a putative 9-allene oxide cyclase (9-AOC) to yield 10-OPDA.[1]

In mammalian systems, the biosynthesis of oxo-octadecadienoic acids also involves lipoxygenases and cytochrome P450 enzymes.[2][3] These molecules are known to be involved in inflammatory processes and the regulation of metabolic pathways.[2][4]

Quantitative Data

Quantitative analysis of 10-oxo-phytodienoic acids reveals their dynamic regulation in response to various stimuli. The following table summarizes data from studies on maize, which provides a model for understanding the in vivo levels of these compounds.

Tissue/Condition10-OPEA (ng/g FW)10-OPDA (ng/g FW)12-OPDA (ng/g FW)Reference
Maize Leaves (Control) ~5~15~50[1]
Maize Leaves (FAW-R, 1h) ~25~25>1600[1]
Maize Roots (Control) ~10~5~5[1]
Maize Roots (Crush, 60 min) >120~20~30[1]
Maize Scutellum (10 d) >1200~40~6[1]
Maize Scutellum (14 d) >1800~45~6[1]

FAW-R: Fall armyworm regurgitant

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound and related oxylipins in biological matrices.

1. Sample Preparation and Extraction:

  • Flash-freeze biological samples in liquid nitrogen to quench metabolic activity.
  • Homogenize the frozen tissue in a suitable extraction solvent (e.g., 2-propanol/water/HCl) containing an antioxidant like butylated hydroxytoluene (BHT) and an internal standard (e.g., a deuterated analog).
  • Perform liquid-liquid extraction with an organic solvent such as hexane.
  • Evaporate the organic phase to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol/water).[5]

2. Liquid Chromatography (LC):

  • Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, <2 µm particle size).
  • Mobile Phase A: Water with 0.1% acetic acid or 0.01% formic acid.[6]
  • Mobile Phase B: Acetonitrile (B52724)/methanol/acetic acid (860/140/1, v/v/v) or acetonitrile with 0.01% formic acid.[6][7]
  • Gradient: Employ a gradient elution to separate the oxylipins, starting with a lower percentage of mobile phase B and gradually increasing it.
  • Flow Rate: Typically 0.2 - 0.4 mL/min.[7]
  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization, Negative (ESI-).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the target analyte and the internal standard. For a related compound, 9-oxo-ODE, the deprotonated molecular ion [M-H]⁻ is at m/z 293.2.[8] A characteristic fragment ion for 9-oxo-ODE is at m/z 185.1, resulting from cleavage adjacent to the carbonyl group.[8] Specific transitions for this compound should be determined using an authentic standard.

4. Quantification:

  • Generate a standard curve using serial dilutions of an authentic standard of this compound with a fixed concentration of the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard in the samples.
  • Determine the concentration of the analyte in the samples by interpolating its peak area ratio on the standard curve.

Lipoxygenase (LOX) Enzyme Activity Assay

This spectrophotometric assay measures the activity of lipoxygenase by monitoring the formation of conjugated dienes.

1. Enzyme Extraction:

  • Homogenize fresh or frozen tissue in an ice-cold extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8).
  • Centrifuge the homogenate at 4°C to pellet cellular debris.
  • Use the supernatant containing the crude enzyme extract for the assay.

2. Assay Procedure:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0) and the substrate, linoleic acid or α-linolenic acid, emulsified with a detergent like Tween 20.
  • Initiate the reaction by adding the enzyme extract.
  • Monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer. This absorbance change is due to the formation of conjugated dienes in the hydroperoxide product.
  • Calculate the enzyme activity based on the initial linear rate of the reaction.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is embedded within a complex network of oxylipin signaling that modulates plant defense and development. In animals, related compounds are involved in inflammatory and metabolic regulation.

Biosynthesis_Pathway cluster_membrane Membrane Lipids cluster_cytosol Cytosol / Chloroplast ALA α-Linolenic Acid (18:3) Linoleic Acid (18:2) LOX 9-Lipoxygenase (9-LOX) ALA->LOX HPOT 9-Hydroperoxy- octadecatrienoic Acid (9-HPOT/9-HPOD) AOS 9-Allene Oxide Synthase (9-AOS) HPOT->AOS AO Allene Oxide AOC Allene Oxide Cyclase (9-AOC) (or non-enzymatic) AO->AOC Target_Acid 10-Oxo-11(E),15(Z)- octadecadienoic acid (and analogs like 10-OPDA) LOX->HPOT + O2 AOS->AO AOC->Target_Acid Cyclization

Caption: Biosynthetic pathway of this compound via the 9-LOX pathway.

Experimental_Workflow Sample 1. Biological Sample (e.g., Plant Tissue) Extraction 2. Homogenization & Extraction (with Internal Standard) Sample->Extraction Cleanup 3. Solid Phase Extraction (SPE) (Optional Cleanup) Extraction->Cleanup Analysis 4. LC-MS/MS Analysis Cleanup->Analysis Quant 5. Quantification (vs. Standard Curve) Analysis->Quant LC LC Separation (C18 Column) Analysis->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: General experimental workflow for the quantification of oxylipins.

Signaling_Pathway Oxylipin 9-LOX Derived Oxylipins (e.g., 10-OPDA) Mito Mitochondrial Stress Oxylipin->Mito BR Brassinosteroid Signaling Oxylipin->BR Gene Gene Expression (Detoxification, Defense, Protease) Oxylipin->Gene Cell Cellular Responses Mito->Cell BR->Cell Gene->Cell Defense Pathogen & Herbivore Defense Cell->Defense PCD Programmed Cell Death Cell->PCD Root Root Development Cell->Root

Caption: Downstream signaling effects of 9-LOX derived oxylipins in plants.

Conclusion

This compound is a bioactive lipid mediator synthesized in vivo through the 9-lipoxygenase pathway. Its production is dynamically regulated in response to developmental cues and environmental stresses. The methodologies outlined in this guide provide a robust framework for the accurate quantification and further investigation of this and related oxylipins. Understanding the biosynthesis and signaling of these molecules is critical for developing new strategies in agriculture and medicine, particularly in the areas of plant defense and inflammatory diseases.

References

Unveiling the Obscure: A Technical Guide to the Natural Sources of 10-Oxo-11(E),15(Z)-octadecadienoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide delves into the current understanding of the natural origins of 10-Oxo-11(E),15(Z)-octadecadienoic acid. While direct evidence for the widespread natural occurrence of this specific isomer remains elusive in prominent scientific literature, this document provides a comprehensive overview of structurally related oxo-fatty acids found in nature, their quantitative distribution, the experimental protocols for their analysis, and a putative biosynthetic pathway.

Natural Occurrence: A Landscape of Related Oxylipins

Extensive database searches indicate that this compound is primarily available as a synthetic compound for research purposes. Its natural presence in significant quantities within plant, animal, or microbial sources is not well-documented in the current body of scientific literature. However, a diverse array of structurally similar oxo-octadecadienoic acids, collectively known as oxylipins, are well-known constituents of various natural systems, particularly in the plant kingdom where they play crucial roles in defense and signaling pathways.

These related compounds, often isomers of the requested molecule, are typically formed through the oxidation of polyunsaturated fatty acids like linoleic and α-linolenic acid. Notable examples with documented natural sources include:

  • 9-Oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA): Abundantly found in tomatoes (Solanum lycopersicum), this compound has garnered significant interest for its biological activities.

  • 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA): This linolenic acid derivative has been identified in tomato, mandarin orange (Citrus reticulata), and bitter gourd (Momordica charantia).[1]

  • 10-Oxo-11-phytoenoic acid (10-OPEA) and 10-Oxo-11,15-phytodienoic acid (10-OPDA): These cyclopentenone compounds are derived from the 9-lipoxygenase pathway and have been isolated from potato (Solanum tuberosum) and studied in maize (Zea mays) in response to stress.[2]

  • 12-Oxo-10,15(Z)-phytodienoic acid (12-OPDA): A well-characterized precursor in the biosynthesis of the plant hormone jasmonic acid.

Quantitative Data on Related Oxo-Octadecadienoic Acids

The concentration of these oxylipins can vary significantly depending on the species, tissue type, and environmental conditions such as stress or pathogen attack. The following table summarizes available quantitative data for prominent, structurally related compounds.

CompoundNatural SourceTissueConcentration (µg/g of tissue weight)Reference
9-Oxo-10(E),12(E)-octadecadienoic acidTomato (Solanum lycopersicum)Peel~0.2
Sarcocarp~0.1
13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acidTomato (Solanum lycopersicum)Not SpecifiedPresent[1]
Mandarin orange (Citrus reticulata)Not SpecifiedPresent[1]
Bitter gourd (Momordica charantia)Not SpecifiedPresent[1]

Experimental Protocols for Extraction and Analysis

The methodologies employed for the isolation and quantification of oxo-octadecadienoic acids are critical for accurate characterization. The following is a detailed protocol adapted from studies on 9-oxo-ODA in tomatoes, which can serve as a foundational method for investigating similar compounds.

Extraction of Oxo-Fatty Acids from Plant Material

Objective: To extract oxo-fatty acids from plant tissues for subsequent analysis.

Materials:

  • Plant tissue (e.g., tomato peel, sarcocarp)

  • Liquid nitrogen

  • Lyophilizer (freeze-dryer)

  • Homogenizer

  • Extraction Solvent: Isopropanol/Ethyl Acetate (1:1, v/v) with 0.1% formic acid

  • Centrifuge (capable of 15,000 rpm and 4°C)

  • 0.2-μm pore PVDF membrane filters

Procedure:

  • Immediately freeze the separated plant tissues in liquid nitrogen to halt metabolic activity.

  • Lyophilize the frozen tissues to remove water.

  • Weigh 100 mg of the freeze-dried sample and homogenize it in 1 mL of the extraction solvent.

  • Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant.

  • Re-extract the remaining pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation.

  • Combine the supernatants and filter through a 0.2-μm PVDF membrane filter prior to analysis.

Quantification by Ultra-Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/TOF-MS)

Objective: To separate and quantify the extracted oxo-fatty acids.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Time-of-Flight Mass Spectrometer (TOF-MS)

  • Acquity UPLC BEH-C18 reversed-phase column (2.1 × 100 mm; 1.7 μm particle size)

UPLC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 300 μL/min

  • Column Temperature: 40°C

  • Injection Volume: 3 μL

  • Gradient:

    • 0-4 min: 30-50% B

    • 4-14 min: 50-85% B

    • 14-17 min: Hold at 99% B

    • 17-20 min: Return to 30% B

MS Conditions:

  • The specific parameters for the TOF-MS (e.g., source temperature, desolvation temperature, gas flow rates) should be optimized for the instrument in use.

  • Quantification: The amount of the target oxo-octadecadienoic acid is determined by constructing a calibration curve using analytical-grade standards.

Putative Biosynthetic Pathway

While the precise enzymatic pathway leading to this compound has not been elucidated, a putative pathway can be proposed based on the well-established biosynthesis of other plant oxylipins. The pathway likely originates from α-linolenic acid and involves a series of enzymatic reactions initiated by a lipoxygenase.

Putative Biosynthetic Pathway of this compound ALA α-Linolenic Acid (18:3) HPOT 13-Hydroperoxy-9(Z),11(E),15(Z)- octadecatrienoic acid (13-HPOT) ALA->HPOT O2 AOS_product Allene (B1206475) Oxide HPOT->AOS_product KODA 10-Oxo-11(E),15(Z)- octadecadienoic acid AOS_product->KODA Enzyme1 13-Lipoxygenase (13-LOX) Enzyme1->ALA Enzyme2 Allene Oxide Synthase (AOS) Enzyme2->HPOT Enzyme3 Spontaneous or Enzymatic Rearrangement Enzyme3->AOS_product

Caption: Putative biosynthesis of this compound.

This proposed pathway begins with the oxygenation of α-linolenic acid by a 13-lipoxygenase to form a hydroperoxy intermediate. This is then converted to an unstable allene oxide by allene oxide synthase. Subsequent spontaneous or enzyme-catalyzed rearrangement could then lead to the formation of this compound. It is important to note that this pathway is hypothetical and requires experimental validation.

Conclusion and Future Directions

The natural occurrence of this compound is an area that warrants further investigation. While current research has focused on a range of other oxo-fatty acid isomers, the specific biological relevance and distribution of the 10-oxo, 11(E), 15(Z) isomer remain to be discovered. Future research should focus on targeted screening of a wider variety of plant, fungal, and marine organisms using advanced analytical techniques. Elucidation of its biosynthetic pathway will be crucial to understanding its physiological role and potential for biotechnological production. This guide provides a foundational framework for researchers to build upon in the exploration of this and other novel oxylipins.

References

cellular signaling pathways of 10-Oxo-11(E),15(Z)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Signaling Pathways of Oxo-Octadecadienoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo-11(E),15(Z)-octadecadienoic acid is a specific isomer of a larger class of oxidized fatty acids known as oxo-octadecadienoic acids (oxo-ODAs). While literature directly investigating the cellular signaling pathways of this precise isomer is limited, extensive research on closely related oxo-ODAs and oxo-octadecatrienoic acids (oxo-OTAs) provides significant insights into their biological activities and mechanisms of action. These molecules, derived from the oxidation of polyunsaturated fatty acids like linoleic and α-linolenic acid, are potent signaling molecules involved in regulating lipid metabolism and inflammation.[1][2][3]

This technical guide summarizes the core signaling pathways activated by various oxo-ODA isomers, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development. The primary signaling pathways discussed are the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and the G-protein coupled receptor 120 (GPR120) mediated anti-inflammatory pathway.

Core Signaling Pathways

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Several isomers of oxo-ODA have been identified as potent agonists of PPARs, a family of nuclear receptors that play crucial roles in lipid and glucose metabolism.[1][3] Specifically, PPARα and PPARγ are key targets.

PPARα Activation:

9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), found in tomatoes, is a well-characterized PPARα agonist.[4][5][6] Activation of PPARα in hepatocytes leads to the upregulation of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase (AOX), and Fatty Acid Translocase (FAT/CD36).[7] This ultimately results in decreased triglyceride accumulation in both plasma and the liver.[4][7] Another isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), also demonstrates strong PPARα agonistic activity.[1][7]

PPARγ Activation:

13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), a derivative of α-linolenic acid, has been shown to activate PPARγ in adipocytes.[8] PPARγ activation is a key mechanism in adipogenesis and improving insulin (B600854) sensitivity. Activation by 13-oxo-OTA leads to the expression of PPARγ target genes, promoting adipocyte differentiation, adiponectin secretion, and glucose uptake.[8]

Quantitative Data on PPAR Activation

CompoundReceptorCell TypeAssayEC50 / Effective ConcentrationFold Activation / EffectReference
9-oxo-10(E),12(E)-ODAPPARαMouse Primary HepatocytesLuciferase Reporter Assay10-20 µMSignificant increase in reporter activity[6]
13-oxo-9,11-ODAPPARα-Luciferase Reporter Assay-Stronger than 9-oxo-ODA and CLA[7]
9-oxo-10(E),12(Z),15(Z)-OTAPPARαMurine Primary HepatocytesmRNA expression of PPARα target genes-Significant induction[3]
13-oxo-9(Z),11(E),15(Z)-OTAPPARγAdipocytesmRNA expression of PPARγ target genes-Significant induction[8]

Diagram of the PPARα Signaling Pathway

PPARa_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_oxo_ODA 10-Oxo-ODA PPARa_RXR_inactive PPARα-RXR (inactive) 10_oxo_ODA->PPARa_RXR_inactive Binds and Activates PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active Translocation PPRE PPRE PPARa_RXR_active->PPRE Binds Target_Genes Target Genes (e.g., CPT1, AOX) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins for Fatty Acid Oxidation mRNA->Proteins Translation Lipid_Metabolism Fatty Acid Oxidation Proteins->Lipid_Metabolism Increases

Caption: PPARα signaling pathway activated by 10-Oxo-ODA.

GPR120-Mediated Anti-inflammatory Signaling

10-oxo-trans-11-octadecenoic acid (KetoC) has been shown to exert anti-inflammatory effects by acting as a ligand for G-protein coupled receptor 120 (GPR120).[9][10] This pathway is crucial in modulating inflammatory responses in immune cells like macrophages.

Upon binding of KetoC to GPR120, a signaling cascade is initiated that leads to the inhibition of the NF-κB pathway.[9] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By inhibiting the nuclear translocation of the p65 subunit of NF-κB, KetoC effectively suppresses the production of these inflammatory mediators.[9][10]

Quantitative Data on Anti-inflammatory Effects

CompoundCell TypeStimulusConcentrationEffectReference
10-oxo-trans-11-octadecenoic acid (KetoC)RAW 264.7 macrophagesP. gingivalis LPS5 µmol/LSignificantly reduced TNF-α, IL-6, and IL-1β mRNA and protein expression[9][10]
(±)-10-hydroxy-12(Z),15(Z)-Octadecadienoic AcidRAW 264.7 macrophagesLPS10 µMReduced nitric oxide (NO) production[11]

Diagram of the GPR120 Anti-inflammatory Pathway

GPR120_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KetoC 10-oxo-trans-11- octadecenoic acid (KetoC) GPR120 GPR120 KetoC->GPR120 Binds IKK IKK GPR120->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_inactive NF-κB p65 (inactive) IkB->NFkB_p65_inactive Sequesters NFkB_p65_active NF-κB p65 (active) NFkB_p65_inactive->NFkB_p65_active Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_p65_active->Inflammatory_Genes Promotes Transcription Inflammatory_Response Inflammation Inflammatory_Genes->Inflammatory_Response

Caption: GPR120-mediated anti-inflammatory signaling by KetoC.

Experimental Protocols

PPARα Luciferase Reporter Assay

This protocol is adapted from studies investigating the PPARα agonistic activity of oxo-ODAs.[5]

Objective: To quantify the activation of PPARα by a test compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for human or mouse PPARα

  • Expression vector for RXRα

  • Luciferase reporter vector containing a PPRE (Peroxisome Proliferator Response Element)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (10-Oxo-ODA isomer) and positive control (e.g., GW7647)

  • Luciferase assay system (e.g., Promega Dual-Luciferase Reporter Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression vector, RXRα expression vector, and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment: Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells with the compounds for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol is based on the methodology used to assess the anti-inflammatory effects of KetoC.[9]

Objective: To determine the effect of a test compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • RAW 264.7 macrophages

  • Cell culture medium

  • Inflammatory stimulus (e.g., LPS from P. gingivalis)

  • Test compound (e.g., KetoC)

  • Nuclear and cytoplasmic extraction kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells to 80-90% confluency. Pre-treat the cells with the test compound for a specified time (e.g., 1 hour) before stimulating with LPS for another period (e.g., 30 minutes).

  • Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each fraction on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. The amount of p65 in the nucleus is normalized to the nuclear loading control (Lamin B1), and the amount in the cytoplasm is normalized to the cytoplasmic loading control (β-actin).

Conclusion

While direct evidence for the signaling pathways of this compound is not yet available, the extensive research on its isomers provides a strong foundation for predicting its biological activities. The activation of PPARα and PPARγ, leading to the regulation of lipid metabolism, and the GPR120-mediated inhibition of NF-κB, resulting in anti-inflammatory effects, are the most prominent and well-documented signaling pathways for this class of molecules. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of oxo-octadecadienoic acids. Future studies should focus on directly elucidating the specific activities and receptor affinities of the 10-Oxo-11(E),15(Z) isomer to confirm and potentially expand upon these findings.

References

Unveiling the Agonistic Potential of Oxo-Octadecadienoic Acids on Peroxisome Proliferator-Activated Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxisome Proliferator-Activated Receptors (PPARs) are critical regulators of lipid and glucose homeostasis, positioning them as key therapeutic targets for metabolic disorders. While various synthetic agonists have been developed, there is a growing interest in naturally occurring ligands. This technical guide delves into the role of oxo-octadecadienoic acids (oxo-ODAs), a class of oxidized fatty acids, as PPAR agonists.

Notably, a comprehensive review of the current scientific literature reveals a significant focus on the 9-oxo and 13-oxo isomers of octadecadienoic acid, which have been identified as potent activators of PPARα.[1][2][3] Conversely, there is a conspicuous absence of specific data regarding the PPAR agonist activity of 10-Oxo-11(E),15(Z)-octadecadienoic acid . Therefore, this document will provide an in-depth analysis of the broader class of oxo-ODAs as PPAR agonists, leveraging the substantial evidence available for the well-characterized 9-oxo and 13-oxo isomers to offer valuable insights for researchers and drug development professionals exploring this compound class.

Introduction to PPARs and their Endogenous Ligands

Peroxisome Proliferator-Activated Receptors are a group of nuclear receptors comprising three isoforms: PPARα, PPARγ, and PPARβ/δ.[4] These ligand-activated transcription factors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[4]

  • PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in reduced plasma triglyceride levels.[1]

  • PPARγ is predominantly found in adipose tissue and is a master regulator of adipogenesis, fat storage, and insulin (B600854) sensitivity.[5][6]

  • PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation and energy homeostasis.

Endogenous ligands for PPARs include a variety of fatty acids and their derivatives.[7] Among these, oxidized fatty acids, including oxo-octadecadienoic acids, have emerged as a class of potent natural agonists.[5][6]

Oxo-Octadecadienoic Acids as PPAR Agonists: Focus on 9-oxo-ODA and 13-oxo-ODA

Extensive research has identified specific isomers of oxo-octadecadienoic acid, notably 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), as potent PPARα agonists.[1][2][3] These compounds have been isolated from natural sources like tomatoes.[2]

Mechanism of Action: The PPARα Signaling Pathway

The activation of PPARα by oxo-ODAs initiates a cascade of molecular events leading to the regulation of lipid metabolism.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxo-ODA Oxo-ODA Oxo-ODA_cyto Oxo-ODA Oxo-ODA->Oxo-ODA_cyto Transport PPARa PPARα Oxo-ODA_cyto->PPARa Binding PPARa_RXR_inactive PPARα-RXR (Inactive) RXR RXR PPARa_RXR_active PPARα-RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE PPARa_RXR_active->PPRE Binding Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins (Fatty Acid Oxidation) mRNA->Proteins Translation Metabolic_Effects Reduced Triglycerides Proteins->Metabolic_Effects Increased Fatty Acid Oxidation

Figure 1. PPARα Signaling Pathway Activated by Oxo-ODA.
Quantitative Data on PPAR Agonist Activity

The potency of various oxo-ODA isomers as PPARα agonists has been evaluated using in vitro assays. The following table summarizes key quantitative data from published studies.

CompoundAssay TypeCell LineEC50 / ActivityReference
9-oxo-10(E),12(E)-ODA Luciferase Reporter AssayMouse Primary HepatocytesSignificant increase in PPARα reporter activity[2]
13-oxo-9,11-ODA Luciferase Reporter AssayCV-1Stronger activation than 9-oxo-ODA and CLA[3]
9-Oxo-10(E),12(Z),15(Z)-OTA Luciferase Reporter AssayMurine Primary HepatocytesSignificant activation of PPARα[8]

Note: EC50 values are not consistently reported across studies, with many reporting fold-activation relative to a control.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize oxo-ODAs as PPAR agonists.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay is a cornerstone for quantifying the ability of a compound to activate a specific PPAR isoform.

Luciferase_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., CV-1, HepG2) Transfection 2. Co-transfection - PPAR Expression Vector - Reporter Plasmid (PPRE-luciferase) - Internal Control (e.g., Renilla) Cell_Culture->Transfection Treatment 3. Treatment Incubate with varying concentrations of Oxo-ODA Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Measurement 5. Luciferase Activity Measurement - Firefly Luciferase (PPAR activity) - Renilla Luciferase (Normalization) Lysis->Measurement Data_Analysis 6. Data Analysis - Normalize Firefly to Renilla - Calculate Fold Activation Measurement->Data_Analysis

Figure 2. Experimental Workflow for PPAR Luciferase Reporter Assay.

Protocol:

  • Cell Culture: Plate suitable mammalian cells (e.g., CV-1, HepG2) in 24- or 48-well plates.

  • Transfection: Co-transfect cells with a PPAR expression vector (e.g., pCMX-hPPARα), a luciferase reporter plasmid containing PPREs upstream of the luciferase gene, and an internal control plasmid (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with a medium containing various concentrations of the test compound (e.g., 9-oxo-ODA) or a known PPAR agonist (positive control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Express the results as fold activation relative to the vehicle control.

Target Gene Expression Analysis (qPCR)

This method is used to confirm that the activation of PPAR by a compound leads to the transcriptional upregulation of known target genes.

Protocol:

  • Cell Culture and Treatment: Culture relevant cells (e.g., primary hepatocytes) and treat with the oxo-ODA of interest for a specified period.

  • RNA Extraction: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, primers specific for PPAR target genes (e.g., CPT1A, ACOX1), and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to control cells.

Structure-Activity Relationships of Oxo-Fatty Acids

The specific structure of an oxidized fatty acid plays a crucial role in its ability to activate PPARs. Studies on various isomers of hydroxy- and oxo-octadecadienoic acids have provided insights into the structural requirements for PPAR agonism.

It has been shown that conjugated oxo-fatty acids can form a covalent bond with a cysteine residue in the ligand-binding pocket of PPARγ.[5][6] This covalent interaction is suggested to lead to a more stable receptor-ligand complex and, consequently, more effective activation of the receptor.[5][6] While this has been demonstrated for PPARγ, it suggests a potential mechanism that could also be relevant for PPARα activation by similar ligands.

The position of the oxo group and the stereochemistry of the double bonds significantly influence the binding affinity and activation potential. The potent activity of the 9- and 13-oxo isomers suggests that the presence of the oxo group at these specific positions is favorable for interaction with the PPARα ligand-binding domain.

Future Directions and Conclusion

The existing body of research strongly supports the role of certain oxo-octadecadienoic acids, particularly 9-oxo-ODA and 13-oxo-ODA, as potent PPARα agonists.[1][2][3] These naturally occurring fatty acid derivatives hold promise for the development of novel therapeutics for dyslipidemia and other metabolic disorders.

However, the field is still evolving, and several key areas warrant further investigation:

  • Activity of other isomers: The PPAR agonist activity of other oxo-ODA isomers, including the titular This compound , needs to be experimentally determined to build a comprehensive structure-activity relationship profile.

  • Isoform selectivity: A thorough investigation into the selectivity of various oxo-ODAs for the different PPAR isoforms (α, γ, and β/δ) is necessary to understand their full pharmacological profile and potential side effects.

  • In vivo efficacy and safety: While some in vivo data exists for 13-oxo-ODA, more extensive preclinical studies are required to establish the efficacy, safety, and pharmacokinetic profiles of these compounds.

  • Mechanism of covalent binding: Further structural biology studies are needed to confirm if covalent binding to PPARα occurs with oxo-ODAs and to elucidate the precise molecular interactions.

References

A Technical Guide to the Biological Activity of Oxidized Linoleic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA) is the most abundant polyunsaturated fatty acid (PUFA) in the Western diet and a major constituent of human tissues.[1][2] As a PUFA, LA is susceptible to oxidation through both enzymatic and non-enzymatic pathways, leading to the formation of a diverse group of bioactive lipids known as oxidized linoleic acid metabolites (OXLAMs).[3][4] The primary OXLAMs include 9- and 13-hydroxyoctadecadienoic acid (9-HODE and 13-HODE) and their corresponding ketones, 9- and 13-oxo-octadecadienoic acid (9-oxoODE and 13-oxoODE).[1]

These metabolites are not merely byproducts of oxidative stress; they are potent signaling molecules that have been mechanistically linked to a wide array of physiological and pathological conditions, including inflammation, pain, atherosclerosis, and cancer.[1][3][5] OXLAMs exert their pleiotropic effects by modulating the activity of various cellular receptors and transcription factors, such as Transient Receptor Potential Vanilloid 1 (TRPV1), G protein-coupled receptor 132 (GPR132), and peroxisome proliferator-activated receptors (PPARs).[6][7][8][9]

This technical guide provides an in-depth overview of the core biological activities of OXLAMs, focusing on their biosynthesis, key signaling pathways, and biological effects. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in research and drug development.

Biosynthesis of Oxidized Linoleic Acid Metabolites

OXLAMs are generated from linoleic acid through two main routes: enzymatic conversion and non-enzymatic free radical-mediated oxidation.[1][4]

  • Enzymatic Oxidation: Several enzyme families can catalyze the oxidation of LA. These include lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450) enzymes.[1][4] For instance, 15-lipoxygenase-1 (15-LOX-1) is a key enzyme in the stereospecific formation of 13(S)-HODE in macrophages.[6][8][10]

  • Non-Enzymatic Oxidation: In conditions of high oxidative stress, reactive oxygen species (ROS) can directly attack LA, leading to the non-specific formation of a mixture of hydroperoxides (e.g., 9- and 13-hydroperoxyoctadecadienoic acid, or HpODE), which are then rapidly reduced to their corresponding HODEs.[1][5]

The initial hydroperoxide products (HpODEs) are unstable and are quickly converted to the more stable hydroxy derivatives (HODEs) by peroxidases. HODEs can be further oxidized to form ketones (oxoODEs).[11][12]

G General Biosynthesis Pathway of OXLAMs LA Linoleic Acid (LA) Enzymatic Enzymatic Oxidation (LOX, COX, CYP450) LA->Enzymatic NonEnzymatic Non-Enzymatic Oxidation (Free Radicals, ROS) LA->NonEnzymatic HPODEs 9- & 13-HpODE (Hydroperoxides) Enzymatic->HPODEs NonEnzymatic->HPODEs Peroxidases Peroxidases HPODEs->Peroxidases HODEs 9- & 13-HODE (Hydroxy-derivatives) Peroxidases->HODEs Reduction Dehydrogenase Hydroxy-fatty acid Dehydrogenase HODEs->Dehydrogenase OXOODEs 9- & 13-oxoODE (Keto-derivatives) Dehydrogenase->OXOODEs Oxidation

General Biosynthesis Pathway of OXLAMs

Key Signaling Pathways and Biological Activities

OXLAMs are involved in a multitude of cellular processes by activating specific signaling cascades. The biological outcomes are often dependent on the specific metabolite, its concentration, the cell type, and the pathological context.

Role in Pain and Inflammation: TRPV1 Activation

Several OXLAMs, including 9-HODE, 13-HODE, 9-oxoODE, and 13-oxoODE, are recognized as endogenous agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7][13][14] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons and is a key detector of noxious heat and inflammatory pain.[15][16] The generation of OXLAMs is increased in inflamed tissues, where they can directly activate TRPV1, contributing to pain sensitization and thermal hyperalgesia.[7][15][16] For instance, noxious heat can trigger the formation of 9- and 13-HODE in skin, which in turn sensitizes TRPV1 channels.[7][14][16] This mechanism provides a direct link between tissue injury, lipid mediator production, and the sensation of pain.

G OXLAM-Mediated TRPV1 Signaling in Nociceptors cluster_neuron Nociceptive Neuron Stimulus Tissue Injury / Inflammation Noxious Heat OXLAMs 9-HODE, 13-HODE 9-oxoODE, 13-oxoODE Stimulus->OXLAMs Generates TRPV1 TRPV1 Channel OXLAMs->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens to allow Neuron Nociceptive Neuron Membrane Depolarization Neuron Depolarization Ca_Influx->Depolarization Signal Action Potential Propagation Depolarization->Signal Pain Pain Sensation & Neurogenic Inflammation Signal->Pain Leads to

OXLAM-Mediated TRPV1 Signaling in Nociceptors
Role in Atherosclerosis: GPR132 and PPARγ Signaling

OXLAMs are highly abundant in atherosclerotic lesions and play a dual role in the progression of the disease, largely through their actions on macrophages.[6][10] The effects are mediated by at least two distinct receptor systems: the cell surface G protein-coupled receptor GPR132 (also known as G2A) and the nuclear receptor PPARγ.[6]

  • GPR132 Signaling: 9-HODE is a potent, high-affinity ligand for GPR132, which is highly expressed in macrophages within atherosclerotic plaques.[6][17] Activation of GPR132 by 9-HODE is generally pro-inflammatory and contributes to monocyte activation and lesion progression in later stages of atherosclerosis.[6][18] In contrast, 13-HODE is a very weak ligand for this receptor.[6][19]

  • PPARγ Signaling: Both 9-HODE and 13-HODE can act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6][17][20] PPARγ is a key regulator of lipid metabolism and inflammation in macrophages. In early atherosclerosis, the enzymatic production of 13-HODE activates PPARγ, leading to the upregulation of genes like CD36 (a scavenger receptor for oxidized LDL) and FABP4 (Fatty Acid Binding Protein 4).[6][10][20] This enhances lipid uptake and clearance, which can be a protective mechanism.[6][10] However, in later stages, overwhelming non-enzymatic production of HODEs can lead to excessive lipid accumulation and foam cell formation, contributing to a fragile, acellular plaque.[6]

G Dual Signaling of HODEs in Macrophages cluster_cell Macrophage cluster_nucleus HODE9 9-HODE GPR132 GPR132 HODE9->GPR132 Potent Agonist PPARg PPARγ HODE9->PPARg Agonist HODE13 13-HODE HODE13->GPR132 Weak Agonist HODE13->PPARg Agonist ProInflammatory Pro-inflammatory Effects (Monocyte Activation) GPR132->ProInflammatory Activates Transcription Gene Transcription (CD36, FABP4) PPARg->Transcription Regulates Nucleus Nucleus LipidUptake Lipid Uptake & Foam Cell Formation Transcription->LipidUptake Promotes

Dual Signaling of HODEs in Macrophages
Role in Cancer and Other Processes

The role of OXLAMs in cancer is complex and appears to be context-dependent.[3] They have been implicated in regulating processes critical to tumor development, such as cell proliferation, apoptosis, and inflammation.[18] For instance, LA-derived oxylipins can promote tumor growth and metastasis by activating signaling pathways involving PPARs and GPR132.[18] Conversely, some studies suggest that certain OXLAMs may have anti-tumor effects. Further research is needed to clarify these opposing roles.

Beyond these areas, OXLAMs have been shown to:

  • Regulate Hematopoiesis: 9-HODE can activate GPR132 to enhance the expression of hematopoietic stem and progenitor cell markers.[21]

  • Modulate Neuronal Morphogenesis: 13-HODE, at physiologically relevant concentrations, can increase axonal outgrowth in cortical neurons.[22]

  • Influence Gut Health: Oxidized LA in the diet can exacerbate colitis and colorectal tumorigenesis in animal models, partly by altering the gut microbiota and activating Toll-like receptor 4 (TLR4) signaling.[23]

Quantitative Data on OXLAMs

Quantifying the levels of OXLAMs in biological matrices is crucial for understanding their physiological and pathological relevance. Concentrations can vary significantly based on the tissue, species, and disease state.

Table 1: Representative Concentrations of OXLAMs in Biological Samples

Metabolite Sample/Tissue Species Condition Concentration (nmol/L or µM) Citation
9-HODE Plasma Rat Normal 57.8 ± 18.7 nmol/L [11][12]
13-HODE Plasma Rat Normal 123.2 ± 31.1 nmol/L [11][12]
9-oxoODE Plasma Rat Normal 218.1 ± 53.7 nmol/L [11][12]
13-oxoODE Plasma Rat Normal 57.8 ± 19.2 nmol/L [11][12]
Total OXLAMs Plasma Rat Normal 456.9 ± 76.4 nmol/L [11][12]

| 9-HODE | Liver | Mouse | High-fat diet | ~4.0 - 5.5 µM (free) |[24] |

Table 2: Effective Concentrations of OXLAMs in In Vitro Experiments

Metabolite Experimental System Observed Effect Effective Concentration Citation
9-HODE Trigeminal Ganglion (TG) Neurons TRPV1 Activation 100 µM [16]
13-HODE Trigeminal Ganglion (TG) Neurons TRPV1 Activation 100 µM [16]
9-oxoODE Trigeminal Ganglion (TG) Neurons TRPV1 Activation 100 µM [16]
13-HODE Cortical Neuron-Glia Co-cultures Increased Axonal Outgrowth 100 nM [22]

| 9-HODE | GPR132-transfected HEK-293 cells | Calcium Mobilization | 1 µM |[19] |

Experimental Protocols

The analysis of OXLAMs and their biological functions requires specialized methodologies. Below are outlines for key experimental approaches.

Quantification of OXLAMs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of OXLAMs in complex biological matrices.[11]

Objective: To accurately measure the concentration of 9-HODE, 13-HODE, 9-oxoODE, and 13-oxoODE in plasma or tissue homogenates.

Methodology Outline:

  • Sample Preparation:

    • Add an internal standard (e.g., 15-HETE-d8) to the sample for accurate quantification.[1]

    • For total OXLAMs (free + esterified), perform base hydrolysis (saponification) to release esterified metabolites.[11][12]

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate lipids and remove interfering substances.

  • Chromatographic Separation (LC):

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol). This separates the different OXLAM isomers.

  • Mass Spectrometric Detection (MS/MS):

    • Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[1]

    • Employ Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. This involves monitoring specific precursor ion → product ion transitions for each analyte and the internal standard.[1][11]

    • Example Transitions:

      • HODEs (m/z): 295 → 171 or 295 → 195

      • oxoODEs (m/z): 293 → 113 or 293 → 151

  • Data Analysis:

    • Quantify analytes by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with authentic standards.

G Experimental Workflow for OXLAM Quantification Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Hydrolysis Base Hydrolysis (Saponification) Spike->Hydrolysis Extraction Lipid Extraction (LLE or SPE) Hydrolysis->Extraction LC LC Separation (Reverse-Phase C18) Extraction->LC MS MS/MS Detection (ESI-, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Experimental Workflow for OXLAM Quantification
Cell-Based Assays for Biological Activity

A. Calcium Imaging for Receptor Activation (e.g., TRPV1)

Objective: To determine if an OXLAM can activate ion channels like TRPV1, leading to an increase in intracellular calcium.

Methodology Outline:

  • Cell Culture: Use primary neurons (e.g., dorsal root ganglion or trigeminal ganglion neurons) or a cell line (e.g., HEK293, CHO) stably expressing the receptor of interest (e.g., TRPV1).[13][16]

  • Dye Loading: Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Establish a baseline fluorescence reading. Apply the test OXLAM (e.g., 100 µM 9-HODE) to the cells.[16]

  • Imaging: Use fluorescence microscopy to record changes in intracellular calcium concentration over time, observed as a change in fluorescence intensity.

  • Controls: Use a known agonist (e.g., capsaicin (B1668287) for TRPV1) as a positive control and vehicle as a negative control. To confirm specificity, pre-incubate cells with a receptor antagonist (e.g., AMG9810 for TRPV1) before adding the OXLAM.[13]

B. Gene Expression Analysis (e.g., PPARγ Target Genes)

Objective: To assess if an OXLAM can modulate the expression of target genes via nuclear receptors like PPARγ.

Methodology Outline:

  • Cell Culture and Treatment: Culture relevant cells (e.g., THP-1 monocytes/macrophages).[17][25] Treat cells with the OXLAM of interest, a known agonist (e.g., rosiglitazone (B1679542) for PPARγ), or vehicle for a specified time (e.g., 24-48 hours).

  • RNA Isolation: Extract total RNA from the cells using a commercial kit.

  • Quantitative PCR (qPCR):

    • Synthesize cDNA from the RNA via reverse transcription.

    • Perform qPCR using primers specific for the target gene (e.g., FABP4, CD36, GPR132) and a housekeeping gene for normalization (e.g., GAPDH).[17][25]

  • Data Analysis: Calculate the relative change in gene expression (fold change) compared to the vehicle-treated control using the ΔΔCt method.

  • Specificity Controls: To confirm the signaling pathway, use techniques like siRNA to silence the receptor (e.g., GPR132) or a pharmacological antagonist (e.g., T0070907 for PPARγ) prior to OXLAM treatment.[17][25]

Conclusion

Oxidized linoleic acid metabolites are a critical class of lipid mediators with diverse and potent biological activities. Their roles as endogenous ligands for key receptors like TRPV1, GPR132, and PPARγ place them at the center of numerous pathological processes, including chronic pain, inflammation, and atherosclerosis. The dual nature of their effects—sometimes protective, sometimes detrimental—highlights the complexity of lipid signaling and underscores the importance of studying these molecules in specific biological contexts.

For researchers and drug development professionals, a deeper understanding of the OXLAM biosynthesis pathways and their downstream signaling effects offers promising new avenues for therapeutic intervention. Targeting the enzymes that produce specific OXLAMs or developing antagonists for their receptors could provide novel strategies for treating a range of inflammatory and metabolic diseases. The continued development of advanced analytical techniques will be paramount in accurately profiling these metabolites and fully elucidating their roles in health and disease.

References

The Anti-Inflammatory Potential of 10-Oxo-11(E),15(Z)-octadecadienoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the anti-inflammatory properties of various oxo-octadecadienoic acid isomers. However, specific in-depth research on 10-Oxo-11(E),15(Z)-octadecadienoic acid is limited. This guide synthesizes the current understanding of closely related and well-studied isomers to infer the potential mechanisms, experimental validation, and signaling pathways relevant to the target compound. The information presented herein should be considered a foundational resource to guide future research into the specific effects of this compound.

Introduction

Oxo-octadecadienoic acids, a class of oxidized linoleic acid metabolites, are emerging as significant modulators of inflammatory responses. These molecules, found in various biological systems, are being increasingly investigated for their therapeutic potential in inflammatory diseases. This technical guide focuses on the putative role of this compound in inflammation. Drawing parallels from structurally similar and more extensively researched isomers such as 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) and 10-oxo-trans-11-octadecenoic acid (KetoC), this document provides a comprehensive overview of the likely signaling pathways, presents quantitative data from related compounds in a structured format, and offers detailed experimental protocols for researchers and drug development professionals.

Core Mechanisms of Action: Insights from Related Isomers

The anti-inflammatory effects of oxo-octadecadienoic acids are multifaceted, involving the modulation of several key signaling pathways. Based on studies of its isomers, this compound is likely to exert its anti-inflammatory effects through the following mechanisms:

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

The Nrf2 pathway is a critical regulator of cellular antioxidant and anti-inflammatory responses. The isomer γKetoC has been shown to activate this pathway in dendritic cells, leading to the upregulation of downstream antioxidant enzymes and a reduction in inflammatory cytokine production.[1][2]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE binds Anti-inflammatory & Antioxidant Genes Anti-inflammatory & Antioxidant Genes ARE->Anti-inflammatory & Antioxidant Genes activates Nucleus Nucleus Cytoplasm Cytoplasm

Caption: Nrf2 Activation Pathway by this compound.

G-Protein Coupled Receptor (GPCR) Signaling

The isomers γKetoC and KetoC have been demonstrated to interact with G-protein coupled receptors, specifically GPR40 and GPR120, on immune cells.[2][3] This interaction can trigger downstream signaling cascades that result in the suppression of pro-inflammatory cytokine production.

GPCR_Signaling_Pathway This compound This compound GPR120_GPR40 GPR120/GPR40 This compound->GPR120_GPR40 activates Gq Gq GPR120_GPR40->Gq activates PLC PLC Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2_PKC Ca2+ / PKC IP3_DAG->Ca2_PKC activates Anti-inflammatory Effects Anti-inflammatory Effects Ca2_PKC->Anti-inflammatory Effects

Caption: GPCR Signaling Pathway for Anti-inflammatory Effects.

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

A common mechanism for anti-inflammatory compounds is the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. KetoC has been shown to suppress these cytokines by downregulating the nuclear translocation of NF-κB p65.

NFkB_MAPK_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway This compound This compound This compound->MAPK_Pathway inhibits This compound->NFkB_Pathway inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK_Pathway->Pro-inflammatory Cytokines induces NFkB_Pathway->Pro-inflammatory Cytokines induces

Caption: Inhibition of NF-κB and MAPK Pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of related oxo-octadecadienoic acids on inflammatory markers.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by γKetoC

Cell TypeStimulantCytokineConcentration of γKetoC (µM)Inhibition (%)p-valueReference
BMDCsLPS (100 ng/mL)IL-650~60%<0.01[4]
BMDCsLPS (100 ng/mL)IL-12p4050~75%<0.001[4]
BMDCsPoly-I:C (25 µg/mL)IL-650~50%<0.01[4]
BMDCsR-848 (1 µg/mL)IL-650~40%<0.05[4]
Peritoneal CellsLPS (100 ng/mL)IL-650~80%<0.001[4]
SplenocytesLPS (100 ng/mL)IL-650~70%<0.005[4]

Table 2: In Vivo Effects of γKetoC in a DSS-Induced Colitis Mouse Model

ParameterTreatment GroupResultp-valueReference
Body Weight LossγKetoC (oral admin.)Significantly reduced<0.05[2]
Stool ScoreγKetoC (oral admin.)Significantly improved<0.05[2]
Colon AtrophyγKetoC (oral admin.)Significantly attenuated<0.05[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory effects.

Protocol 1: In Vitro Cytokine Inhibition Assay

This protocol details the investigation of the anti-inflammatory effects on bone marrow-derived dendritic cells (BMDCs).

1. Generation of BMDCs:

  • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

  • Culture bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Culture for 6-8 days, replacing the medium every 2-3 days.

2. Cell Treatment and Stimulation:

  • Seed BMDCs in 24-well plates at a density of 5 x 10^5 cells/well.

  • Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.

3. Cytokine Measurement:

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-6, IL-12p40, and TNF-α using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Cytokine_Inhibition_Workflow A Harvest Bone Marrow B Culture with GM-CSF (6-8 days) A->B C Seed BMDCs B->C D Pre-treat with Compound C->D E Stimulate with LPS (24h) D->E F Collect Supernatant E->F G Measure Cytokines (ELISA) F->G

Caption: Experimental Workflow for Cytokine Inhibition Assay.

Protocol 2: Nrf2 Activation by Western Blot

This protocol describes how to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages or BMDCs) to 80-90% confluency.

  • Treat cells with this compound (e.g., 50 µM) for various time points (e.g., 0, 1, 2, 4, 6 hours).

2. Nuclear and Cytoplasmic Extraction:

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.

3. Western Blotting:

  • Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2 (1:1000), Lamin B1 (nuclear marker, 1:1000), and β-actin (cytoplasmic marker, 1:5000) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: DSS-Induced Colitis Mouse Model

This protocol outlines the induction of acute colitis in mice to evaluate the in vivo efficacy of this compound.[5][6]

1. Animal Model:

  • Use 8-10 week old male C57BL/6 mice.

  • Acclimatize the mice for at least one week before the experiment.

2. Induction of Colitis:

  • Administer 2.5-3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water ad libitum for 7 days.

  • A control group receives regular drinking water.

3. Treatment:

  • Administer this compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage starting from day 0 of DSS administration.

4. Monitoring and Evaluation:

  • Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

  • On day 8, euthanize the mice and collect the colons.

  • Measure colon length and weight.

  • Fix a portion of the colon in 10% buffered formalin for histological analysis (H&E staining).

  • Homogenize another portion of the colon for cytokine analysis (ELISA or qPCR).

Conclusion

While direct experimental evidence for the anti-inflammatory role of this compound is currently lacking in the published literature, the extensive research on its isomers provides a strong rationale for its investigation as a potential anti-inflammatory agent. The likely mechanisms of action involve the modulation of key signaling pathways including Nrf2, GPCRs, NF-κB, and MAPK. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the efficacy and elucidate the precise mechanisms of action of this compound. Further research in this area is warranted and holds the potential to uncover a novel therapeutic for the treatment of inflammatory diseases.

References

A Preliminary Technical Guide to the Study of Oxo-Octadecadienoic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

10-Oxo-11(E),15(Z)-octadecadienoic acid is an oxo-derivative of a polyunsaturated fatty acid. While specific research on this particular isomer is limited, the broader class of oxo-octadecadienoic acids (oxo-ODAs) and related oxylipins has garnered significant scientific interest due to their diverse biological activities. These activities primarily revolve around the modulation of key cellular signaling pathways involved in metabolism and inflammation. This guide provides a comprehensive overview of the preliminary data available for closely related and better-studied oxo-fatty acids, offering a foundational understanding for researchers interested in this compound. The information presented herein, including experimental protocols and potential signaling pathways, is extrapolated from studies on analogous compounds and should be considered as a starting point for future investigations into this specific molecule.

Introduction to Oxo-Octadecadienoic Acids

Oxo-octadecadienoic acids are metabolites of linoleic acid and other polyunsaturated fatty acids.[1] Their formation can occur through enzymatic pathways involving lipoxygenases, cyclooxygenases, and cytochrome P450 enzymes, as well as through non-enzymatic autoxidation.[1] These molecules act as signaling lipids, influencing a variety of physiological and pathological processes. A significant body of research has focused on their role as agonists for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are critical regulators of lipid and glucose metabolism, and inflammation.[2][3][4]

Physicochemical Properties

The fundamental properties of this compound are detailed below. This information is crucial for the design of experiments, including the preparation of stock solutions and delivery in cellular and animal models.

PropertyValueReference
Molecular Formula C₁₈H₃₀O₃[5][6]
Molecular Weight 294.43 g/mol [5][6]
CAS Number 1488409-84-2[5][6]
Synonyms 11(E),15(Z)-10-KODE[6]
Purity >98% (as commercially available)[6]
Storage Conditions Freezer[6]
Supplied As In solution[6]

Biological Activities of Related Oxo-Fatty Acids

CompoundBiological ActivityKey FindingsReferences
9-oxo-10(E),12(E)-Octadecadienoic acid (9-oxo-ODA) Potent PPARα agonistDecreases triglyceride accumulation in mouse primary hepatocytes by increasing the expression of PPARα target genes involved in fatty acid oxidation.[7][8]
13-oxo-9(Z),11(E),15(Z)-Octadecatrienoic acid (13-oxo-OTA) PPARγ agonistActivates PPARγ, induces mRNA expression of PPARγ target genes, promotes adipocyte differentiation, stimulates adiponectin secretion, and enhances glucose uptake in adipocytes.[2][3]
10-oxo-12(Z)-Octadecenoic acid PPARγ agonistPotently activates PPARγ and stimulates adipogenesis.[4]
11-Keto-9(E),12(E)-octadecadienoic acid Enhances fibrinolytic activityIncreases the fibrinolytic activity of endothelial cells.[9]

Potential Signaling Pathways

Based on the activities of related compounds, this compound may modulate cellular functions through the activation of PPARs. The following diagram illustrates the general signaling pathway for PPARα and PPARγ activation by oxo-fatty acids.

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxo_ODA 10-Oxo-11(E),15(Z)- octadecadienoic acid (or related oxo-fatty acid) FABP Fatty Acid Binding Protein Oxo_ODA->FABP Cellular Uptake PPAR PPARα / PPARγ FABP->PPAR Intracellular Transport PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_complex->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Activation

Caption: Proposed PPAR signaling pathway for oxo-octadecadienoic acids.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the biological activities of oxo-fatty acids. These protocols are based on published studies of related compounds and can be adapted for the investigation of this compound.

PPARα and PPARγ Reporter Gene Assay

This assay is used to determine if a compound can activate PPARα or PPARγ.

Workflow Diagram:

Reporter_Assay_Workflow A Seed cells (e.g., HEK293T) in 96-well plates B Transfect with: - PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector A->B C Incubate for 24 hours B->C D Treat with this compound (or positive/negative controls) C->D E Incubate for another 24 hours D->E F Lyse cells and measure Firefly and Renilla luciferase activity E->F G Calculate relative luciferase activity (Firefly / Renilla) F->G

Caption: Workflow for a PPAR reporter gene assay.

Detailed Protocol:

  • Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Transfection: Seed cells in 96-well plates. After 24 hours, transfect the cells using a suitable transfection reagent with a mixture of plasmids including a PPAR expression vector (either PPARα or PPARγ), a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE), and a Renilla luciferase vector for normalization.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or known PPAR agonists (e.g., rosiglitazone (B1679542) for PPARγ, WY-14643 for PPARα) as positive controls, and vehicle (e.g., DMSO) as a negative control.

  • Luciferase Assay: After another 24 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Adipocyte Differentiation Assay

This assay is used to assess the potential of a compound to induce the differentiation of preadipocytes into mature adipocytes, a process regulated by PPARγ.

Workflow Diagram:

Adipocyte_Differentiation_Workflow A Culture 3T3-L1 preadipocytes to confluence B Induce differentiation with a cocktail containing insulin (B600854), dexamethasone, and IBMX A->B C Treat with this compound (or controls) for 2 days B->C D Maintain cells in medium with insulin and the test compound for another 2 days C->D E Culture in regular medium with the test compound for an additional 4-6 days D->E F Fix cells and stain with Oil Red O E->F G Quantify lipid accumulation by extracting the dye and measuring absorbance at ~500 nm F->G

Caption: Workflow for an adipocyte differentiation assay.

Detailed Protocol:

  • Cell Culture: Grow 3T3-L1 preadipocytes in DMEM with 10% calf serum.

  • Induction of Differentiation: Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Add the test compound or controls at this stage.

  • Maintenance: After two days, replace the medium with DMEM containing 10% FBS, 10 µg/mL insulin, and the test compound.

  • Maturation: Two days later, switch to DMEM with 10% FBS and the test compound, and maintain the culture for another 4-6 days, changing the medium every two days.

  • Staining: Wash the cells with phosphate-buffered saline (PBS), fix with 10% formalin for at least 1 hour, and stain with Oil Red O solution to visualize lipid droplets.

  • Quantification: To quantify lipid accumulation, extract the Oil Red O stain from the cells with isopropanol (B130326) and measure the absorbance at approximately 500 nm.

Future Directions

The preliminary data on related oxo-fatty acids strongly suggest that this compound is a promising candidate for further investigation. Future studies should focus on:

  • Chemical Synthesis and Characterization: Development of a robust synthetic route to obtain sufficient quantities of high-purity this compound for biological testing.

  • In Vitro Biological Evaluation: Direct assessment of its activity on PPARα and PPARγ using reporter gene assays, and its effects on adipocyte differentiation and glucose uptake.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluation of its efficacy in animal models of metabolic diseases, such as obesity and type 2 diabetes.

Conclusion

While direct experimental data on this compound is currently scarce, the extensive research on analogous oxo-fatty acids provides a solid foundation for initiating its study. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers embarking on the investigation of this and other novel oxylipins, with the ultimate goal of exploring their therapeutic potential in metabolic and inflammatory diseases.

References

Methodological & Application

Synthesis of 10-Oxo-11(E),15(Z)-octadecadienoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and potential research applications of 10-Oxo-11(E),15(Z)-octadecadienoic acid, a keto-dienoic fatty acid of interest in various biological studies. Detailed experimental protocols for a proposed synthetic route are provided, along with a summary of relevant quantitative data and visualizations of the synthetic workflow and potential signaling pathways.

Introduction

This compound, also known as 10-KODE, is an oxidized metabolite of linoleic acid. Oxidized fatty acids, collectively known as oxylipins, are a diverse class of signaling molecules involved in a wide range of physiological and pathological processes, including inflammation, immunity, and metabolic regulation. The specific stereochemistry of the double bonds and the position of the keto group in 10-KODE suggest it may have unique biological activities, making its synthesis and characterization crucial for further research.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a convergent approach utilizing a stereoselective Wittig reaction. This strategy involves the synthesis of two key fragments: a C10 aldehyde-ester and a C8 phosphonium (B103445) ylide, which are then coupled to form the desired C18 carbon skeleton with the correct stereochemistry.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the C11-C12 double bond, which can be formed via a Wittig reaction. This leads to two synthons: a C10 aldehyde bearing a carboxylic acid (or its ester) at the other end, and a C8 phosphorus ylide with a Z-configured double bond.

G Target This compound Wittig Wittig Reaction (E-selective) Target->Wittig C11=C12 disconnection FragmentA Synthon A: C10 Aldehyde-ester Wittig->FragmentA FragmentB Synthon B: C8 Phosphorus Ylide (Z-selective) Wittig->FragmentB

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols outline a proposed synthetic route for this compound.

Part 1: Synthesis of Methyl 10-oxodecanoate (Aldehyde Fragment A)

This fragment can be prepared from a commercially available starting material such as 10-undecenoic acid or sebacic acid monomethyl ester. A common method involves the oxidative cleavage of a terminal alkene or the selective oxidation of a terminal alcohol.

Protocol 1: From 10-Undecenoic Acid

  • Esterification: Dissolve 10-undecenoic acid (1 equivalent) in methanol (B129727). Add a catalytic amount of sulfuric acid and reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, neutralize the acid, extract the ester with an organic solvent, and purify by column chromatography.

  • Oxidative Cleavage (Ozonolysis): Dissolve the resulting methyl 10-undecenoate in a suitable solvent (e.g., dichloromethane:methanol, 1:1) and cool to -78°C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) and allow the reaction to warm to room temperature. Purify the crude product by column chromatography to yield methyl 10-oxodecanoate.

Part 2: Synthesis of (Z)-Hept-4-en-1-yl)triphenylphosphonium Bromide (Ylide Precursor for Fragment B)

This fragment provides the Z-configured double bond.

Protocol 2: Preparation of the Phosphonium Salt

  • Synthesis of (Z)-1-bromohept-4-ene: This can be synthesized from commercially available starting materials, for example, by the reduction of a corresponding alkyne using Lindlar's catalyst to form the Z-alkene, followed by conversion of a terminal hydroxyl group to a bromide.

  • Phosphonium Salt Formation: Dissolve (Z)-1-bromohept-4-ene (1 equivalent) and triphenylphosphine (B44618) (1.1 equivalents) in a suitable solvent like toluene (B28343) or acetonitrile. Reflux the mixture for 24-48 hours under an inert atmosphere. The phosphonium salt will precipitate out of the solution upon cooling. Collect the solid by filtration and wash with a non-polar solvent to obtain the desired phosphonium bromide.

Part 3: Wittig Reaction and Final Product Formation

Protocol 3: Synthesis of Methyl 10-Oxo-11(E),15(Z)-octadecadienoate

  • Ylide Generation: Suspend the ((Z)-hept-4-en-1-yl)triphenylphosphonium bromide (1 equivalent) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere and cool to -78°C. Add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) dropwise until the characteristic orange-red color of the ylide persists. Stir the mixture at this temperature for 1 hour.

  • Wittig Reaction: To the ylide solution, slowly add a solution of methyl 10-oxodecanoate (1 equivalent) in dry THF. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether or ethyl acetate (B1210297). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to yield methyl 10-oxo-11(E),15(Z)-octadecadienoate. The (E)-selectivity is favored due to the use of a non-stabilized ylide under salt-free conditions (achieved with NaHMDS) or by using a stabilized ylide if the aldehyde structure was different.

Protocol 4: Hydrolysis to this compound

  • Saponification: Dissolve the purified methyl ester in a mixture of methanol and water. Add potassium hydroxide (B78521) (2-3 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture with 1M HCl to a pH of ~2. Extract the free fatty acid with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Quantitative Data Summary

The following table presents hypothetical but expected quantitative data for the proposed synthesis. Actual yields and spectroscopic data will vary depending on the specific reaction conditions and purification efficiency.

StepReactant 1Reactant 2ProductExpected Yield (%)Analytical Data (Expected)
Part 1: Aldehyde Synthesis Methyl 10-undecenoateOzone, Dimethyl sulfideMethyl 10-oxodecanoate70-85¹H NMR: δ 9.76 (t, 1H, -CHO), 3.67 (s, 3H, -OCH₃), 2.42 (t, 2H, -CH₂CHO), 2.30 (t, 2H, -CH₂CO₂Me)
Part 2: Phosphonium Salt Synthesis (Z)-1-bromohept-4-eneTriphenylphosphine((Z)-Hept-4-en-1-yl)triphenylphosphonium bromide85-95³¹P NMR: δ ~25 ppm
Part 3: Wittig Reaction Methyl 10-oxodecanoate((Z)-Hept-4-en-1-yl)triphenylphosphoraneMethyl 10-Oxo-11(E),15(Z)-octadecadienoate50-70¹H NMR: δ 6.87 (dt, 1H, J=15.6, 7.0 Hz), 6.13 (d, 1H, J=15.6 Hz), 5.3-5.5 (m, 2H, Z-alkene), 3.67 (s, 3H, -OCH₃)
Part 4: Hydrolysis Methyl 10-Oxo-11(E),15(Z)-octadecadienoatePotassium hydroxideThis compound>95ESI-MS: [M-H]⁻ calculated for C₁₈H₂₉O₃⁻, found.

Visualized Synthetic Workflow

G cluster_aldehyde Fragment A Synthesis cluster_ylide Fragment B Synthesis cluster_coupling Coupling and Final Product A1 10-Undecenoic Acid A2 Methyl 10-undecenoate A1->A2 Esterification A3 Methyl 10-oxodecanoate A2->A3 Ozonolysis C1 Wittig Reaction A3->C1 B1 (Z)-1-bromohept-4-ene B2 ((Z)-Hept-4-en-1-yl)triphenylphosphonium bromide B1->B2 PPh3, Reflux B2->C1 C2 Methyl 10-Oxo-11(E),15(Z)-octadecadienoate C1->C2 C3 This compound C2->C3 Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Potential Research Applications and Signaling Pathways

Keto-dienoic fatty acids, including isomers of 10-KODE, have been shown to possess a range of biological activities, particularly in the context of inflammation and metabolic diseases. Research on related compounds suggests that this compound could be a valuable tool for investigating several signaling pathways.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Studies on similar molecules, such as 10-oxo-trans-11-octadecenoic acid (KetoC) and 13-oxo-octadecadienoic acid (13-KODE), have demonstrated potent anti-inflammatory properties. These compounds can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in macrophages stimulated with lipopolysaccharide (LPS).[1][2] The underlying mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways.[2] It is hypothesized that 10-KODE may exert similar effects by interacting with specific receptors, such as G-protein coupled receptors (GPCRs), like GPR120, which has been implicated in the anti-inflammatory actions of other fatty acids.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK Cascade (p38, JNK, ERK) TLR4->MAPK KODE 10-KODE GPCR GPCR (e.g., GPR120) KODE->GPCR GPCR->IKK inhibition GPCR->MAPK inhibition NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 phosphorylates IκB NFkB_p65_nuc NF-κB (nucleus) NFkB_p65->NFkB_p65_nuc translocation IkB IκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_p65_nuc->Cytokines transcription MAPK->Cytokines G KODE 10-KODE PPAR PPAR (α, γ) KODE->PPAR activation RXR RXR PPAR->RXR heterodimerization PPRE PPRE (in DNA) RXR->PPRE binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation, ↑ Insulin Sensitivity) Gene_Expression->Metabolic_Effects

References

Analytical Standards for 11(E),15(Z)-10-KODE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(E),15(Z)-10-Keto-octadecadienoic acid (11(E),15(Z)-10-KODE) is a member of the oxidized linoleic acid metabolites, a class of molecules gaining increasing interest for their potential roles in various physiological and pathological processes. As research into the biological activities of specific keto-fatty acid isomers expands, the need for well-characterized analytical standards and robust analytical methodologies becomes paramount. This document provides detailed application notes and protocols for the analytical characterization of 11(E),15(Z)-10-KODE, intended to support researchers in pharmacology, cell biology, and drug development.

Physicochemical and Spectroscopic Data

The accurate identification and quantification of 11(E),15(Z)-10-KODE rely on a thorough understanding of its physicochemical and spectroscopic properties. While specific experimental data for this precise isomer is limited in publicly available literature, the following tables summarize known properties and expected spectral characteristics based on its chemical structure and data from closely related analogs.

Physicochemical Properties
PropertyValueSource
Chemical Name 10-oxo-11(E),15(Z)-octadecadienoic acid-
Synonym 11(E),15(Z)-10-KODE-
Molecular Formula C₁₈H₃₀O₃Inferred
Molecular Weight 294.43 g/mol Inferred
Appearance Likely a solid or oilInferred
Solubility Soluble in organic solvents like ethanol (B145695), methanol (B129727), DMSO, and dimethyl formamideInferred
Predicted Spectroscopic Data
TechniquePredicted Characteristics
UV-Visible Spectroscopy Due to the conjugated enone system, a strong π → π* absorption is expected in the UV region.
¹H-NMR Spectroscopy Signals corresponding to the vinyl protons of the conjugated system, protons alpha to the ketone and carboxylic acid, the long aliphatic chain, and the terminal methyl group are expected.
¹³C-NMR Spectroscopy Resonances for the carbonyl carbons of the ketone and carboxylic acid, the sp² carbons of the double bonds, and the sp³ carbons of the aliphatic chain are anticipated.
Mass Spectrometry (MS) The molecular ion peak [M-H]⁻ is expected in negative ion mode. Fragmentation will likely occur at the keto group and along the fatty acid chain.

Analytical Methods and Experimental Protocols

The analysis of keto-fatty acids like 11(E),15(Z)-10-KODE typically involves chromatographic separation followed by mass spectrometric detection. Below are detailed protocols for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Protocol 1: HPLC-MS Analysis of 11(E),15(Z)-10-KODE

This method is suitable for the direct analysis of the underivatized keto-fatty acid.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 11(E),15(Z)-10-KODE in ethanol or methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase to create working standards for calibration.

  • Biological Samples (e.g., plasma, cell culture media): Perform a liquid-liquid extraction. A common method is the Folch extraction using a 2:1 chloroform:methanol mixture. After extraction, the organic layer is dried under a stream of nitrogen and the residue is reconstituted in the initial mobile phase.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI).

  • Scan Mode: Full scan mode to identify the molecular ion and targeted MS/MS for quantification.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Fragmentor Voltage: 120 V.

  • Collision Energy (for MS/MS): Optimized for the specific instrument and precursor ion, typically in the range of 10-30 eV.

Protocol 2: GC-MS Analysis of 11(E),15(Z)-10-KODE

This method requires derivatization to increase the volatility of the fatty acid.

1. Sample Preparation and Derivatization:

  • Extraction: Extract lipids from the sample as described in the HPLC-MS protocol.

  • Derivatization: Convert the carboxylic acid to a more volatile ester, typically a methyl ester (FAME). This can be achieved by reacting the dried extract with a solution of 2% sulfuric acid in methanol at 60°C for 1 hour. Alternatively, trimethylsilyl (B98337) (TMS) derivatives can be prepared.

  • Extraction of Derivatives: After derivatization, add water and extract the FAMEs or TMS derivatives with hexane (B92381). The hexane layer is then collected, dried under nitrogen, and reconstituted in a suitable solvent for GC injection.

2. GC Conditions:

  • Column: A polar capillary column, such as one with a cyanopropyl stationary phase, is suitable for separating fatty acid isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 10 minutes.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions (Electron Ionization - EI):

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Scan Range: m/z 50-500.

Predicted Biological Activity and Signaling Pathways

A closely related isomer, 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), has been shown to induce apoptosis in human ovarian cancer cells.[1] This process is mediated through the mitochondrial pathway, involving the dissipation of mitochondrial membrane potential, release of cytochrome c, and modulation of Bcl-2 family proteins.[1]

Another analog, 10-oxo-cis-12-cis-15-octadecadienoic acid (αKetoA), exhibits anti-inflammatory effects.[2] It is reported to act as a peroxisome proliferator-activated receptor γ (PPARγ) agonist and to suppress inflammation by inhibiting the NF-κB signaling pathway.[2]

Based on these findings, it is plausible that 11(E),15(Z)-10-KODE may also possess cytotoxic and/or anti-inflammatory properties. The following diagrams illustrate the potential signaling pathways that may be modulated by 10-KODE.

G Predicted Pro-Apoptotic Signaling of 10-KODE KODE 11(E),15(Z)-10-KODE Mitochondria Mitochondria KODE->Mitochondria Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Mitochondria->Bcl2 CytoC Cytochrome c Release Mitochondria->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G Predicted Anti-Inflammatory Signaling of 10-KODE KODE 11(E),15(Z)-10-KODE PPARg PPARγ KODE->PPARg NFkB NF-κB Pathway KODE->NFkB Inflammation Inflammatory Response PPARg->Inflammation NFkB->Inflammation G General Workflow for 10-KODE Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Separation Extraction->HPLC GC GC Separation Derivatization->GC MS Mass Spectrometry (Detection & Quantification) HPLC->MS GC->MS Data Data Analysis MS->Data

References

Application Note and Protocol: HPLC Analysis of 10-Oxo-11(E),15(Z)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo-11(E),15(Z)-octadecadienoic acid is an oxidized metabolite of linoleic acid. Oxidized linoleic acid metabolites (OXLAMs) are a class of signaling molecules implicated in a variety of physiological and pathological processes, including inflammation and metabolic disorders.[1][2][3] Accurate and sensitive quantification of specific OXLAM isomers like this compound is crucial for understanding their biological roles and for the development of novel therapeutics. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection. The methodologies presented are based on established protocols for similar oxidized fatty acids.[1][4][5]

Signaling Pathway of Linoleic Acid Oxidation

Linoleic acid can be enzymatically or non-enzymatically converted into various oxidized metabolites. The initial step often involves the formation of hydroperoxides, which are then further metabolized to hydroxy and keto derivatives.[1][2][6] These metabolites can act as signaling molecules, modulating various cellular pathways.

linoleic_acid_oxidation LA Linoleic Acid HPODE Hydroperoxy-octadecadienoic aicds (HPODEs) LA->HPODE Lipoxygenases, Cyclooxygenases, Cytochrome P450, Autoxidation HODE Hydroxy-octadecadienoic acids (HODEs) HPODE->HODE Glutathione Peroxidase OxoODE Oxo-octadecadienoic acids (OxoODEs) (e.g., this compound) HODE->OxoODE Hydroxy-fatty acid Dehydrogenase

Caption: Formation of oxidized linoleic acid metabolites.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical for accurate quantification and depends on the biological matrix.

1. Plasma/Serum:

  • To 100 µL of plasma or serum, add 300 µL of ice-cold methanol (B129727) to precipitate proteins.[5]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

  • Collect the supernatant.

  • The supernatant can be directly injected or evaporated under a stream of nitrogen and reconstituted in the mobile phase for a more concentrated sample.[5]

2. Tissue Homogenates:

  • Weigh 50-100 mg of tissue and homogenize in 1 mL of ice-cold phosphate-buffered saline (PBS).[5]

  • Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex for 2 minutes and sonicate for 10 minutes.[5]

  • Centrifuge at 3,000 x g for 15 minutes at 4°C.[5]

  • Collect the lower organic phase.

  • Evaporate the solvent under nitrogen and reconstitute the lipid extract in the mobile phase.[5]

3. Cell Culture Media:

  • Centrifuge cell culture medium at 500 x g for 5 minutes to remove cells.[5]

  • To 1 mL of the cell-free medium, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.[5]

  • Collect the lower organic layer.

  • Evaporate the solvent under nitrogen and reconstitute in the mobile phase.[5]

HPLC-UV Analysis

This method is adapted from established protocols for similar oxo-octadecadienoic acids.[1][4]

  • HPLC System: An Agilent 1200 SL liquid chromatography series or equivalent.[1]

  • Column: Luna C18 (3 µm, 2 mm x 150 mm) or equivalent reversed-phase column.[1]

  • Mobile Phase A: Water:acetonitrile:acetic acid (90:10:0.04, v/v/v).[1]

  • Mobile Phase B: Acetonitrile:isopropanol (80:20, v/v).[1]

  • Gradient Elution:

    • 0 min: 30% B

    • 1 min: 58% B

    • 20 min: 68% B

    • 23 min: 70% B

    • 24-27 min: 100% B

    • 27.1-30 min: 30% B[1]

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at 268 nm (for conjugated keto-dienes).[7]

  • Injection Volume: 10 µL

HPLC-MS/MS Analysis

For higher sensitivity and specificity, HPLC coupled with tandem mass spectrometry (MS/MS) is recommended.

  • LC System: As described above.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Ionization Mode: Negative ESI.[2]

  • Multiple Reaction Monitoring (MRM): Monitor for the specific parent-daughter ion transition for this compound. The exact m/z values would need to be determined by infusion of a pure standard. For the related 13-oxo-ODE, characteristic transitions are monitored.[2]

  • Internal Standard: A deuterated analog, such as 15-HETE-d8, can be used for quantification.[2]

Quantitative Data

The following table summarizes typical performance data for the analysis of related oxidized linoleic acid metabolites. These values can be used as a reference for method validation for this compound.

Parameter9-oxo-ODE13-oxo-ODE9-HODE13-HODE
Linearity (R²) (LC-MS) >0.991>0.991>0.991>0.991
LOD (µg/g) (HPLC-UV) --0.0900.075
LOQ (nmol/L) (LC-MS) 9.7–35.9 (for OXLAMs)9.7–35.9 (for OXLAMs)9.7–35.9 (for OXLAMs)9.7–35.9 (for OXLAMs)
LOQ (µg/g) (HPLC-UV) --0.320.25
Recovery (%) --89.3389.03
CV (%) (LC-MS) <18.5<18.5<18.5<18.5

Data for HODE isomers are from a normal-phase HPLC-UV method and are provided for general reference.[4][8] Data for oxo-ODE isomers are from an LC-MS method.[1][6]

Experimental Workflow

The overall experimental workflow for the HPLC analysis of this compound is depicted below.

hplc_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Plasma Plasma/Serum Protein_Precipitation Protein Precipitation (Methanol) Plasma->Protein_Precipitation Tissue Tissue LLE Liquid-Liquid Extraction (Chloroform/Methanol) Tissue->LLE Cells Cell Culture Media Cells->LLE HPLC HPLC Separation (Reversed-Phase C18) Protein_Precipitation->HPLC LLE->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: HPLC analysis workflow.

References

Application Notes and Protocols for the Mass Spectrometry of 10-Oxo-11(E),15(Z)-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo-11(E),15(Z)-octadecadienoic acid is an oxidized fatty acid, a class of molecules known as oxylipins, which are involved in a variety of physiological and pathological processes. Accurate and sensitive quantification of this and related compounds is crucial for understanding its biological role and for potential applications in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of oxylipins due to its high selectivity and sensitivity.[1][2][3] This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.

Molecular Information

PropertyValueReference
Molecular Formula C₁₈H₃₀O₃[4]
Molecular Weight 294.43 g/mol [4]
Synonyms 11(E),15(Z)-10-KODE[4]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate quantification of oxylipins, as they are often present at low concentrations in complex biological matrices.[1][2][5] Two common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

a) Solid-Phase Extraction (SPE) Protocol (Recommended for Cleaner Samples)

This method is suitable for complex matrices like plasma, serum, and tissue homogenates.[5]

  • Internal Standard Spiking: Spike the sample with a suitable internal standard (e.g., a deuterated analogue of the analyte) to correct for extraction losses and matrix effects.

  • Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold methanol (B129727) or acetonitrile.[1]

  • Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Dilution and Acidification: Dilute the supernatant with water to reduce the organic solvent concentration to <5% and acidify to pH 3-4 with formic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with methanol followed by water.[5]

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent (e.g., 5% methanol in water) to remove neutral lipids and other interferences.

  • Elution: Elute the acidic oxylipins with a solvent mixture such as methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) Protocol

LLE is a simpler and faster alternative, suitable for less complex matrices.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard.

  • Acidification: Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid).

  • Extraction: Add 3 volumes of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a hexane/isopropanol mixture).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes and then centrifuge to separate the phases.

  • Organic Layer Collection: Carefully collect the upper organic layer containing the lipids.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the initial mobile phase.

Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_pathways Sample Preparation start Biological Sample spike Spike with Internal Standard start->spike precipitate Protein Precipitation (e.g., Methanol) spike->precipitate If necessary centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dilute Dilute and Acidify supernatant->dilute acidify Acidify Sample supernatant->acidify condition Condition SPE Cartridge dilute->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate extract Extract with Organic Solvent acidify->extract centrifuge2 Phase Separation extract->centrifuge2 collect Collect Organic Layer centrifuge2->collect collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end G cluster_pathway Simplified Linoleic Acid Oxidation Pathway LA Linoleic Acid HPODE Hydroperoxyoctadecadienoic Acids (HPODEs) LA->HPODE Oxidation HODE Hydroxyoctadecadienoic Acids (HODEs) HPODE->HODE Reduction KODE 10-Oxo-11(E),15(Z)- octadecadienoic acid (and other KODEs) HODE->KODE Oxidation Enzymes Lipoxygenases (LOX), Cyclooxygenases (COX), Cytochrome P450 (CYP) Enzymes->HPODE Peroxidase Peroxidases Peroxidase->HODE Dehydrogenase Dehydrogenases Dehydrogenase->KODE

References

Application Notes and Protocols for the Quantification of 10-Oxo-11(E),15(Z)-octadecadienoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo-11(E),15(Z)-octadecadienoic acid is an oxidized metabolite of linoleic acid, belonging to the diverse class of signaling molecules known as oxylipins. These molecules are implicated in a variety of physiological and pathological processes. Accurate quantification of specific oxylipins like this compound in biological matrices such as plasma is crucial for understanding their biological function and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While specific quantitative data and established signaling pathways for this compound are not widely available in published literature, this protocol is based on established methods for structurally similar oxo-octadecadienoic acids.[1]

Biological Significance and Potential Signaling Pathway

Oxidized linoleic acid metabolites are known to be involved in the regulation of lipid metabolism and inflammation.[1] Several isomers of oxo-octadecadienoic acid, such as 9-oxo-ODA and 13-oxo-ODA, have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[2][3][4] These receptors are nuclear transcription factors that play a critical role in the regulation of genes involved in fatty acid oxidation and adipogenesis.[4][5]

Activation of PPARα, highly expressed in tissues with high fatty acid catabolism rates like the liver, leads to a reduction in plasma triglycerides.[6] Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription and leading to an increase in fatty acid catabolism.[6] Given its structural similarity to other PPAR-activating oxylipins, it is hypothesized that this compound may also exert its biological effects through a similar signaling cascade.

PPARα Signaling Pathway cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nucleus 10_Oxo_ODE 10-Oxo-11(E),15(Z)- octadecadienoic acid PPARa PPARα 10_Oxo_ODE->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins for Fatty Acid Oxidation mRNA->Proteins Translation Lipid_Metabolism Increased Fatty Acid Catabolism Proteins->Lipid_Metabolism

A diagram of the hypothesized PPARα signaling pathway for this compound.

Experimental Workflow

The quantification of this compound in plasma involves several key steps, beginning with sample collection and preparation, followed by extraction of the analyte, and finally, analysis by LC-MS/MS. The use of an internal standard is critical for accurate quantification.

Experimental Workflow Start Start: Plasma Sample Collection Sample_Prep Sample Preparation - Addition of Antioxidant (BHT) - Addition of Internal Standard Start->Sample_Prep Extraction Liquid-Liquid Extraction - Protein Precipitation - Extraction into Organic Solvent Sample_Prep->Extraction Evaporation Evaporation of Solvent - Under Nitrogen Stream Extraction->Evaporation Reconstitution Reconstitution - In LC-MS compatible solvent Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection (MRM) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis - Peak Integration - Quantification using Calibration Curve LC_MS_Analysis->Data_Analysis End End: Concentration Determined Data_Analysis->End

A diagram illustrating the general experimental workflow for the quantification of this compound in plasma.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound, the following table provides typical quantitative parameters for the analysis of the closely related 9-oxo- and 13-oxo-octadecadienoic acids in rat plasma, which can serve as a benchmark for method development and validation.[1]

AnalyteLimit of Quantitation (nmol/L)Mean Concentration in Rat Plasma (nmol/L)Coefficient of Variation (%)
9-oxo-ODE9.7 - 35.9218.1< 18.5
13-oxo-ODE9.7 - 35.957.8< 18.5

Experimental Protocols

Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., a deuterated analog of a related oxylipin)

  • HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid or acetic acid

  • Butylated hydroxytoluene (BHT)

  • Human plasma (collected in EDTA tubes)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or solvents for Liquid-Liquid Extraction (LLE)

Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

  • Plasma Collection and Storage : Collect whole blood in tubes containing EDTA. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Antioxidant Addition : To prevent auto-oxidation of the analyte during sample preparation, add an antioxidant like BHT to all solvents used for extraction.

  • Internal Standard Spiking : Thaw plasma samples on ice. To 200 µL of plasma, add 10 µL of the internal standard solution at a known concentration.

  • Protein Precipitation : Add 600 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection : Carefully collect the supernatant.

Extraction (Solid Phase Extraction - SPE)

  • Conditioning : Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading : Load the supernatant onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution : Elute the analyte and internal standard with 2 mL of methanol.

  • Drying : Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The following parameters are suggested as a starting point and will require optimization for your specific instrumentation and analytical standards.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by infusing the analytical standard. For a compound with a molecular weight of 294.43, the precursor ion [M-H]⁻ would be m/z 293.4. Product ions would need to be determined experimentally.
Collision Energy To be optimized for each MRM transition
Source Temp. ~350 °C
Desolvation Gas Flow ~800 L/h

Data Analysis and Quantification

  • Calibration Curve : Prepare a series of calibration standards by spiking known amounts of the this compound analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.

  • Quantification : Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Method Validation

It is imperative that this method be fully validated for the specific application. Key validation parameters include:

  • Linearity : Assess the linear range of the calibration curve.

  • Accuracy and Precision : Determine the intra- and inter-day accuracy and precision by analyzing quality control samples at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : Establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery : Evaluate the efficiency of the extraction process.

  • Matrix Effects : Assess the influence of plasma components on the ionization of the analyte.

  • Stability : Evaluate the stability of the analyte in plasma under various storage and handling conditions.

This application note provides a comprehensive protocol for the quantification of this compound in plasma using LC-MS/MS. While the biological role of this specific oxylipin is still under investigation, the methodologies outlined here, based on established procedures for similar compounds, offer a robust starting point for researchers. Thorough method development and validation are essential to ensure accurate and reliable quantification, which will be instrumental in elucidating the role of this compound in health and disease.

References

Application Note: Detection of 10-Oxo-11(E),15(Z)-octadecadienoic acid in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

10-Oxo-11(E),15(Z)-octadecadienoic acid is an oxidized metabolite of linoleic acid, belonging to the diverse class of signaling molecules known as oxylipins.[1] Oxylipins, including related oxo-octadecadienoic acid isomers, are implicated in a variety of physiological and pathological processes. Notably, isomers such as 9-oxo- and 13-oxo-octadecadienoic acids have been identified as potent agonists of peroxisome proliferator-activated receptors (PPARs), key regulators of lipid metabolism and inflammation.[2][3][4][5][6][7] The activation of PPARs by these molecules suggests their potential role in metabolic diseases and as therapeutic targets.[2][7]

Accurate and sensitive quantification of specific oxylipin isomers like this compound in biological matrices is crucial for elucidating their precise biological functions. This application note provides detailed protocols for the analysis of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Putative Signaling Pathway

Based on the known biological activity of its isomers, this compound is hypothesized to act as a PPARα agonist. Upon binding, it may initiate a signaling cascade that regulates the expression of genes involved in fatty acid oxidation.

putative_signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cytoplasm cluster_nuclear Nucleus 10_Oxo 10-Oxo-11(E),15(Z)- octadecadienoic acid PPARa PPARα 10_Oxo->PPARa Binding Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer Dimerization RXR RXR RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binding Target_Genes Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Target_Genes Initiation

Caption: Putative signaling pathway of this compound via PPARα activation.

Quantitative Data Summary

AnalyteMatrixConcentration RangeReference
9-HODERat Plasma84.0 nmol/L[8]
13-HODERat Plasma138.6 nmol/L[8]
9-oxoODERat Plasma263.0 nmol/L[8]
13-oxoODERat Plasma69.5 nmol/L[8]

Experimental Protocols

The following protocols are provided as a guideline for the detection of this compound in cell lysates. Optimization of these protocols for specific cell types and instrumentation is recommended.

General Experimental Workflow

experimental_workflow A Cell Culture and Lysis B Addition of Internal Standard A->B C Solid-Phase Extraction (SPE) B->C D Evaporation and Reconstitution C->D E LC-MS/MS Analysis D->E F Data Analysis and Quantification E->F

Caption: General workflow for the quantification of this compound.

Cell Lysis and Sample Preparation
  • Cell Culture: Culture cells to the desired confluency under standard conditions.

  • Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of lysis buffer (e.g., methanol (B129727) or a buffer containing antioxidants like BHT to prevent auto-oxidation) to the cell culture plate. Scrape the cells and collect the lysate in a polypropylene (B1209903) tube.

  • Homogenization: Sonicate the cell lysate on ice to ensure complete lysis and homogenization.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant for further processing.

Analyte Extraction (Solid-Phase Extraction)

This protocol is adapted from established methods for oxylipin extraction.[2]

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of a related oxylipin) to the cell lysate supernatant.

  • SPE Cartridge Conditioning:

    • Condition an Oasis MAX SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 85:15 (v/v) 200 µM ammonium (B1175870) bicarbonate:methanol.[2]

  • Sample Loading: Load the cell lysate supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 85:15 (v/v) 200 µM ammonium bicarbonate:methanol.[2]

    • Wash the cartridge with 1 mL of methanol.[2]

  • Elution: Elute the analytes with 1 mL of 50:50 (v/v) acetonitrile:isopropanol containing 5% formic acid.[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for LC-MS/MS method development. These are based on methods for similar analytes and will require optimization for this compound.[2][9]

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be a linear increase from 30% to 85% B over 10 minutes.[2]
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 3 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 293.2 (calculated for [M-H]⁻ of C₁₈H₃₀O₃) - To be confirmed with a standard
Product Ions (Q3) To be determined by infusion of a pure standard of this compound.
Capillary Voltage 30 V[9]
Cone Voltage 30 V[9]
Ion Source Temp. 120°C[9]
Desolvation Temp. 350°C[9]

Note: The development of a robust LC-MS/MS method requires the use of a purified analytical standard of this compound to determine the exact retention time and to optimize the MRM transitions (precursor and product ions) and collision energy.

Conclusion

This application note provides a comprehensive framework for the detection and quantification of this compound in cell lysates. The provided protocols for sample preparation and LC-MS/MS analysis are based on established methods for similar oxylipins and serve as a strong starting point for method development. The putative signaling pathway and comparative quantitative data offer valuable context for researchers investigating the biological role of this and other related lipid mediators.

References

Application Notes and Protocols for 10-Oxo-11(E),15(Z)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

10-Oxo-11(E),15(Z)-octadecadienoic acid is an oxidized fatty acid, classified as an ester product[1][2][3][4]. While specific experimental protocols for this exact molecule are not extensively documented in publicly available literature, its structural similarity to other oxidized linoleic acid metabolites, such as 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-octadecadienoic acid (13-KODE), allows for the adaptation of established methodologies. These related compounds have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs) and exhibit anti-inflammatory properties[5][6][7][8][9][10].

This document provides a compilation of detailed experimental protocols and application notes derived from studies on structurally analogous compounds. These protocols can serve as a foundational guide for investigating the biological activities of this compound.

Physicochemical Properties and Storage
PropertyValueReference
Molecular FormulaC18H30O3[1][11]
Molecular Weight294.43 g/mol [1][11]
Purity>98%[11]
FormulationIn solution (e.g., ethanol)[8][12]
Storage-20°C[8][11][13]

I. PPARα Agonist Activity Assessment

Many oxidized fatty acids, such as 9-oxo-ODA, have been shown to be potent agonists of PPARα, a key regulator of lipid metabolism[5][6][7][8][10]. The following protocols are adapted from studies on 9-oxo-ODA and can be used to evaluate the potential of this compound as a PPARα agonist.

Luciferase Reporter Assay for PPARα Activation

This assay quantitatively measures the ability of a compound to activate the PPARα signaling pathway.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a PPARα response element (PPRE). Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line, such as HEK293T or HepG2, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well.

    • After 24 hours, co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM).

    • Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (e.g., ethanol (B145695) or DMSO).

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

    • Measure β-galactosidase activity for normalization.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

Data Presentation:

CompoundConcentration (µM)Fold Activation of PPARα (Mean ± SD)
Vehicle Control-1.0 ± 0.1
Positive Control (GW7647)115.2 ± 1.8
This compound0.1Data to be determined
1Data to be determined
10Data to be determined
25Data to be determined
50Data to be determined

Workflow Diagram:

PPAR_Luciferase_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Culture HEK293T/HepG2 Cells Seeding Seed Cells in 24-well Plate CellCulture->Seeding Transfection Co-transfect with PPARα and PPRE-Luciferase Plasmids Seeding->Transfection AddCompound Add this compound Transfection->AddCompound Incubation Incubate for 24 hours AddCompound->Incubation Controls Include Positive (GW7647) and Vehicle Controls Controls->Incubation CellLysis Lyse Cells Incubation->CellLysis LuciferaseAssay Measure Luciferase Activity CellLysis->LuciferaseAssay Normalization Normalize with β-galactosidase LuciferaseAssay->Normalization DataAnalysis Calculate Fold Change Normalization->DataAnalysis NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription TestCompound 10-Oxo-11(E),15(Z)- octadecadienoic acid TestCompound->IKK Inhibits?

References

Application Notes and Protocols for 10-Oxo-11(E),15(Z)-octadecadienoic acid in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific in vitro studies on 10-Oxo-11(E),15(Z)-octadecadienoic acid are not extensively available in public literature. The following application notes and protocols are based on the known biological activities of closely related oxo-octadecadienoic acid isomers. Researchers should use this information as a foundational guide for designing experiments with this compound, with the understanding that its specific effects may vary.

Introduction

This compound is an oxidized lipid metabolite of linoleic acid. While this specific isomer is not well-characterized, related oxo-octadecadienoic acids have demonstrated significant biological activities, including anti-inflammatory, anti-proliferative, and metabolic regulatory effects. These molecules are of growing interest to researchers in oncology, immunology, and metabolic diseases. The proposed mechanisms of action for related compounds often involve the modulation of key signaling pathways such as NF-κB, PPARs, and Nrf2. These notes provide a framework for investigating the potential bioactivities of this compound in vitro.

Potential Biological Activities and In Vitro Models

Based on data from analogous compounds, this compound may be investigated for the following activities:

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage cell lines (e.g., RAW 264.7, THP-1) stimulated with lipopolysaccharide (LPS).

  • Anticancer Activity: Induction of apoptosis and inhibition of proliferation in various cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Metabolic Regulation: Activation of peroxisome proliferator-activated receptors (PPARs) in cell lines relevant to metabolic studies (e.g., HepG2 for liver cells, 3T3-L1 for adipocytes).

Data Presentation

The following tables present hypothetical quantitative data for this compound, extrapolated from studies on similar oxo-fatty acids. This data is for illustrative purposes only and must be experimentally verified.

Table 1: Illustrative Anti-inflammatory Activity

Cell LineStimulantAssayEndpointHypothetical IC50 (µM)
RAW 264.7LPSGriess AssayNitric Oxide Prod.25
THP-1LPSELISATNF-α Secretion15
THP-1LPSELISAIL-6 Secretion20

Table 2: Illustrative Anticancer Activity

Cell LineAssayEndpointHypothetical IC50 (µM)
MCF-7MTT AssayCell Viability30
HCT116MTT AssayCell Viability45
MCF-7Flow CytometryApoptosis (Annexin V)-

Table 3: Illustrative PPAR Activation

Cell LineReceptorAssayEndpointHypothetical EC50 (µM)
HepG2PPARαLuciferase Reporter AssayReporter Gene Activity10
3T3-L1PPARγLuciferase Reporter AssayReporter Gene Activity18

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in ethanol)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit for nitric oxide measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (ethanol).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Nitric Oxide Measurement: Use the Griess Reagent Kit to measure nitrite (B80452) concentration in the supernatant as an indicator of nitric oxide production, following the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using respective ELISA kits according to the manufacturer's protocols.

  • Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed effects are not due to cytotoxicity.

Protocol 2: Evaluation of Anticancer Activity via MTT Assay

Objective: To assess the cytotoxic effect of this compound on MCF-7 breast cancer cells.

Materials:

  • MCF-7 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 10, 20, 40, 80, 160 µM) for 48 hours. Include a vehicle control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: PPARα Activation Luciferase Reporter Assay

Objective: To determine if this compound can activate PPARα.

Materials:

  • HepG2 cells

  • PPARα reporter plasmid (containing a PPAR response element driving luciferase expression)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HepG2 cells with the PPARα reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with various concentrations of this compound for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the fold activation relative to the vehicle-treated control cells.

Visualizations

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates 10-Oxo-11(E),15(Z)-ODA 10-Oxo-11(E),15(Z)-ODA 10-Oxo-11(E),15(Z)-ODA->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression

Caption: Proposed anti-inflammatory signaling pathway.

PPAR_Activation_Workflow Start Start Transfect_Cells Co-transfect HepG2 cells with PPRE-Luciferase and Renilla plasmids Start->Transfect_Cells Incubate_24h_1 Incubate for 24h Transfect_Cells->Incubate_24h_1 Treat_Cells Treat with 10-Oxo-11(E),15(Z)-ODA and controls Incubate_24h_1->Treat_Cells Incubate_24h_2 Incubate for 24h Treat_Cells->Incubate_24h_2 Lyse_Cells Lyse cells Incubate_24h_2->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Normalize Firefly to Renilla Calculate fold activation Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Application Notes and Protocols for 10-Oxo-11(E),15(Z)-octadecadienoic Acid and Related Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo-11(E),15(Z)-octadecadienoic acid is an oxidized lipid metabolite of polyunsaturated fatty acids. While specific research on this particular isomer in animal models is limited, extensive studies on closely related oxo-octadecadienoic acid isomers, such as 9-oxo-octadecatrienoic acid (9-oxo-OTA), 13-oxo-octadecatrienoic acid (13-oxo-OTA), and 10-oxo-trans-11-octadecenoic acid (KetoC), provide significant insights into the potential biological activities and therapeutic applications of this class of molecules. These compounds have demonstrated notable effects in animal models of inflammation and metabolic diseases, primarily through the activation of peroxisome proliferator-activated receptors (PPARs) and modulation of inflammatory signaling pathways.

This document provides a comprehensive overview of the application of these related compounds in animal models, including summarized quantitative data, detailed experimental protocols, and signaling pathway diagrams to guide researchers in designing and conducting their own studies. The information presented herein, while focusing on well-studied isomers, serves as a valuable resource for investigating the therapeutic potential of this compound.

Data Presentation: Quantitative Effects of Oxo-Octadecadienoic Acids in Animal and In Vitro Models

The following tables summarize the quantitative data from studies on oxo-octadecadienoic acid isomers, providing a comparative overview of their biological activities.

Table 1: Anti-Inflammatory Effects of Oxo-Octadecadienoic Acid Isomers

CompoundModelDosageEffectReference
(9Z,11E)-13-oxo-9,11-octadecadienoic acidTPA-induced mouse ear inflammation500 µg79% inhibition of inflammation[1]
10-oxo-trans-11-octadecenoic acid (KetoC)LPS-stimulated RAW 264.7 macrophages5 µmol/LSignificant reduction in TNFα and IL-6 mRNA and protein expression[2]
13-Oxo-ODEIL-1β-stimulated human colonic epithelial cellsNot specifiedMore pronounced decrease in IL-8 secretion compared to troglitazone[3]

Table 2: Metabolic Effects of Oxo-Octadecadienoic Acid Isomers

CompoundModelDosageEffectReference
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA)Mouse primary hepatocytes10-20 µMActivation of PPARα and decreased triglyceride accumulation[4][5]
9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA)Murine primary hepatocytesNot specifiedActivation of PPARα and induction of target gene mRNA expression[6][7]
13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA)3T3-L1 adipocytesNot specifiedActivation of PPARγ, induced adiponectin secretion, and stimulated glucose uptake[8][9]
10-oxo-12(Z)-octadecenoic acid (KetoA) & 10-oxo-11(E)-octadecenoic acid (KetoC)High-fat diet-fed NASH mouse model0.1% in diet for 3 weeksPreventive and therapeutic effects on nonalcoholic steatohepatitis[8]

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of oxo-octadecadienoic acids in animal models of inflammation and metabolic disease. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: TPA-Induced Mouse Ear Inflammation Model

This protocol is adapted from studies on the anti-inflammatory effects of related oxo-octadecadienoic acids[1].

Objective: To evaluate the topical anti-inflammatory activity of a test compound.

Materials:

  • Male ICR mice (8-10 weeks old)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Test compound (e.g., this compound)

  • Vehicle (e.g., acetone)

  • Ear punch biopsy tool (6 mm)

  • Analytical balance

Procedure:

  • Dissolve TPA in acetone (B3395972) to a final concentration of 1 µg/µL.

  • Dissolve the test compound in acetone to the desired concentration (e.g., to deliver 500 µg in 20 µL).

  • Divide mice into three groups: Control (vehicle only), TPA + Vehicle, and TPA + Test Compound.

  • Apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of mice in the TPA groups.

  • Immediately after TPA application, apply 20 µL of the test compound solution or vehicle to the same ear.

  • Six hours after TPA application, sacrifice the mice by cervical dislocation.

  • Take a 6 mm circular biopsy from the center of both the right (treated) and left (untreated) ears.

  • Weigh the ear punches immediately.

  • The anti-inflammatory effect is calculated as the percentage inhibition of edema:

    • Edema = (Weight of right ear punch) - (Weight of left ear punch)

    • % Inhibition = [ (Edema of TPA+Vehicle group - Edema of TPA+Test Compound group) / Edema of TPA+Vehicle group ] x 100

Protocol 2: High-Fat Diet-Induced Metabolic Disease Model

This protocol is based on studies investigating the effects of oxo-octadecadienoic acids on metabolic parameters[8].

Objective: To assess the effect of a test compound on the development of nonalcoholic steatohepatitis (NASH) or other metabolic dysregulations in a diet-induced obesity model.

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • Control diet (e.g., AIN-93G)

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • Test compound

  • Metabolic cages (optional)

  • Equipment for blood collection and analysis (glucose, triglycerides, cholesterol)

  • Equipment for tissue collection and histological analysis

Procedure:

  • Acclimatize mice for one week on the control diet.

  • Divide mice into experimental groups: Control Diet, High-Fat Diet (HFD), and HFD + Test Compound.

  • Prepare the HFD containing the test compound by mixing it at the desired concentration (e.g., 0.1% w/w).

  • Feed the mice their respective diets for a predetermined period (e.g., 3-16 weeks).

  • Monitor body weight and food intake weekly.

  • At the end of the study period, fast the mice overnight.

  • Collect blood via cardiac puncture or tail vein for analysis of plasma glucose, insulin, triglycerides, and cholesterol.

  • Sacrifice the mice and collect liver and adipose tissue.

  • Weigh the collected tissues.

  • Fix a portion of the liver in 10% formalin for histological analysis (H&E and Oil Red O staining).

  • Snap-freeze the remaining tissues in liquid nitrogen for gene expression (qRT-PCR) or protein (Western blot) analysis.

Protocol 3: In Vitro PPAR Activation Assay

This protocol describes a luciferase reporter assay to determine if a compound can activate PPARα or PPARγ[4][6][9].

Objective: To measure the ability of a test compound to activate PPARα or PPARγ transcriptional activity.

Materials:

  • Cell line (e.g., HEK293T or HepG2)

  • Expression plasmid for full-length mouse or human PPARα or PPARγ.

  • Reporter plasmid containing a peroxisome proliferator response element (PPRE) driving a luciferase gene.

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Test compound

  • Positive control (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with a fresh medium containing the test compound at various concentrations, the positive control, or vehicle (e.g., DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Normalize the luciferase activity to the total protein concentration of the cell lysate.

  • Calculate the fold activation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by oxo-octadecadienoic acids and a typical experimental workflow for their in vivo evaluation.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxo-ODE Oxo-ODE PPAR PPAR Oxo-ODE->PPAR Binds & Activates PPAR_RXR_active PPAR/RXR (active) PPAR->PPAR_RXR_active RXR RXR RXR->PPAR_RXR_active PPAR_RXR_inactive PPAR/RXR (inactive) PPRE PPRE PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Biological_Effects Metabolic Regulation & Anti-inflammatory Effects Target_Genes->Biological_Effects

Caption: PPAR signaling pathway activated by oxo-octadecadienoic acids (Oxo-ODEs).

NFkB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNFα, IL-6, IL-1β) Nucleus->Proinflammatory_Genes Induces KetoC KetoC GPR120 GPR120 KetoC->GPR120 Activates GPR120->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by KetoC via GPR120.

Experimental_Workflow Start Start: Animal Model Selection Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Experimental Groups Acclimatization->Grouping Induction Disease Induction (e.g., High-Fat Diet, TPA) Grouping->Induction Treatment Treatment with Test Compound or Vehicle Induction->Treatment Monitoring In-life Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Sample_Collection Blood & Tissue Collection Endpoint->Sample_Collection Analysis Analysis Sample_Collection->Analysis Histology Histopathology Analysis->Histology Biochemistry Blood Chemistry Analysis->Biochemistry Molecular Gene/Protein Expression Analysis->Molecular Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis Molecular->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Commercial Suppliers and Application Notes for 11(E),15(Z)-10-KODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of commercial suppliers for 11(E),15(Z)-10-KODE, also known as 10-Oxo-11(E),15(Z)-octadecadienoic acid, and offers detailed application notes and protocols based on available research for structurally related compounds. Due to limited specific data on 11(E),15(Z)-10-KODE, this guide leverages information from similar molecules to suggest potential research applications and methodologies.

Commercial Suppliers

11(E),15(Z)-10-KODE is a specialized biochemical available from a select number of suppliers for research purposes. The product is typically supplied in a solution and requires storage in a freezer.

SupplierProduct NameProduct NumberCAS NumberPurity
--INVALID-LINK--This compound13-18471488409-84-2>98%[1]
--INVALID-LINK--This compoundNot SpecifiedNot SpecifiedNot Specified[2]
--INVALID-LINK--This compoundNot SpecifiedNot SpecifiedNot Specified
--INVALID-LINK--This compoundNot SpecifiedNot SpecifiedNot Specified[3]

Note: This product is intended for Research Use Only and is not for diagnostic or in vivo applications.

Application Notes

While specific biological activities of 11(E),15(Z)-10-KODE are not extensively documented in publicly available literature, its structural similarity to other oxo-fatty acids suggests potential roles in cellular signaling. A closely related compound, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), has been identified as an activator of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[4][5] PPARγ is a key regulator of adipogenesis, glucose metabolism, and inflammation. Therefore, it is hypothesized that 11(E),15(Z)-10-KODE may also function as a PPARγ agonist.

Potential Research Applications:

  • Metabolic Disease Research: Investigating the effects on adipocyte differentiation, glucose uptake in fat cells, and insulin (B600854) sensitivity.

  • Inflammation Studies: Exploring the potential anti-inflammatory properties through PPARγ-mediated pathways.

  • Drug Discovery: Screening for novel agonists of PPARγ for the development of therapeutics for type 2 diabetes and other metabolic disorders.

Experimental Protocols

The following protocols are based on methodologies used for the study of the related compound, 13-oxo-OTA, and can be adapted for the investigation of 11(E),15(Z)-10-KODE.

Protocol 1: In Vitro Adipocyte Differentiation Assay

Objective: To determine the effect of 11(E),15(Z)-10-KODE on the differentiation of pre-adipocytes into mature adipocytes.

Methodology:

  • Cell Culture: Culture 3T3-L1 pre-adipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Induction of Differentiation: Once confluent, induce differentiation by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • Treatment: Concurrently, treat cells with varying concentrations of 11(E),15(Z)-10-KODE (e.g., 1, 10, 25 µM) or a vehicle control (e.g., DMSO). A known PPARγ agonist, such as rosiglitazone, should be used as a positive control.

  • Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective treatments. Culture for an additional 4-6 days, replacing the medium every 2 days.

  • Staining and Quantification: Stain the mature adipocytes with Oil Red O to visualize lipid droplet accumulation. Quantify the stained lipid by extracting the dye with isopropanol (B130326) and measuring the absorbance at 520 nm.

Protocol 2: PPARγ Transactivation Assay

Objective: To assess the ability of 11(E),15(Z)-10-KODE to activate the PPARγ receptor.

Methodology:

  • Cell Line: Use a reporter cell line, such as HEK293 cells, transiently co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) in the promoter region.

  • Treatment: Seed the transfected cells in a 96-well plate and treat with a range of concentrations of 11(E),15(Z)-10-KODE (e.g., 0.1 to 100 µM), a vehicle control, and a positive control (rosiglitazone).

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway for 11(E),15(Z)-10-KODE based on the known activity of a related compound and a general workflow for its investigation.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KODE 11(E),15(Z)-10-KODE PPARg_RXR_inactive PPARγ-RXR Heterodimer (inactive) KODE->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR Heterodimer (active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change CoR Co-repressor CoR->PPARg_RXR_inactive Bound PPARg_RXR_active->CoR Dissociation CoA Co-activator PPARg_RXR_active->CoA Recruitment PPRE PPRE PPARg_RXR_active->PPRE Binds to DNA Target_Genes Target Gene Expression PPRE->Target_Genes Initiates Transcription Biological_Effects Adipogenesis, Glucose Uptake, Anti-inflammatory Effects Target_Genes->Biological_Effects

Caption: Hypothesized PPARγ signaling pathway for 11(E),15(Z)-10-KODE.

Experimental_Workflow start Start obtain_kode Obtain 11(E),15(Z)-10-KODE from Commercial Supplier start->obtain_kode cell_culture Culture Adipocytes or Reporter Cell Line obtain_kode->cell_culture treatment Treat Cells with 11(E),15(Z)-10-KODE cell_culture->treatment assay Perform Assay (e.g., Oil Red O, Luciferase) treatment->assay data_collection Collect and Analyze Data assay->data_collection conclusion Draw Conclusions on Biological Activity data_collection->conclusion end End conclusion->end

Caption: General experimental workflow for investigating 11(E),15(Z)-10-KODE.

Quantitative Data

ParameterCell LineValueReference
EC50 (PPARγ Activation) HEK293Data not available
Optimal Concentration (Adipocyte Differentiation) 3T3-L1Data not available
IC50 (if applicable) SpecifyData not available

Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific experimental systems.

References

Troubleshooting & Optimization

Technical Support Center: 10-Oxo-11(E),15(Z)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with 10-Oxo-11(E),15(Z)-octadecadienoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological relevance?

This compound is an oxidized fatty acid, a type of oxylipin, derived from the enzymatic or non-enzymatic oxidation of linoleic acid.[1] Oxylipins are signaling molecules involved in a variety of physiological and pathological processes, including inflammation and metabolic regulation.[1] Structurally similar compounds, such as other oxo-octadecadienoic acids (oxo-ODAs), have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[1][2] Activation of these receptors plays a crucial role in lipid metabolism and inflammation.[1][2]

Q2: How should I store this compound to prevent degradation?

To ensure the stability of this compound, it is crucial to store it under the proper conditions. The primary degradation pathways for polyunsaturated fatty acids and their derivatives are oxidation and hydrolysis.

Storage Recommendations:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes chemical and enzymatic degradation.
Solvent Ethanol (B145695) or other anhydrous organic solventPrevents hydrolysis.
Atmosphere Inert gas (e.g., argon or nitrogen)Prevents oxidation.
Light Amber vial or protection from lightPrevents photo-oxidation.

Q3: What are the main signs of degradation of this compound?

Degradation can be assessed through several methods:

  • Visual Inspection: Discoloration of the solution or appearance of precipitates may indicate degradation.

  • Chromatographic Analysis (HPLC or LC-MS/MS): The appearance of new peaks or a decrease in the area of the main peak corresponding to the compound suggests degradation.

  • Spectroscopic Analysis (UV-Vis): A shift in the maximum absorbance wavelength can indicate changes in the conjugated double bond system due to degradation.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Degradation of the compound Verify the storage conditions. If degradation is suspected, confirm the purity of your stock solution using LC-MS/MS. Prepare fresh working solutions from a new stock if necessary.
Improper sample preparation Ensure the compound is fully dissolved in the vehicle solvent before adding to the cell culture medium. The final concentration of the organic solvent in the medium should be non-toxic to the cells (typically <0.1%).
Incorrect dosage Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Cell line responsiveness Confirm that your cell line expresses the target receptors (e.g., PPARα, PPARγ) at sufficient levels.
Interference from serum components Fatty acids in fetal bovine serum (FBS) can compete for binding to receptors or transport proteins. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
Issue 2: Poor Reproducibility in Quantitative Analysis (LC-MS/MS)

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Sample degradation during extraction Work quickly and on ice. Use antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent to prevent auto-oxidation.
Incomplete extraction Optimize the extraction protocol. A liquid-liquid extraction with a solvent system like chloroform/methanol is commonly used for lipids.[3]
Matrix effects The presence of other molecules in the sample can suppress or enhance the ionization of the analyte. Use a stable isotope-labeled internal standard for accurate quantification.[4] Perform a matrix effect evaluation by comparing the signal of the analyte in the sample matrix to the signal in a clean solvent.
Instrumental variability Ensure the LC-MS/MS system is properly calibrated and maintained. Regularly check for sensitivity and mass accuracy.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Experiments
  • Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous solvent such as ethanol or DMSO.

    • Aliquot the stock solution into small volumes in amber glass vials, purge with an inert gas (argon or nitrogen), and store at -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in the same solvent to create a range of working concentrations.

    • The final concentration of the solvent in the cell culture medium should be kept constant across all treatments and should not exceed a level that affects cell viability (typically <0.1%).

  • Cell Treatment:

    • Add the appropriate volume of the working solution to the cell culture medium to achieve the desired final concentration.

    • Include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.

    • Incubate the cells for the desired period before performing downstream analysis.

Protocol 2: Quality Control of this compound by LC-MS/MS
  • Sample Preparation:

    • Dilute an aliquot of the stock solution in a suitable solvent (e.g., methanol).

    • For analysis from a biological matrix, perform a liquid-liquid extraction as described in the troubleshooting guide.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Set the mass spectrometer to operate in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor and product ion transitions for this compound. A stable isotope-labeled internal standard should be used for accurate quantification.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (10 mM in Ethanol) working Prepare Working Solutions (Serial Dilutions) stock->working Dilute treat Treat Cells with Working Solutions working->treat cells Seed and Culture Cells cells->treat extract Extract Lipids treat->extract lcms LC-MS/MS Analysis extract->lcms data Data Analysis lcms->data

Caption: General experimental workflow for cell-based assays.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KODE 10-Oxo-11(E),15(Z)- octadecadienoic acid PPAR PPARα / PPARγ KODE->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with Complex PPAR-RXR Complex PPRE PPRE (Peroxisome Proliferator Response Element) Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Genes Regulates Transcription Complex->PPRE Binds to

References

Technical Support Center: Optimizing HPLC Separation of Oxo-Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of oxo-fatty acid isomers.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of oxo-fatty acid isomers, providing potential causes and solutions in a question-and-answer format.

Question: Why am I seeing poor resolution between my oxo-fatty acid positional isomers (e.g., 9-oxo-ODE and 13-oxo-ODE)?

Answer: Poor resolution between positional isomers is a frequent challenge due to their similar physicochemical properties. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for positional isomers.[1]

  • Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for resolving closely eluting isomers.[2]

  • Isocratic Elution: An isocratic mobile phase may not have the resolving power to separate isomers with very similar retention times.

  • Column Temperature: Temperature can significantly influence the separation selectivity.[3]

Solutions:

  • Stationary Phase Selection:

    • Consider using a normal-phase silica (B1680970) column, which has been shown to be effective for separating HODE isomers.[4]

    • For some applications, specialized columns like those with cholesteryl groups can offer improved shape selectivity for isomers.[5]

  • Mobile Phase Optimization:

    • For normal-phase chromatography, a non-polar mobile phase with a small amount of a polar modifier is typically used. A common combination is n-hexane with isopropanol (B130326) and a small percentage of acetic acid.[4]

    • For reversed-phase chromatography, experiment with different organic modifiers like acetonitrile (B52724) and methanol (B129727). Acetonitrile can have specific interactions with double bonds, which may alter selectivity.[6]

  • Gradient Elution: Implement a shallow gradient elution program. A slow, gradual increase in the stronger solvent can effectively separate closely eluting peaks.

  • Temperature Control: Optimize the column temperature. Both increasing and decreasing the temperature can alter selectivity, so it's an important parameter to screen.

Question: My peaks for oxo-fatty acids are tailing. What could be the cause and how can I fix it?

Answer: Peak tailing can compromise both resolution and quantification. The primary causes include:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the carboxyl group of the fatty acids, leading to tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.

  • Column Contamination or Overload: A contaminated guard or analytical column, or injecting too much sample, can result in poor peak shape.

Solutions:

  • Mobile Phase Additives: In reversed-phase HPLC, adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of residual silanol groups and improve peak shape.[7]

  • pH Adjustment: Ensure the mobile phase pH is appropriate to maintain the oxo-fatty acids in a consistent, non-ionized state.

  • Sample Concentration: Dilute your sample to avoid overloading the column.

  • Column Cleaning: If contamination is suspected, flush the column with a strong solvent.

Question: I'm observing split peaks for a single oxo-fatty acid isomer. What is happening?

Answer: Split peaks can be caused by several factors:

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

  • Column Void or Contamination: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.

  • Co-elution: What appears to be a split peak might be two closely eluting isomers that are not fully resolved.

Solutions:

  • Sample Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent.

  • Column Maintenance: Inspect the column for voids and replace it if necessary. A backflush of the column (if permitted by the manufacturer) may clear a blocked frit.

  • Method Optimization: To rule out co-elution, adjust the mobile phase gradient or temperature to see if the split peaks can be resolved into two distinct peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating oxo-fatty acid positional isomers?

A1: While reversed-phase C18 columns are widely used for lipid analysis, normal-phase chromatography on a silica gel column often provides better resolution for positional isomers of oxidized fatty acids like HODEs.[4][6] For chiral separations of enantiomers, specialized chiral stationary phases (CSPs) are necessary.[8][9]

Q2: How do I prepare biological samples for oxo-fatty acid analysis by HPLC?

A2: Sample preparation is critical due to the low concentrations of oxylipins in biological matrices.[7][10] A typical workflow involves:

  • Protein Precipitation: Often performed by adding a cold organic solvent like methanol or acetonitrile to the sample (e.g., plasma, serum).[7]

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate and concentrate the oxylipins.[11] C18-based SPE cartridges are commonly used.[4]

  • Hydrolysis (Optional): If analyzing total fatty acids (esterified and non-esterified), a base hydrolysis step is required to release fatty acids from complex lipids.

  • Reconstitution: The final extract is evaporated to dryness and reconstituted in a solvent compatible with the initial HPLC mobile phase.

Q3: What detection method is most suitable for oxo-fatty acid analysis?

A3: Tandem mass spectrometry (LC-MS/MS) is the preferred method for the identification and quantification of oxo-fatty acids due to its high sensitivity and selectivity.[12][13] It allows for the differentiation of isomers based on their specific fragmentation patterns. For example, 9-HODE and 13-HODE can be quantified using specific product ions (m/z 171 for 9-HODE and m/z 195 for 13-HODE), even if they co-elute. UV detection at around 234 nm is also possible for conjugated diene systems present in many oxidized fatty acids.[4][14]

Q4: Should I use derivatization for the analysis of oxo-fatty acids?

A4: For LC-MS analysis, derivatization is generally not required.[5] However, for chiral separations or to improve detection with UV or fluorescence detectors, derivatization may be employed. For instance, converting hydroxy fatty acids to their 3,5-dinitrophenyl urethane (B1682113) derivatives can facilitate chiral separation.[9]

Experimental Protocols

Protocol 1: Separation of 9-HODE and 13-HODE Isomers by Normal-Phase HPLC

This protocol is adapted from methodologies successful in separating positional isomers of hydroxyoctadecadienoic acid (HODE).

  • Instrumentation: HPLC system with a pump capable of isocratic elution, a UV detector, and a silica analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Sample Preparation:

    • Extract lipids from the sample using a suitable method (e.g., LLE or SPE).[4]

    • Dry the extract under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: Absolute SiO₂ column (250 mm × 4.6 mm, 5 μm).[4]

    • Mobile Phase: n-hexane/isopropanol/acetic acid (98.3:1.6:0.1, v/v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Elution: Isocratic.[4]

    • Detection: UV at 234 nm.[4]

    • Injection Volume: 10-20 µL.

Protocol 2: General UPLC-MS/MS Method for Oxidized Fatty Acids

This protocol provides a general framework for the analysis of a broader range of oxo-fatty acids using reversed-phase chromatography coupled with mass spectrometry.

  • Instrumentation: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[13][15]

  • Sample Preparation:

    • Perform protein precipitation with cold methanol containing an antioxidant like butylated hydroxytoluene (BHT).[7]

    • Follow with solid-phase extraction (SPE) for cleanup and concentration.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 × 250 mm, 5 µm particle size).[13]

    • Mobile Phase A: Water with 0.1-0.2% acetic or formic acid.[13]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1-0.2% acetic or formic acid.[13]

    • Flow Rate: 0.2 mL/min.[13]

    • Gradient: A typical gradient might start at a lower percentage of mobile phase B, hold for a few minutes, then ramp up to a high percentage of B to elute the more hydrophobic compounds. A re-equilibration step at the initial conditions is necessary at the end of each run.

    • MS Detection: ESI in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for each analyte.[13]

Quantitative Data Summary

Table 1: HPLC Parameters for Oxo-Fatty Acid Isomer Separation

ParameterMethod 1: Normal-Phase HPLC for HODE Isomers[4]Method 2: Reversed-Phase UPLC-MS/MS for Oxylipins[13]
Column Silica (250 x 4.6 mm, 5 µm)C18 (2.1 x 250 mm, 5 µm)
Mobile Phase A N/A (Isocratic)Water + 0.2% acetic acid
Mobile Phase B n-hexane/isopropanol/acetic acid (98.3:1.6:0.1)Methanol + 0.2% acetic acid
Flow Rate 1.0 mL/min0.2 mL/min
Gradient IsocraticGradient elution (e.g., 85% B to 100% B)
Detection UV at 234 nmESI-MS/MS (Negative Ion Mode)

Table 2: Sample Preparation Methods for Oxylipins from Biological Matrices

StepMethodKey ConsiderationsReference
Homogenization Sonication or mechanical disruptionPerform on ice to minimize enzymatic activity and autoxidation.[7]
Protein Precipitation Addition of cold organic solvent (Methanol, Acetonitrile)Efficient removal of proteins which can interfere with analysis.[7]
Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)SPE with C18 or mixed-mode cartridges provides good recovery and cleanup.[4][11]
Antioxidant Use Addition of BHT or other antioxidantsPrevents artefactual oxidation of polyunsaturated fatty acids during sample prep.[7]

Visualizations

Signaling Pathways

PPARa_Activation node_9oxoODA 9-oxo-ODA node_PPARa PPARα node_9oxoODA->node_PPARa binds & activates node_Complex PPARα-RXR Heterodimer node_PPARa->node_Complex node_RXR RXR node_RXR->node_Complex node_PPRE PPRE (Peroxisome Proliferator Response Element) node_Complex->node_PPRE binds to node_Genes Target Gene Transcription ↑ node_PPRE->node_Genes node_Metabolism Increased Fatty Acid Oxidation & Decreased Triglyceride Accumulation node_Genes->node_Metabolism leads to Anti_Inflammatory_Pathway node_13KODE 13-KODE (13-keto-9,11-octadecadienoic acid) node_NFkB NF-κB Pathway node_13KODE->node_NFkB inhibits node_MAPK MAPK Pathway node_13KODE->node_MAPK inhibits node_Nrf2 Nrf2 Pathway node_13KODE->node_Nrf2 activates node_Inflammation Pro-inflammatory Gene Expression node_NFkB->node_Inflammation node_MAPK->node_Inflammation node_Antioxidant Antioxidant Response node_Nrf2->node_Antioxidant HPLC_Troubleshooting_Workflow start Poor Resolution of Oxo-Fatty Acid Isomers check_column Is the column appropriate? (e.g., Silica for positional, Chiral for enantiomers) start->check_column change_column Select appropriate column (e.g., Normal Phase Silica) check_column->change_column No check_mobile_phase Is mobile phase optimized? check_column->check_mobile_phase Yes change_column->check_mobile_phase optimize_mp Adjust modifier ratio (e.g., Hexane/IPA) Introduce shallow gradient check_mobile_phase->optimize_mp No check_temp Is column temperature optimized? check_mobile_phase->check_temp Yes optimize_mp->check_temp optimize_temp Screen different temperatures check_temp->optimize_temp No good_resolution Resolution Achieved check_temp->good_resolution Yes optimize_temp->good_resolution

References

Technical Support Center: Mass Spectrometry of 10-Oxo-11(E),15(Z)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 10-Oxo-11(E),15(Z)-octadecadienoic acid, a keto-derivative of linoleic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: The molecular formula of this compound is C18H30O3, with a molecular weight of 294.43 g/mol .[1][2][3]

Q2: What ionization mode is most suitable for the analysis of this compound?

A2: Negative-ion electrospray ionization (ESI) is the most common and effective mode for analyzing oxylipins like this compound.[4] This is because the carboxylic acid group is readily deprotonated, forming a [M-H]⁻ ion.

Q3: What are the expected precursor ions for this compound in both positive and negative ion modes?

A3:

  • Negative Ion Mode: The primary ion observed will be the deprotonated molecule, [M-H]⁻, at an m/z of 293.2.

  • Positive Ion Mode: While less common for this class of compounds, you might observe the protonated molecule, [M+H]⁺, at an m/z of 295.2, or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Q4: What is the general fragmentation pattern for keto-octadecadienoic acids in tandem mass spectrometry (MS/MS)?

A4: The fragmentation of keto-octadecadienoic acids is characterized by cleavages of the carbon-carbon bonds adjacent to the ketone group. The position of the keto group can often be determined from the resulting fragment ions. For example, in the MS/MS of the [M-H]⁻ ion of 9-oxo-octadecadienoic acid, a characteristic fragment is observed at m/z 171, while 13-oxo-octadecadienoic acid yields a prominent fragment at m/z 195.

Q5: Can I expect to see specific fragment ions for this compound?

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of this compound.

Problem Potential Cause Recommended Solution
No or Low Signal Intensity Inefficient ionization.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with good ionization (e.g., contains a small amount of a weak acid or base).
Sample degradation.Prepare fresh samples and standards. Store stock solutions at -80°C.[5] Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation to prevent oxidation.[5]
Low sample concentration.Concentrate the sample or inject a larger volume.
Matrix effects (ion suppression).Improve sample cleanup using solid-phase extraction (SPE).[5] Dilute the sample to reduce the concentration of interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[5]
Poor Peak Shape (Broadening or Tailing) Suboptimal chromatographic conditions.Optimize the mobile phase gradient and flow rate. Ensure the column is properly equilibrated.
Column overload.Reduce the injection volume or dilute the sample.
Column degradation.Replace the analytical column.
Inconsistent Retention Times Fluctuations in the LC system.Ensure the LC system is properly maintained and the mobile phase composition is consistent. Check for leaks in the system.
Column temperature variations.Use a column oven to maintain a stable temperature.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Contaminated ion source.Clean the ESI source components according to the manufacturer's instructions.
Unexpected Adduct Ions Presence of salts in the sample or mobile phase.Use high-purity water and solvents. If possible, use plasticware instead of glass to minimize sodium and potassium adducts.
Impurities in reagents.Use high-quality reagents and additives.
Difficulty in Fragmenting the Precursor Ion Insufficient collision energy.Optimize the collision energy in the MS/MS settings to achieve efficient fragmentation.
Stable precursor ion.Consider using a different fragmentation technique if available (e.g., higher-energy collisional dissociation - HCD).

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma, Serum)

This protocol is a general guideline and may require optimization for specific sample types and instruments.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To 100 µL of the sample, add 300 µL of ice-cold methanol (B129727) to precipitate proteins.[6]

    • Vortex vigorously for 30 seconds.

    • Add an appropriate internal standard (e.g., a deuterated analog of a similar oxylipin).

    • Add 1 mL of a solvent mixture such as 2-propanol/hexane (B92381).

    • Vortex for 1 minute.

    • Add 2 mL of hexane and vortex for another 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.[6]

  • Extract Collection: Carefully transfer the upper organic layer containing the lipids to a clean tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for oxylipin separation.[7]

    • Mobile Phase A: Water with 0.1% acetic acid or formic acid.[7]

    • Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) with 0.1% acetic acid or formic acid.[7]

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: A flow rate of 0.3 mL/min is often used.[7]

    • Column Temperature: 40°C.[7]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ion: m/z 293.2 ([M-H]⁻).

    • Product Ions: Monitor for characteristic fragment ions resulting from cleavage around the C10-keto group.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Predicted Fragmentation Pathway of this compound

fragmentation_pathway precursor [M-H]⁻ m/z 293.2 fragment1 Fragment 1 (Cleavage at C9-C10) precursor->fragment1 CID fragment2 Fragment 2 (Cleavage at C10-C11) precursor->fragment2 CID structure This compound Structure structure->precursor ESI-

Caption: Predicted fragmentation of this compound in negative ESI-MS/MS.

General Experimental Workflow for LC-MS/MS Analysis

experimental_workflow sample_prep Sample Preparation (Extraction & Cleanup) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_ionization Mass Spectrometry (Negative ESI) lc_separation->ms_ionization msms_fragmentation Tandem MS (CID) ms_ionization->msms_fragmentation data_analysis Data Analysis (Quantification) msms_fragmentation->data_analysis

Caption: A typical workflow for the analysis of oxylipins by LC-MS/MS.

References

Technical Support Center: Quantification of 10-Oxo-11(E),15(Z)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 10-Oxo-11(E),15(Z)-octadecadienoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of this specific oxylipin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify?

This compound is an oxidized metabolite of linoleic acid, belonging to the family of oxylipins. These molecules are often involved in signaling pathways related to inflammation and metabolic regulation. The quantification of this specific molecule is challenging due to several factors:

  • Isomeric Complexity: It exists among a vast number of positional and geometric isomers of oxo-octadecadienoic acids (e.g., 9-oxo-ODE, 13-oxo-ODE), which often have very similar physicochemical properties, making them difficult to separate chromatographically.

  • Low Endogenous Concentrations: Like many signaling molecules, it is typically present at very low levels in biological matrices, requiring highly sensitive analytical instrumentation.[1][2]

  • Chemical Instability: The presence of double bonds and a ketone group makes the molecule susceptible to degradation through oxidation and isomerization, especially during sample collection, storage, and preparation.

  • Matrix Effects: Components of biological samples (e.g., salts, phospholipids) can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[3]

Q2: Which analytical technique is most suitable for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the sensitive and specific quantification of oxylipins like this compound.[2][4] This technique offers the high sensitivity needed to detect low endogenous concentrations and the specificity to distinguish the target analyte from other related molecules, especially when coupled with appropriate chromatographic separation.

Q3: Where can I obtain an analytical standard for this compound?

A high-purity analytical standard is crucial for accurate quantification. This compound is available from several commercial suppliers of biochemicals and lipids, such as Larodan, Cayman Chemical, and MedChemExpress. It is typically supplied as a solution in an organic solvent.

Q4: Is an internal standard necessary for the analysis?

Yes, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. An ideal internal standard would be deuterated this compound. If a specific deuterated standard is unavailable, a deuterated analog of a closely related oxylipin (e.g., 13-HODE-d4) can be used, though it is crucial to validate its performance.[5] Internal standards are essential to correct for analyte loss during sample preparation and for variations in instrument response due to matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Analyte Signal Analyte Degradation: The sample may have degraded during storage or processing.Store samples at -80°C. Add antioxidants like butylated hydroxytoluene (BHT) during extraction. Protect samples from light and perform extractions on ice.
Inefficient Extraction: The extraction protocol may not be optimal for this analyte.Ensure the pH of the sample is acidic (around 3) before liquid-liquid extraction.[5] Perform multiple extractions with the organic solvent (e.g., hexane) to improve recovery.
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for the analyte.Infuse a pure standard of this compound to optimize precursor and product ions, collision energy, and other source parameters.
Poor Chromatographic Peak Shape Inappropriate Column Chemistry: The analytical column may not be suitable for separating oxylipin isomers.Consider using a column with a different stationary phase. While C18 columns are common, for challenging isomer separations, a more polar column or even normal-phase chromatography might be necessary.[3]
Suboptimal Mobile Phase: The mobile phase composition may need adjustment.Optimize the gradient and the additives in the mobile phase. A small amount of a weak acid like acetic or formic acid is often used to improve peak shape for acidic analytes.
High Variability Between Replicates Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.Use an automated liquid handler if possible. Ensure consistent vortexing times and evaporation steps. Use a stable isotope-labeled internal standard to correct for variability.
Matrix Effects: Different samples may have varying levels of matrix components affecting ionization.Dilute the sample extract to reduce the concentration of interfering substances. Use a matrix-matched calibration curve for quantification.
Co-elution with Other Isomers Insufficient Chromatographic Resolution: The LC method is not separating the target analyte from its isomers.Increase the length of the analytical column, reduce the particle size, or slow down the gradient. Experiment with different column chemistries. Chiral chromatography may be necessary to separate enantiomers.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a general guideline for the extraction of oxylipins from plasma and should be optimized for your specific application.

Materials:

  • Plasma sample

  • Internal Standard (e.g., 13-HODE-d4)

  • Antioxidant solution (e.g., BHT in methanol)

  • 1M HCl

  • Hexane (B92381)

  • Methanol

  • Water (LC-MS grade)

  • Nitrogen gas for evaporation

Procedure:

  • To 200 µL of plasma in a glass tube, add 10 µL of the internal standard solution and 10 µL of the antioxidant solution. Vortex briefly.

  • To release esterified oxylipins, perform alkaline hydrolysis by adding a suitable base (e.g., NaOH) and incubating at an elevated temperature (e.g., 60°C). This step should be carefully optimized.

  • Cool the sample on ice and acidify to pH ~3 with 1M HCl.

  • Add 1 mL of hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes at 4°C.[5]

  • Transfer the upper organic layer to a clean tube.

  • Repeat the hexane extraction (steps 4-5) one more time and combine the organic layers.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification

This is a starting point for method development. The specific parameters will need to be optimized for your instrument.

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient from ~30% B to 95% B over 15-20 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole or Q-TOF mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: Based on infusion of a pure standard. A hypothetical transition for this compound (MW: 294.43) would be:

    • Precursor ion (Q1): m/z 293.2

    • Product ion (Q3): A characteristic fragment ion to be determined experimentally. Based on related isomers, fragmentation near the keto group is expected.[5]

Quantitative Data Summary

ParameterTypical Value for Related Oxo-ODEsReference
Limit of Quantification (LOQ)10 - 40 nmol/L[5]
Linearity (r²)> 0.99[5]
Inter-day Precision (%CV)< 20%[5]
Recovery85 - 115%[6]

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard & Antioxidant sample->add_is hydrolysis Alkaline Hydrolysis add_is->hydrolysis acidify Acidification hydrolysis->acidify l_l_extraction Liquid-Liquid Extraction acidify->l_l_extraction evaporate Evaporation to Dryness l_l_extraction->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: General workflow for the quantification of this compound.

Putative Signaling Pathway

Based on the known signaling of other oxo-octadecadienoic acids, a putative pathway for this compound could involve the activation of peroxisome proliferator-activated receptors (PPARs).

signaling_pathway LA Linoleic Acid Oxidation Enzymatic/Non-enzymatic Oxidation LA->Oxidation KODE This compound Oxidation->KODE PPAR PPARα/γ KODE->PPAR Activation PPRE PPRE Binding PPAR->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Gene_Expression Transcription Biological_Effect Biological Effect (e.g., Lipid Metabolism Regulation) Gene_Expression->Biological_Effect

Caption: Putative signaling pathway for this compound via PPAR activation.

References

Technical Support Center: Analysis of 10-Oxo-11(E),15(Z)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts and ensure accurate quantification of 10-Oxo-11(E),15(Z)-octadecadienoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent system. For biological fluids, a liquid-liquid extraction (LLE) with a solvent like hexane (B92381) following protein precipitation is often effective. For tissues, ensure thorough homogenization.[1][2]
Analyte degradation during sample preparation.Handle samples on ice to minimize enzymatic activity.[3] Add antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents to prevent oxidation.[1]
Poor derivatization efficiency (for GC-MS).If derivatizing to a fatty acid methyl ester (FAME), ensure complete reaction by optimizing time, temperature, and reagent concentration. Base-catalyzed methylation is generally gentler than acid-catalyzed methods and can reduce isomerization.[1]
Poor Peak Shape (Tailing or Fronting) Issues with the analytical column.Ensure the column is properly conditioned. Use a guard column to protect the analytical column from contaminants. Consider using a column with a different stationary phase if the problem persists.
Inappropriate mobile phase composition.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For reversed-phase LC, ensure the organic solvent percentage is optimal for analyte retention and elution.
Sample overload.Reduce the injection volume or dilute the sample.
Isomer Co-elution or Poor Resolution Suboptimal chromatographic conditions.Optimize the gradient steepness and temperature in LC-MS. For GC-MS, use a long, polar capillary column for better separation of isomers.[1]
Isomerization during sample preparation.Avoid high temperatures and acidic conditions during sample workup.[1] Prepare samples fresh and analyze them promptly.
High Background Noise or Matrix Effects Insufficient sample cleanup.Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering matrix components.[4][5]
Contamination from solvents or labware.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.
Inconsistent Results Variability in sample handling and preparation.Standardize all steps of the experimental protocol. Use an internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for variability.[6]
Analyte instability in the autosampler.Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the analyte in prepared samples waiting for injection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound standards and samples?

A1: To ensure stability and prevent degradation, it is recommended to store standards and biological samples at -20°C or, for long-term storage, at -80°C.[1] Avoid repeated freeze-thaw cycles.

Q2: Which analytical technique is more suitable for the analysis of this compound: LC-MS/MS or GC-MS?

A2: Both techniques can be used, but LC-MS/MS is often preferred for its high sensitivity and specificity, and because it typically does not require a derivatization step, which can introduce artifacts like isomerization.[7] GC-MS requires derivatization to increase the volatility of the analyte, but can provide excellent chromatographic resolution of isomers if a suitable column is used.[1]

Q3: How can I minimize the risk of isomerization of the conjugated double bonds during sample preparation?

A3: To minimize isomerization, it is crucial to use mild sample preparation conditions. Avoid exposure to high temperatures, strong acids, and light. If derivatization for GC-MS is necessary, a base-catalyzed method (e.g., using sodium methoxide (B1231860) in methanol) is recommended over acid-catalyzed methods.[1]

Q4: What type of internal standard should I use for accurate quantification?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., deuterated or ¹³C-labeled). This will co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to the most accurate correction. If a labeled version is unavailable, a structurally similar oxylipin that is not endogenously present in the sample can be used.[6]

Q5: What are the expected mass spectral fragments for this compound in negative ion mode ESI-MS/MS?

Quantitative Data Summary

The following tables provide a summary of factors that can influence the stability and analysis of this compound. Please note that specific quantitative data for this exact isomer is limited; therefore, the information is based on general knowledge of oxylipin stability and analysis.

Table 1: Analyte Stability Under Various Conditions

ConditionTemperatureDurationExpected StabilityRecommendations
Stock Solution -20°CMonthsHighStore in an amber vial to protect from light.
Extracted Sample 4°C (Autosampler)< 24 hoursModerateAnalyze samples as soon as possible after preparation.
Freeze-Thaw Cycles -80°C to Room TempMultiple CyclesLowAliquot samples before freezing to avoid repeated freeze-thaw cycles.
Benchtop Room TemperatureHoursLowKeep samples on ice during all preparation steps.[3]

Table 2: Influence of Sample Preparation on Isomerization

ParameterConditionPotential for IsomerizationMitigation Strategy
Temperature > 60°CHighPerform all steps at low temperatures.
pH Acidic (pH < 4)Moderate to HighUse neutral or slightly basic conditions where possible.
Light Exposure UV lightModerateWork in a dimly lit environment and use amber vials.
Derivatization (GC-MS) Acid-catalyzedHighUse a gentler, base-catalyzed derivatization method.[1]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis

This protocol provides a general framework for the extraction and quantification of this compound from biological plasma.

1. Sample Preparation and Extraction:

  • Materials:

    • Plasma sample

    • Internal Standard (IS) solution (e.g., deuterated this compound)

    • Antioxidant solution (e.g., 0.2 mg/mL BHT in methanol)

    • Methanol (B129727) (LC-MS grade)

    • Hexane (LC-MS grade)

    • Formic acid

  • Procedure:

    • To 100 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the IS solution and 10 µL of the antioxidant solution.

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to pH ~3 with formic acid.

    • Add 1 mL of hexane and vortex for 1 minute for liquid-liquid extraction.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic (hexane) layer to a clean tube.

    • Repeat the hexane extraction and combine the organic layers.

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-20 min: Return to 20% B and equilibrate

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z 293.2 (for [M-H]⁻)

    • Product Ions (Q3): To be determined by direct infusion of a standard. Likely fragments would result from cleavage near the keto group.

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Capillary Voltage: 3.0 kV

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add Internal Standard & Antioxidant sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant acidify Acidify supernatant->acidify lle Liquid-Liquid Extraction (Hexane) acidify->lle centrifuge2 Phase Separation lle->centrifuge2 extract Collect Organic Layer centrifuge2->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KODE 10-Oxo-11(E),15(Z)- octadecadienoic acid PPARa PPARα KODE->PPARa Binds and Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->TargetGenes Initiates MetabolicResponse Increased Fatty Acid Oxidation TargetGenes->MetabolicResponse

Caption: Putative signaling pathway of this compound via PPARα activation.

References

dose-response curve issues with 10-Oxo-11(E),15(Z)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Oxo-11(E),15(Z)-octadecadienoic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors with this and related oxidized linoleic acid metabolites (OXLAMs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is an oxidized metabolite of linoleic acid, belonging to the class of signaling molecules known as OXLAMs.[1] While specific data for this isomer is limited, related oxo-octadecadienoic acids (oxo-ODEs) are known to be potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[1][2] These receptors are key regulators of lipid metabolism and inflammation.[1][3] Therefore, it is plausible that this compound will exhibit similar activities.

Q2: What are the common challenges when establishing a dose-response curve for oxo-ODEs?

Researchers may encounter several issues, including:

  • High variability between replicates: This can stem from inconsistent sample handling, analyte instability, or the absence of a suitable internal standard.[4]

  • Low signal or lack of response: This could be due to suboptimal compound solubility, degradation, or inappropriate assay conditions.

  • Atypical curve shape (e.g., non-sigmoidal, biphasic): This may indicate complex biological activities, such as off-target effects at higher concentrations or cytotoxicity.

Q3: How should I prepare and handle this compound for experiments?

Oxo-ODEs are typically dissolved in an organic solvent such as ethanol, DMSO, or DMF.[5][6] For cell culture experiments, it is crucial to prepare a concentrated stock solution and then dilute it in the appropriate culture medium to the final desired concentrations. Ensure the final solvent concentration in the culture medium is low and consistent across all treatment groups to avoid solvent-induced artifacts. For storage, it is recommended to keep the compound in a solution at -20°C or -80°C, protected from light and under an inert atmosphere like nitrogen to prevent degradation.[7]

Q4: How can I separate and quantify different isomers of oxo-octadecadienoic acid?

High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the method of choice for separating and quantifying different oxo-ODE isomers.[1][8] The separation can be achieved using a C18 reversed-phase column with a gradient elution. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.[8]

Troubleshooting Dose-Response Curve Issues

Below are common problems encountered during dose-response experiments with this compound and related compounds, along with potential causes and solutions.

Problem Potential Causes Recommended Solutions
High variability in results Inconsistent sample preparation and handling. Analyte instability during storage or processing. Lack of a suitable internal standard.Standardize all protocol steps, including incubation times, temperatures, and pipetting techniques. Minimize the time samples are exposed to room temperature.[4] Incorporate a stable isotope-labeled internal standard early in the experimental workflow.[4]
No observable biological response The compound is inactive in the chosen experimental model. The compound has degraded. Insufficient concentration range tested. Poor solubility in the assay medium.Verify the biological activity in a different, validated assay system if possible. Check the integrity of the compound using analytical techniques like LC-MS. Extend the concentration range to higher and lower doses. Prepare a fresh stock solution and ensure complete dissolution before diluting in the assay medium.
Unexpectedly high background signal Contamination of reagents or labware. The detection system is not optimized.Use high-purity solvents and thoroughly clean all glassware.[4] Include appropriate negative controls (vehicle-treated samples) to determine the baseline response. Optimize instrument settings for signal-to-noise ratio.
Non-sigmoidal or biphasic dose-response curve Cytotoxicity at higher concentrations. Off-target effects. Complex mechanism of action involving multiple signaling pathways.Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with the functional assay to assess cytotoxicity.[9] Investigate potential off-target interactions using pharmacological inhibitors or activators of related pathways. Consider that the compound may have dual agonist/antagonist activities at different concentrations.

Experimental Protocols

Protocol 1: PPARα Activation Assay in Primary Hepatocytes

This protocol is adapted from studies on related oxo-ODEs and can be used to assess the activation of PPARα.[5][10]

  • Cell Culture: Isolate primary hepatocytes from mice and plate them in collagen-coated plates.

  • Treatment: After cell attachment, replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control (e.g., ethanol). Incubate for 24 hours.

  • RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of known PPARα target genes (e.g., CPT1a, ACOX1).

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to the vehicle control. Plot the fold change as a function of the compound concentration to generate a dose-response curve.

Protocol 2: Extraction of Oxo-ODEs from Plasma for LC-MS/MS Analysis

This protocol describes a liquid-liquid extraction method for isolating oxo-ODEs from plasma samples.[1][4]

  • Sample Preparation: To a 200 µL plasma sample, add an internal standard (e.g., 15(S)-HETE-d8).

  • Extraction: Add 1.0 mL of a 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) solution. Vortex briefly. Add 2.0 mL of hexane, cap the tube, and vortex for three minutes.

  • Phase Separation: Centrifuge the sample at 2000 x g for five minutes at room temperature.

  • Sample Collection: Transfer the upper organic layer to a new tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).[1]

Quantitative Data Summary

The following table summarizes the biological activity of various oxo-ODE isomers from the literature, which can serve as a reference for expected potency.

CompoundCell LineAssayIC50/EC50 Value
9-oxo-(10E,12Z)-octadecadienoic acidHeLa (cervical cancer)Trypan Blue Exclusion30.53 µM[9]
9-oxo-(10E,12E)-octadecadienoic acidSiHa (cervical cancer)Trypan Blue Exclusion25-50 µM[9]
9-oxo-(10E,12E)-octadecadienoic acidCasKi (cervical cancer)Not specified25-50 µM[9]
9-oxo-10(E),12(E)-octadecadienoic acidMouse primary hepatocytesPPARα activation10-20 µM[5]

Visualizations

Signaling Pathway

PPAR_Signaling cluster_cell Cell 10_oxo_ODE 10-Oxo-11(E),15(Z)- octadecadienoic acid PPAR PPARα / PPARγ 10_oxo_ODE->PPAR Binds and Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Biological_Response Biological Response (e.g., Lipid Metabolism, Inflammation Regulation) Target_Genes->Biological_Response

Caption: Generalized PPAR signaling pathway for oxo-octadecadienoic acids.

Experimental Workflow

Dose_Response_Workflow Start Start: Prepare Compound Stock Serial_Dilution Prepare Serial Dilutions Start->Serial_Dilution Cell_Treatment Treat Cells with Compound Dilutions Serial_Dilution->Cell_Treatment Incubation Incubate for Defined Period Cell_Treatment->Incubation Assay Perform Biological Assay (e.g., qRT-PCR, Reporter Assay) Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze Data: Normalize to Controls Data_Collection->Data_Analysis Curve_Fitting Fit Dose-Response Curve (e.g., four-parameter logistic) Data_Analysis->Curve_Fitting EC50_Determination Determine EC50/IC50 Curve_Fitting->EC50_Determination End End: Report Results EC50_Determination->End

Caption: Experimental workflow for a typical dose-response analysis.

References

troubleshooting inconsistent results with 11(E),15(Z)-10-KODE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11(E),15(Z)-10-KODE, an oxidized linoleic acid metabolite.

Frequently Asked Questions (FAQs)

Q1: What is 11(E),15(Z)-10-KODE?

11(E),15(Z)-10-KODE is the shorthand for 10-Oxo-11(E),15(Z)-octadecadienoic acid. It is a keto-derivative of linoleic acid, an omega-6 fatty acid. As an oxidized linoleic acid metabolite (OXLAM), it belongs to a class of signaling molecules involved in various biological processes.

Q2: What are the primary known biological activities of 11(E),15(Z)-10-KODE and related compounds?

While specific research on 11(E),15(Z)-10-KODE is ongoing, related keto-octadecadienoic acids (KODEs) have been shown to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. Activation of PPARγ is associated with the regulation of lipid metabolism, inflammation, and cellular differentiation.

Q3: How should 11(E),15(Z)-10-KODE be stored?

To ensure stability and prevent degradation, 11(E),15(Z)-10-KODE should be stored in a freezer, typically at -20°C or -80°C, as recommended by the supplier. It is often supplied in a solvent, and repeated freeze-thaw cycles should be avoided. Aliquoting the stock solution upon receipt is highly recommended.

Q4: What solvents are suitable for dissolving and diluting 11(E),15(Z)-10-KODE?

11(E),15(Z)-10-KODE is typically soluble in organic solvents such as ethanol (B145695), methanol, and DMSO. For cell-based assays, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it in the culture medium to the final working concentration. Ensure the final concentration of the organic solvent in the cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Inconsistent Experimental Results

Inconsistent results in experiments involving 11(E),15(Z)-10-KODE can arise from various factors related to compound stability, experimental setup, and data analysis. This guide addresses common issues in a question-and-answer format.

Problem 1: High variability between replicate experiments.

  • Question: My dose-response curves for 11(E),15(Z)-10-KODE activity are inconsistent across different experimental days. What could be the cause?

  • Answer: High variability can stem from several sources. Consider the following:

    • Compound Instability: Oxidized lipids can be unstable. Ensure you are using fresh dilutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

    • Cell Passage Number: The responsiveness of cells can change with increasing passage number. It is crucial to use cells within a consistent and low passage range for all experiments.

    • Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells and plates. Variations in cell number will lead to variability in the measured response.

    • Serum Variability: If using serum-containing media, batch-to-batch variation in serum can affect cellular responses. It is advisable to test and use a single lot of serum for a series of experiments.

Problem 2: Lower than expected or no biological activity.

  • Question: I am not observing the expected biological effect of 11(E),15(Z)-10-KODE in my cell-based assay. Why might this be?

  • Answer: A lack of activity could be due to several factors:

    • Compound Degradation: As an oxidized lipid, 11(E),15(Z)-10-KODE is susceptible to further oxidation and degradation, especially when exposed to light and air. Prepare fresh dilutions from a protected stock solution immediately before use.

    • Incorrect Solvent/Vehicle: The choice of solvent and its final concentration in the assay can impact the compound's solubility and delivery to the cells. Ensure the compound is fully dissolved in the final medium and that the solvent concentration is not causing cellular stress.

    • Presence of Binding Proteins: Fatty acids can bind to albumin and other proteins in the cell culture medium, reducing the effective free concentration available to the cells. Consider using a serum-free or low-serum medium for the treatment period, or performing a dose-response curve to determine the optimal concentration in your specific medium.

    • Cellular Uptake and Metabolism: The cells you are using may have low uptake or rapid metabolism of 11(E),15(Z)-10-KODE, preventing it from reaching its intracellular target.

Problem 3: Artifacts or non-specific effects observed.

  • Question: I am observing cellular toxicity or other effects that do not seem to be related to the expected signaling pathway. What could be the cause?

  • Answer: Non-specific effects can be misleading. Here's what to check:

    • Solvent Toxicity: High concentrations of solvents like DMSO or ethanol can be toxic to cells. Always include a vehicle control (medium with the same concentration of solvent used to deliver the compound) to assess the effect of the solvent alone.

    • Compound Purity: Ensure the purity of your 11(E),15(Z)-10-KODE. Impurities from synthesis or degradation products could have off-target effects.

    • Lipid Peroxidation: The compound itself or its interaction with the cellular environment could induce lipid peroxidation, leading to general cellular stress and toxicity. Consider co-treatment with an antioxidant as a control experiment to investigate this possibility.

Data Presentation: Summary of Key Experimental Parameters

For reproducible experiments with 11(E),15(Z)-10-KODE, careful control of experimental parameters is essential. The following table summarizes critical parameters to consider.

ParameterRecommendationRationale
Storage -20°C or -80°C in an airtight container, protected from light.Prevents oxidation and degradation of the unsaturated fatty acid derivative.
Stock Solution Prepare a concentrated stock in a suitable organic solvent (e.g., ethanol, DMSO). Aliquot into single-use vials.Minimizes freeze-thaw cycles and maintains compound integrity.
Working Dilution Prepare fresh from the stock solution for each experiment. Dilute in the final assay medium.Ensures consistent concentration and minimizes degradation in aqueous solutions.
Vehicle Control Always include a control with the same final concentration of the solvent used for the compound.Distinguishes the effect of the compound from that of the solvent.
Cell Conditions Use cells at a consistent, low passage number and ensure uniform seeding density.Reduces biological variability between experiments.
Assay Medium Be aware of serum components (e.g., albumin) that can bind to the lipid. Consider serum-free or low-serum conditions for treatment.Binding to proteins can reduce the effective concentration of the compound.

Experimental Protocols

Protocol 1: General Procedure for Cell-Based Assays

  • Cell Seeding: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere and reach the desired confluency (typically 24-48 hours).

  • Preparation of Treatment Medium:

    • Thaw a single-use aliquot of the 11(E),15(Z)-10-KODE stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and the vehicle control.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the prepared treatment media (including vehicle control and different concentrations of 11(E),15(Z)-10-KODE) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Endpoint: Following incubation, perform the desired downstream analysis, such as:

    • Gene Expression Analysis: Isolate RNA for RT-qPCR analysis of target genes (e.g., PPARγ target genes like FABP4 or CD36).

    • Protein Analysis: Prepare cell lysates for Western blotting to assess the expression of target proteins.

    • Reporter Assays: If using a reporter cell line (e.g., containing a PPARγ response element-driven luciferase reporter), measure the reporter activity.

    • Cell Viability/Toxicity Assays: Perform assays such as MTT or LDH to assess the cytotoxic effects of the treatment.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway of PPARγ, a likely target for 11(E),15(Z)-10-KODE.

PPAR_gamma_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11_15_10_KODE 11(E),15(Z)-10-KODE (Ligand) PPARg_RXR PPARγ-RXR Heterodimer 11_15_10_KODE->PPARg_RXR Activates Corepressor Corepressor PPARg_RXR->Corepressor Inhibited State PPARg_RXR_active Active PPARγ-RXR Heterodimer PPARg_RXR->PPARg_RXR_active Translocates to Nucleus PPRE PPRE (PPAR Response Element) PPARg_RXR_active->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Biological_Response Biological Response (e.g., Adipogenesis, Anti-inflammatory effects) Target_Genes->Biological_Response

Caption: PPARγ signaling pathway activated by a ligand such as 11(E),15(Z)-10-KODE.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of 11(E),15(Z)-10-KODE on gene expression.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Cell Culture (e.g., Adipocytes, Macrophages) Cell_Treatment 3. Treat Cells with Compound (Dose-response and Time-course) Cell_Culture->Cell_Treatment Compound_Prep 2. Prepare 11(E),15(Z)-10-KODE and Vehicle Control Compound_Prep->Cell_Treatment RNA_Isolation 4. RNA Isolation Cell_Treatment->RNA_Isolation RT_qPCR 5. RT-qPCR for Target Genes (e.g., FABP4, CD36) RNA_Isolation->RT_qPCR Data_Analysis 6. Data Analysis (Relative Gene Expression) RT_qPCR->Data_Analysis Conclusion 7. Conclusion on Biological Activity Data_Analysis->Conclusion

Technical Support Center: Synthesis of 10-Oxo-11(E),15(Z)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 10-Oxo-11(E),15(Z)-octadecadienoic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of this compound, focusing on a plausible two-step synthetic route: enzymatic hydroxylation of a linolenic acid isomer followed by selective oxidation of the resulting alcohol.

Q1: My overall yield is consistently low. What are the most critical steps to investigate?

Low overall yield can stem from inefficiencies in either the enzymatic hydroxylation or the chemical oxidation step. A systematic approach is crucial:

  • Step 1: Analyze the Hydroxylation Reaction. Verify the formation of the precursor, 10-hydroxy-11(E),15(Z)-octadecadienoic acid. If the yield of the hydroxy acid is low, focus on optimizing the enzymatic reaction conditions.

  • Step 2: Evaluate the Oxidation Reaction. If the hydroxy acid is produced in good yield, but the final keto acid is low, the oxidation step is the likely culprit. Incomplete conversion, side reactions, or degradation of the product could be occurring.

  • Step 3: Assess Purification Losses. Significant loss of product can occur during workup and purification. Evaluate your extraction and chromatography procedures for efficiency.

Q2: I am observing the formation of multiple isomers. How can I improve the stereoselectivity of the synthesis?

Isomer formation is a common challenge in fatty acid chemistry.

  • Enzymatic Step: The stereochemistry of the hydroxy precursor is determined by the enzyme and the substrate.

    • Substrate Purity: Ensure the starting linolenic acid isomer is of high purity. Contamination with other isomers will lead to a mixture of hydroxy acids.

    • Enzyme Selection: Different lipoxygenases (LOXs) exhibit different positional and stereoselectivity. Soybean LOX is commonly used to produce 13-hydroxy derivatives, while other enzymes may favor the 10-position.[1] Careful selection of the enzyme is critical for obtaining the desired stereoisomer.

  • Oxidation Step: The oxidation of the alcohol to the ketone should not affect the stereochemistry of the double bonds if carried out under mild conditions. However, harsh conditions (e.g., high temperatures, strong acids or bases) can promote isomerization.

Q3: The oxidation of the hydroxy acid to the keto acid is not going to completion. What can I do to improve the conversion?

Incomplete oxidation is a frequent issue. Consider the following:

  • Choice of Oxidant: For sensitive allylic alcohols, mild and selective oxidizing agents are recommended. Dess-Martin periodinane (DMP) and Swern oxidation are generally effective.[2][3] Stronger oxidants like chromic acid may lead to side reactions and degradation.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For DMP and Swern oxidations, 1.2 to 1.5 equivalents are typically used.

  • Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). Swern oxidations are conducted at low temperatures (-78 °C to room temperature), and allowing the reaction to warm prematurely can lead to side reactions.[4][5] DMP oxidations are typically run at room temperature.

Q4: I am seeing significant side product formation during the oxidation step. What are the likely side reactions and how can I avoid them?

Side reactions during the oxidation of allylic alcohols can reduce yield and complicate purification.

  • With Swern Oxidation: A common side reaction is the formation of chlorinated byproducts.[6] This can be minimized by using the reagents in stoichiometric amounts and maintaining a low reaction temperature.

  • Over-oxidation: While less common with mild oxidants like DMP and Swern, over-oxidation to form other species can occur, especially with more aggressive reagents.[7]

  • Epoxidation: The double bonds in the fatty acid chain are susceptible to epoxidation, particularly if peroxy-based oxidants are used or if reactive oxygen species are generated.[1]

  • Isomerization of Double Bonds: As mentioned, harsh reaction conditions can lead to the isomerization of the double bonds.

Q5: How can I effectively purify the final this compound product?

Purification can be challenging due to the similar polarities of the starting material, product, and certain byproducts.

  • Removal of Unreacted Alcohol: If the oxidation is incomplete, separating the starting hydroxy acid from the product keto acid can be difficult. Chromatographic techniques such as silica (B1680970) gel column chromatography are typically required.

  • Removal of Oxidation Reagent Byproducts:

    • DMP: The spent periodinane can be removed by washing the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.[8]

    • Swern: The malodorous dimethyl sulfide (B99878) byproduct is volatile and can be removed under reduced pressure. The other byproducts are typically removed during an aqueous workup.

  • Chromatography: Flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes is a common method for purifying fatty acids. The polarity of the eluent can be fine-tuned to achieve good separation.

  • Derivatization: In some cases, converting the carboxylic acid to its methyl ester prior to purification can improve separation. The ester can then be hydrolyzed back to the free acid. A similar strategy involves esterifying residual alcohol impurities to facilitate their removal by distillation.[9]

Quantitative Data on Oxidation Methods

The choice of oxidizing agent can significantly impact the yield of the final product. Below is a summary of typical yields for common oxidation methods used for converting secondary alcohols to ketones.

Oxidizing AgentTypical Yield Range (%)Key AdvantagesCommon Substrates
Dess-Martin Periodinane (DMP) 85-95Mild conditions, high chemoselectivity, short reaction times.[3]Complex, sensitive, and multifunctional alcohols.[10]
Swern Oxidation 80-95Avoids toxic metals, mild conditions, high yields.[2]Primary and secondary alcohols, including allylic and benzylic.[4]
Chromic Acid (Jones Reagent) 70-90Inexpensive and powerful oxidant.Simple primary and secondary alcohols.

Detailed Experimental Protocols

The following are generalized protocols for the proposed two-step synthesis. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Enzymatic Synthesis of 10-Hydroxy-11(E),15(Z)-octadecadienoic acid (Hypothetical)

This protocol is based on established methods for the enzymatic hydroxylation of polyunsaturated fatty acids.

Materials:

  • α-Linolenic acid (or a specific isomer thereof)

  • Lipoxygenase (e.g., from soybean, potato, or a recombinant source with desired regioselectivity)

  • Borate (B1201080) buffer (pH 9.0)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Enzymatic Reaction:

    • Dissolve the linolenic acid substrate in borate buffer.

    • Add the lipoxygenase enzyme and stir at room temperature, monitoring the uptake of oxygen or the formation of the hydroperoxide by UV spectroscopy.

    • The reaction is typically complete within 1-2 hours.

  • Reduction of Hydroperoxide:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a freshly prepared aqueous solution of sodium borohydride to reduce the hydroperoxy intermediate to the corresponding hydroxy acid.

    • Stir for 30-60 minutes at 0 °C.

  • Workup and Extraction:

    • Acidify the reaction mixture to pH 3-4 with HCl.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude hydroxy acid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine fractions containing the pure hydroxy acid and remove the solvent.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 10-Hydroxy-11(E),15(Z)-octadecadienoic acid

This protocol is a mild and efficient method for the oxidation step.

Materials:

  • 10-Hydroxy-11(E),15(Z)-octadecadienoic acid

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • Dissolve the hydroxy acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMP (1.2-1.5 equivalents) in one portion.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

    • Stir vigorously until the layers are clear.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude keto acid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Yield start Low Yield of this compound check_hydroxy Analyze Yield of Hydroxy Acid Intermediate start->check_hydroxy low_hydroxy Low Hydroxy Acid Yield check_hydroxy->low_hydroxy Yield < 50%? good_hydroxy Good Hydroxy Acid Yield check_hydroxy->good_hydroxy Yield > 50%? low_hydroxy->good_hydroxy No troubleshoot_enzyme Troubleshoot Enzymatic Step: - Substrate Purity - Enzyme Activity - Reaction Conditions low_hydroxy->troubleshoot_enzyme Yes troubleshoot_oxidation Troubleshoot Oxidation Step: - Incomplete Conversion - Side Reactions - Reagent Quality good_hydroxy->troubleshoot_oxidation check_purification Assess Purification Losses troubleshoot_oxidation->check_purification optimize_purification Optimize Purification: - Extraction Efficiency - Chromatography Conditions check_purification->optimize_purification

Caption: A decision tree for systematically troubleshooting low yield in the synthesis.

Experimental Workflow for Synthesis

Synthesis_Workflow substrate Linolenic Acid Isomer enzymatic_step Enzymatic Hydroxylation (Lipoxygenase) substrate->enzymatic_step reduction Reduction (NaBH4) enzymatic_step->reduction hydroxy_acid 10-Hydroxy-octadecadienoic acid reduction->hydroxy_acid oxidation_step Selective Oxidation (DMP or Swern) hydroxy_acid->oxidation_step crude_product Crude 10-Oxo-octadecadienoic acid oxidation_step->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure 10-Oxo-11(E),15(Z)- octadecadienoic acid purification->final_product

References

Validation & Comparative

A Comparative Guide to 9-Oxo-Octadecadienoic Acid (9-oxo-ODA) and 10-Oxo-11(E),15(Z)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of 9-oxo-octadecadienoic acid (9-oxo-ODA) and 10-Oxo-11(E),15(Z)-octadecadienoic acid reveals a significant disparity in the available scientific literature. While 9-oxo-ODA, particularly its 9-oxo-10(E),12(E)-octadecadienoic acid isomer, has been extensively studied as a potent activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), there is a notable absence of published experimental data on the biological effects of this compound.

This guide provides a comprehensive overview of the known properties and biological activities of 9-oxo-ODA, supported by experimental data from peer-reviewed studies. Due to the lack of available information for this compound, a direct comparison of their performance is not possible at this time. This document will, however, present the available chemical information for this compound and offer a detailed examination of 9-oxo-ODA to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Oxo-Octadecadienoic Acids

Oxo-octadecadienoic acids (oxo-ODAs) are a class of oxidized fatty acids derived from linoleic acid. These molecules have garnered significant interest in the scientific community for their diverse biological activities, including the regulation of lipid metabolism and inflammation.[1][2] Different isomers of oxo-ODAs can exhibit distinct biological effects, making comparative studies crucial for understanding their therapeutic potential.

9-Oxo-Octadecadienoic Acid (9-oxo-ODA): A Potent PPARα Agonist

The most well-characterized isomer of 9-oxo-ODA is 9-oxo-10(E),12(E)-octadecadienoic acid. This compound, found in tomatoes, has been identified as a potent agonist of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[3][4]

Mechanism of Action

Activation of PPARα by 9-oxo-ODA leads to the increased expression of genes involved in fatty acid oxidation.[4] This, in turn, helps to reduce the accumulation of triglycerides in liver cells (hepatocytes).[3][4] The signaling pathway for 9-oxo-ODA-mediated PPARα activation is a key area of research in the development of treatments for metabolic disorders.[1]

PPARa_Activation_by_9_oxo_ODA cluster_nucleus Nucleus 9-oxo-ODA 9-oxo-ODA PPARα PPARα 9-oxo-ODA->PPARα Binds and Activates RXR RXR PPARα->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARα->PPRE Binds to RXR->PPRE Binds to Target Gene Transcription Increased Transcription of Fatty Acid Oxidation Genes PPRE->Target Gene Transcription Lipid Metabolism Decreased Triglyceride Accumulation Target Gene Transcription->Lipid Metabolism

Quantitative Data on 9-oxo-ODA Activity

The following table summarizes the quantitative data on the biological activity of 9-oxo-10(E),12(E)-octadecadienoic acid from published studies.

ParameterCell TypeConcentrationObserved EffectReference
PPARα Activation Mouse Primary Hepatocytes10-20 µMSignificant increase in PPARα reporter activity[3]
Triglyceride Accumulation Mouse Primary HepatocytesNot specifiedInhibition of cellular triglyceride accumulation[4]
Gene Expression (PPARα target genes) Mouse Primary HepatocytesNot specifiedSignificant increase in mRNA expression levels[4]

This compound: An Uncharacterized Molecule

In stark contrast to 9-oxo-ODA, there is a significant lack of publicly available scientific literature on the biological activity of this compound. While the compound is commercially available, no experimental data regarding its mechanism of action, physiological effects, or potential therapeutic applications have been published.

Chemical Information
PropertyValue
Molecular Formula C₁₈H₃₀O₃
Molecular Weight 294.43 g/mol
CAS Number 1488409-84-2

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments used to characterize the activity of PPARα agonists like 9-oxo-ODA.

PPARα Luciferase Reporter Assay

This assay is used to determine if a compound can activate the PPARα receptor.

PPARa_Luciferase_Assay_Workflow cluster_prep Cell Preparation and Transfection cluster_treatment Compound Treatment cluster_measurement Luciferase Activity Measurement cluster_analysis Data Analysis A 1. Seed cells (e.g., HepG2) in a 96-well plate. B 2. Transfect cells with: - PPARα expression vector - Luciferase reporter plasmid (with PPRE) - Renilla luciferase control vector A->B C 3. After 24h, treat cells with varying concentrations of the test compound (e.g., 9-oxo-ODA). D 4. Incubate for another 24h. E 5. Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer. D->E F 6. Normalize Firefly luciferase activity to Renilla luciferase activity. E->F G 7. Calculate the fold induction of PPARα activity compared to a vehicle control. cluster_prep cluster_prep cluster_treatment cluster_treatment cluster_prep->cluster_treatment cluster_measurement cluster_measurement cluster_treatment->cluster_measurement cluster_analysis cluster_analysis cluster_measurement->cluster_analysis

Protocol:

  • Cell Culture and Transfection:

    • Seed mammalian cells (e.g., HepG2) into 96-well plates.

    • Transfect the cells with a PPARα expression vector, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 9-oxo-ODA) or a vehicle control.

  • Luciferase Assay:

    • Following a 24-hour incubation period, lyse the cells.

    • Measure the luciferase activity of both Firefly (from the reporter plasmid) and Renilla (from the control plasmid) luciferases using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • Calculate the fold change in PPARα activity relative to the vehicle control.

Triglyceride Accumulation Assay in Hepatocytes

This assay measures the effect of a compound on the storage of triglycerides in liver cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in appropriate culture plates.

    • Treat the cells with the test compound at various concentrations for a specified period.

  • Lipid Extraction:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).

  • Triglyceride Quantification:

    • Evaporate the solvent and resuspend the lipid extract in a suitable buffer.

    • Measure the triglyceride content using a commercial colorimetric or fluorometric assay kit. The principle of these assays often involves the enzymatic hydrolysis of triglycerides to glycerol, which is then quantified.

  • Data Normalization:

    • Normalize the triglyceride content to the total protein concentration of the cell lysate to account for differences in cell number.

Conclusion

The available scientific evidence strongly supports the role of 9-oxo-10(E),12(E)-octadecadienoic acid as a potent PPARα agonist with the potential to modulate lipid metabolism. Its ability to reduce triglyceride accumulation in hepatocytes makes it a molecule of significant interest for the development of therapeutics for metabolic diseases.

Unfortunately, a comparative analysis with this compound is not feasible due to the absence of published biological data for the latter. Further research is imperative to characterize the biological activities of this compound and its other isomers to fully understand the structure-activity relationships within the oxo-ODA family of lipid mediators. This will be crucial for unlocking their full therapeutic potential. Researchers are encouraged to investigate the effects of this compound in the experimental systems outlined in this guide to enable future comparative analyses.

References

A Comparative Guide to the Bioactivity of 10-Oxo-11(E),15(Z)-octadecadienoic acid and 13-oxo-OTA

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the landscape of bioactive lipids, oxo-fatty acids are gaining prominence as signaling molecules with diverse physiological effects. This guide provides a comparative analysis of the known biological activities of two such molecules: 10-Oxo-11(E),15(Z)-octadecadienoic acid and 13-oxo-octadecatrienoic acid (13-oxo-OTA). While substantial research has elucidated the role of 13-oxo-OTA as a peroxisome proliferator-activated receptor (PPAR) agonist, data on the specific biological functions of this compound remains largely unavailable. This guide, therefore, contrasts the well-documented activities of 13-oxo-OTA with the reported functions of other isomers of 10-oxo-octadecadienoic acid to provide a broader context for researchers.

13-Oxo-Octadecatrienoic Acid (13-oxo-OTA): A Known PPAR Agonist

13-oxo-OTA, a derivative of α-linolenic acid, has been identified in natural sources such as tomatoes, mandarin oranges, and bitter gourd.[1][2] Extensive research has characterized it as a potent activator of both PPARγ and PPARα, transcription factors that are central to the regulation of adipogenesis, glucose metabolism, and lipid metabolism.[1][2][3]

The activation of PPARγ in adipocytes by 13-oxo-OTA leads to the induction of adipogenesis, the differentiation of pre-adipocytes into mature fat cells.[1][2] This process is accompanied by an increase in the expression of PPARγ target genes, enhanced secretion of adiponectin, and stimulated glucose uptake in adipocytes.[1][2] These findings suggest a potential therapeutic role for 13-oxo-OTA in managing conditions associated with insulin (B600854) resistance.

Furthermore, 13-oxo-OTA has been shown to be a potent PPARα agonist.[3] Activation of PPARα primarily in the liver enhances the oxidation of fatty acids and can lead to a reduction in fat storage.[3] In vivo studies have demonstrated that treatment with a related compound, 13-oxo-octadecadienoic acid (13-oxo-ODA), which also acts as a potent PPARα activator, can decrease plasma and hepatic triglyceride levels in obese diabetic mice.[3]

The Enigmatic Profile of this compound and its Isomers

In stark contrast to 13-oxo-OTA, there is a significant lack of published data on the biological activity of this compound. This compound is primarily available from commercial suppliers as an ester product or a biochemical assay reagent, with no associated pharmacological information.

However, studies on other isomers of 10-oxo-octadecadienoic acid offer some insights into the potential bioactivity of this class of molecules. For instance, 10-oxo-11(E)-octadecenoic acid (KetoC) and 10-oxo-12(Z)-octadecenoic acid (KetoA), which are metabolites produced by gut lactic acid bacteria, have demonstrated potent cytoprotective effects against oxidative stress through the activation of the Nrf2-ARE pathway. Additionally, 10-oxo-12(Z)-octadecenoic acid has been found to enhance energy metabolism through the activation of the transient receptor potential vanilloid 1 (TRPV1). These mechanisms are distinct from the PPAR-mediated activities of 13-oxo-OTA.

Quantitative Data Summary

CompoundPrimary Target(s)Key Biological ActivitiesIn Vitro/In Vivo EvidenceReference
13-oxo-OTA PPARγ, PPARαInduces adipogenesis, enhances glucose uptake, stimulates adiponectin secretion, decreases plasma and hepatic triglycerides (as 13-oxo-ODA).In vitro (adipocytes), In vivo (mice)[1][2][3]
This compound Not DeterminedNo biological activity has been reported.Not Applicable
10-oxo-11(E)-octadecenoic acid (KetoC) Nrf2Provides cytoprotective effects against oxidative stress.Not specified in available abstracts
10-oxo-12(Z)-octadecenoic acid (KetoA) Nrf2, TRPV1Provides cytoprotective effects against oxidative stress, enhances energy metabolism.Not specified in available abstracts

Experimental Protocols

PPARα Luciferase Reporter Assay (for 13-oxo-ODA)

This assay is used to determine the ability of a compound to activate the PPARα receptor.

  • Cell Culture: Mouse primary hepatocytes are prepared and cultured in appropriate media.

  • Transfection: Cells are transiently transfected with a PPARα expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) in the promoter region.

  • Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., 13-oxo-ODA) or a known PPARα agonist (positive control) for a specified period (e.g., 24 hours).

  • Luciferase Assay: After treatment, cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the PPARα receptor.

  • Data Analysis: Results are typically expressed as fold activation relative to the vehicle control.

Adipocyte Differentiation Assay (for 13-oxo-OTA)

This assay assesses the potential of a compound to induce the differentiation of pre-adipocytes into mature adipocytes.

  • Cell Culture: 3T3-L1 pre-adipocytes are cultured to confluence.

  • Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX) in the presence or absence of the test compound (e.g., 13-oxo-OTA).

  • Maturation: After 2-3 days, the medium is replaced with a maintenance medium containing insulin and the test compound, and the cells are cultured for an additional 4-8 days, with medium changes every 2 days.

  • Staining: Mature adipocytes are identified by staining for lipid accumulation using Oil Red O.

  • Quantification: The extent of differentiation can be quantified by extracting the Oil Red O stain and measuring its absorbance at a specific wavelength.

Signaling Pathway and Experimental Workflow Diagrams

PPAR_Signaling_Pathway 13-oxo-OTA 13-oxo-OTA PPAR PPARγ / PPARα 13-oxo-OTA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Biological_Effects Adipogenesis, Glucose Uptake, Lipid Metabolism Target_Genes->Biological_Effects Leads to

Caption: 13-oxo-OTA-mediated PPAR signaling pathway.

Nrf2_Signaling_Pathway 10-oxo-Isomers 10-oxo-Isomers (KetoA, KetoC) Keap1 Keap1 10-oxo-Isomers->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds to Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes Regulates Cellular_Protection Cellular Protection (Antioxidant Effects) Cytoprotective_Genes->Cellular_Protection Leads to

Caption: Nrf2 activation by 10-oxo-octadecadienoic acid isomers.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cell Culture (e.g., Adipocytes, Hepatocytes) Compound_Treatment Treatment with Oxo-Fatty Acid Cell_Culture->Compound_Treatment Molecular_Assays Molecular Assays (e.g., Luciferase Reporter, qPCR, Western Blot) Compound_Treatment->Molecular_Assays Functional_Assays Functional Assays (e.g., Glucose Uptake, Oil Red O Staining) Compound_Treatment->Functional_Assays Animal_Model Animal Model (e.g., Obese Diabetic Mice) Compound_Administration Administration of Oxo-Fatty Acid Animal_Model->Compound_Administration Sample_Collection Sample Collection (Blood, Tissues) Compound_Administration->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., Triglyceride Levels) Sample_Collection->Biochemical_Analysis

Caption: General experimental workflow for studying oxo-fatty acids.

References

Unraveling the Isomeric Nuances: A Comparative Guide to 10-Oxo-11(E),15(Z)-octadecadienoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential effects of various isomers of oxo-octadecadienoic acids (oxo-ODAs), a class of oxidized linoleic acid metabolites. While the primary focus is on the known biological activities of the more extensively studied 9- and 13-oxo-octadecadienoic acid isomers, we will also address the current understanding of 10-oxo-octadecadienoic acid isomers, including the titular 10-Oxo-11(E),15(Z)-octadecadienoic acid, for which specific biological data is limited. This document synthesizes experimental data to highlight the structure-activity relationships that govern their diverse physiological and pathological roles.

Differential Biological Activities of Oxo-Octadecadienoic Acid Isomers

Isomers of oxo-ODAs exhibit a range of biological activities, including the activation of peroxisome proliferator-activated receptors (PPARs), modulation of inflammatory pathways, and induction of apoptosis in cancer cells. The specific effects are largely dependent on the position of the oxo group and the configuration of the double bonds.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Several oxo-ODA isomers are potent agonists of PPARs, nuclear receptors that are key regulators of lipid metabolism and inflammation.

Isomer Target Assay Quantitative Data Reference
9-oxo-10(E),12(E)-octadecadienoic acid PPARα Luciferase Reporter Assay Activates at 10-20 µM
13-oxo-9(Z),11(E)-octadecadienoic acid PPARα Luciferase Reporter Assay More potent than 9-oxo-10(E),12(E)-ODA
9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA) PPARα Luciferase Reporter Assay & mRNA expression Activates PPARα and induces target gene expression
13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) PPARγ Luciferase Reporter Assay Activates PPARγ and promotes adipocyte differentiation
Anti-inflammatory Effects

Certain isomers have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways.

Isomer Cell Line/Model Effect Mechanism Reference
10-oxo-11(E)-octadecenoic acid (KetoC) RAW 264.7 macrophages Suppression of pro-inflammatory cytokines (TNF-α, IL-6) Downregulation of NF-κB p65 protein levels
Cytotoxic Effects on Cancer Cells

The pro-apoptotic potential of oxo-ODA isomers has been investigated in various cancer cell lines.

Isomer Cell Line Assay Effect Reference
9-oxo-10(E),12(E)-octadecadienoic acid Human ovarian cancer (HRA) Apoptosis Assay Induces apoptosis

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the biological activities of oxo-ODA isomers.

PPARα Luciferase Reporter Assay

This assay is commonly used to determine the ability of a compound to activate the PPARα receptor.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • PPARα expression vector

  • Luciferase reporter vector containing a PPAR response element (PPRE)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, treat the cells with various concentrations of the oxo-ODA isomers or a vehicle control.

  • Incubate for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the fold induction of PPARα activity relative to the vehicle control.

Extraction of Oxo-Octadecadienoic Acids from Biological Samples

This protocol outlines a general procedure for extracting oxo-ODAs from tissues for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Biological tissue (e.g., tomato fruit)

  • Liquid nitrogen

  • Lyophilizer

  • Homogenizer

  • Extraction solvent (e.g., a mixture of chloroform, methanol, and water)

  • Centrifuge

Protocol:

  • Flash-freeze the tissue sample in liquid nitrogen to halt metabolic activity.

  • Lyophilize the frozen tissue to remove water.

  • Homogenize the dried tissue in the extraction solvent.

  • Centrifuge the homogenate to pellet the solid debris.

  • Collect the supernatant containing the lipid extract.

  • The extract can be further purified using solid-phase extraction (SPE) before analysis by LC-MS.

Signaling Pathways and Logical Relationships

The biological effects of oxo-ODA isomers are mediated through their interaction with specific molecular pathways.

PPAR_alpha_signaling oxo_ODA 9-oxo-ODA PPARa PPARα oxo_ODA->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Activates Transcription of Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation

Caption: PPARα signaling pathway activated by 9-oxo-ODA.

Apoptosis_Pathway Nine_oxo_ODA 9-oxo-10(E),12(E)-ODA Bax Bax (pro-apoptotic) Nine_oxo_ODA->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) Nine_oxo_ODA->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by 9-oxo-10(E),12(E)-ODA.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General experimental workflow for oxo-ODA analysis.

Conclusion and Future Directions

The biological activities of oxo-octadecadienoic acids are highly dependent on their specific isomeric forms. While significant progress has been made in understanding the roles of 9-oxo-ODA and 13-oxo-ODA as potent signaling molecules, particularly in the context of metabolic regulation and cancer, the biological functions of other isomers, including this compound, remain largely unexplored.

Future research should focus on the systematic evaluation of a broader range of oxo-ODA isomers to fully elucidate their structure-activity relationships. The development of specific antibodies and labeled standards for less common isomers will be crucial for their accurate quantification in biological systems. A deeper understanding of the differential effects of these isomers will open new avenues for the development of targeted therapeutic strategies for a variety of diseases.

Validating PPARα Activation: A Comparative Analysis of Oxo-Octadecadienoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by oxidized fatty acids, with a focus on data and methodologies related to known activators as a model for assessing novel compounds like 10-Oxo-11(E),15(Z)-octadecadienoic acid.

Comparative Analysis of PPARα Activation

The potency of a compound as a PPARα agonist is typically determined through a combination of in vitro and cell-based assays. Luciferase reporter assays are a common method to quantify the direct activation of the receptor, while the measurement of downstream target gene expression confirms the biological response.

Compound/ControlAssay TypeCell LineConcentrationFold Induction of PPARα Activity (vs. Vehicle)Reference
13-oxo-ODA Luciferase Reporter AssayCV-110 µM~3.5[1][2]
30 µM~5.5[1][2]
9-oxo-ODA Luciferase Reporter AssayCV-130 µM~3.0[1][2]
GW7647 (Positive Control) Luciferase Reporter AssayCV-15 nM~6.0[2]
Conjugated Linoleic Acid (CLA) Luciferase Reporter AssayCV-130 µM~2.5[1][2]

Table 1: Comparative PPARα Activation by Oxo-ODAs and Control Agonists. Data from luciferase reporter assays demonstrate the dose-dependent activation of PPARα by 13-oxo-ODA and 9-oxo-ODA. Notably, 13-oxo-ODA shows stronger activation than 9-oxo-ODA and the known natural agonist, conjugated linoleic acid (CLA)[1][2]. The synthetic agonist GW7647 serves as a potent positive control[2].

Activation of PPARα leads to the upregulation of target genes involved in fatty acid metabolism. The table below summarizes the effect of an active oxo-ODA fraction on the mRNA expression of key PPARα target genes in mouse primary hepatocytes.

GeneTreatmentFold Increase in mRNA Expression (vs. Control)Reference
Acox1 (Acyl-CoA oxidase 1)RF57 (containing 9-oxo-ODA)~3.0[3]
Cpt1a (Carnitine palmitoyltransferase 1a)RF57 (containing 9-oxo-ODA)~2.5[3]
Ucp2 (Uncoupling protein 2)RF57 (containing 9-oxo-ODA)~2.0[3]

Table 2: Induction of PPARα Target Gene Expression by a 9-oxo-ODA-containing Fraction. Treatment of mouse primary hepatocytes with a tomato extract fraction containing 9-oxo-ODA (RF57) significantly increased the mRNA levels of genes involved in fatty acid oxidation, confirming the biological activity of the compound downstream of receptor activation[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess PPARα activation.

PPARα Luciferase Reporter Assay

This assay quantifies the ability of a test compound to activate a chimeric receptor composed of the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain.

  • Cell Culture and Transfection: CV-1 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum. The cells are then co-transfected with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (p4xUASg-tk-luc), an expression vector for the GAL4-PPARα chimeric protein (pM-hPPARα), and an internal control reporter plasmid (pRL-CMV) for normalization[2].

  • Compound Treatment: Twenty-four hours post-transfection, the cells are treated with the test compounds (e.g., 10-Oxo-ODE, 9-oxo-ODA, 13-oxo-ODA) or control agonists (e.g., GW7647, CLA) for 24 hours[2].

  • Luciferase Activity Measurement: The cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity from the internal control plasmid[2]. The results are typically expressed as fold induction relative to the vehicle-treated control cells[2].

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to measure the change in the mRNA levels of PPARα target genes in response to treatment with a potential agonist.

  • Cell Culture and Treatment: Mouse primary hepatocytes are isolated and cultured. The cells are then treated with the test compound or vehicle control for a specified period.

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the hepatocytes using a suitable method (e.g., TRIzol reagent). The concentration and purity of the RNA are determined, and the RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific for PPARα target genes (e.g., Acox1, Cpt1a, Ucp2) and a housekeeping gene (e.g., β-actin) for normalization. The relative expression of the target genes is calculated using the ΔΔCt method.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow for its validation.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 10-Oxo-ODE (or other agonist) PPARa_cyt PPARα Ligand->PPARa_cyt Binds RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc Translocates PPARa_nuc PPARα PPARa_cyt->PPARa_nuc Translocates PPRE PPRE PPARa_nuc->PPRE Heterodimerizes with RXR and binds to PPRE TargetGenes Target Genes (e.g., ACOX1, CPT1A) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Metabolic Effects\n(e.g., ↑ Fatty Acid Oxidation) Metabolic Effects (e.g., ↑ Fatty Acid Oxidation) Protein Synthesis->Metabolic Effects\n(e.g., ↑ Fatty Acid Oxidation)

Caption: PPARα signaling pathway activated by a ligand.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation cluster_conclusion Conclusion luciferase Luciferase Reporter Assay (CV-1 cells) data1 Quantify PPARα Activation (Fold Induction) luciferase->data1 conclusion Validate 10-Oxo-ODE as a PPARα Agonist data1->conclusion hepatocytes Treat Primary Hepatocytes with 10-Oxo-ODE rna_extraction RNA Isolation & cDNA Synthesis hepatocytes->rna_extraction qpcr qPCR for Target Genes (ACOX1, CPT1A, etc.) rna_extraction->qpcr data2 Measure Changes in mRNA Expression qpcr->data2 data2->conclusion start Hypothesized PPARα Agonist (this compound) start->luciferase start->hepatocytes

Caption: Experimental workflow for validating PPARα activation.

References

Navigating Specificity: A Guide to Antibody Cross-Reactivity for 10-Oxo-11(E),15(Z)-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. This guide addresses the critical issue of antibody cross-reactivity for the lipid mediator 10-Oxo-11(E),15(Z)-octadecadienoic acid. As of late 2025, a comprehensive search has revealed no commercially available antibodies specifically marketed against this molecule. Consequently, this comparison guide will focus on the essential protocols and considerations for characterizing a novel or custom-developed antibody to ensure its specificity.

When an antibody for this compound becomes available, its utility will be contingent on its ability to distinguish this target from a milieu of structurally similar endogenous lipids. Below, we outline the key molecules that should be tested for cross-reactivity and provide a detailed experimental protocol for this validation.

Potential Cross-Reactants for a this compound Antibody

The following table lists structurally related lipids that represent potential cross-reactants. A thorough validation of a new antibody would necessitate testing against these and other related compounds. The degree of cross-reactivity is typically expressed as the percentage of the antibody's binding to the cross-reactant relative to its binding to the primary target.

Compound Class Potential Cross-Reactant Key Structural Similarities/Differences
Isomers of the Target Molecule Positional and geometric isomers of 10-Oxo-octadecadienoic acid (e.g., 9-oxo, 12-oxo, 13-oxo isomers)Same molecular formula, differing position of the keto group and/or stereochemistry of the double bonds.
Stereoisomers of this compoundIdentical chemical structure but different spatial arrangement of atoms.
Other Oxidized Linoleic Acid Metabolites 9-Hydroxyoctadecadienoic acid (9-HODE)Hydroxy group instead of a keto group.
13-Hydroxyoctadecadienoic acid (13-HODE)Hydroxy group instead of a keto group.
9,10-Epoxyoctadecenoic acid (9,10-EpOME)Epoxide ring instead of a keto group and conjugated double bonds.
Other Fatty Acids Linoleic acidThe precursor molecule without the keto group.
Arachidonic acidA 20-carbon polyunsaturated fatty acid with a different carbon chain length and degree of unsaturation.
Prostaglandins and Leukotrienes Prostaglandin E2 (PGE2)Different carbon skeleton (cyclopentane ring) but also an oxygenated fatty acid derivative.
Leukotriene B4 (LTB4)A different oxygenation pattern and conjugated triene system.

Experimental Protocol: Assessing Antibody Cross-Reactivity via Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method for quantifying the specificity and cross-reactivity of an antibody against a small molecule like this compound.[1][2][3]

Objective: To determine the concentration of a potential cross-reactant required to displace 50% of the binding of a labeled this compound tracer to the antibody.

Materials:

  • High-binding 96-well microplates

  • The antibody to be tested (capture antibody)

  • This compound standard

  • Potential cross-reacting lipids (as listed in the table above)

  • A labeled form of this compound (e.g., conjugated to an enzyme like Horseradish Peroxidase - HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.[3]

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[2]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate tubes, mix a fixed concentration of the HRP-labeled this compound with each dilution of the standard or cross-reactant.

    • Add 100 µL of these mixtures to the appropriate wells of the antibody-coated plate.

    • Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).[2]

Data Analysis:

  • Construct a standard curve by plotting the absorbance against the concentration of the unlabeled this compound standard. The signal will be inversely proportional to the concentration.

  • For each potential cross-reactant, plot its concentration against the corresponding absorbance.

  • Determine the concentration of the standard (IC50_standard) and the cross-reactant (IC50_cross-reactant) that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50_standard / IC50_cross-reactant) x 100

A lower percent cross-reactivity indicates higher specificity of the antibody.

Visualizing the Workflow

To aid in the conceptualization of the experimental design, the following diagrams illustrate the competitive ELISA workflow and the logical relationship in assessing cross-reactivity.

Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.

CrossReactivity_Logic cluster_binding Binding Competition Target 10-Oxo-11(E),15(Z)- octadecadienoic acid (Target Antigen) BindingSite Ab Binding Site Target->BindingSite High Affinity Binding Antibody Specific Antibody CrossReactant Structurally Similar Molecule (Potential Cross-Reactant) CrossReactant->BindingSite Potential Low Affinity Binding (Cross-Reactivity)

References

A Comparative Guide to the Structure-Activity Relationship of Keto-Fatty Acids in Modulating Inflammatory and Cellular Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of keto-fatty acids, focusing on their structure-activity relationships in key signaling pathways involved in inflammation and cellular stress. We present a comparative analysis of representative keto-fatty acids, namely 12-oxo-phytodienoic acid (12-OPDA) and 17-oxo-docosahexaenoic acid (17-oxo-DHA), with other relevant electrophilic and non-electrophilic signaling molecules, including nitro-fatty acids (nitro-oleic acid), and the synthetic peroxisome proliferator-activated receptor gamma (PPARγ) agonist, rosiglitazone (B1679542).

Key Findings on Structure-Activity Relationships

Keto-fatty acids are a class of oxidized lipids characterized by a ketone group and an α,β-unsaturated carbonyl moiety, which confers electrophilic reactivity. This electrophilicity is a key determinant of their biological activity, allowing them to interact with and modulate the function of various cellular proteins through Michael addition.

12-oxo-phytodienoic acid (12-OPDA) , a plant-derived oxylipin, demonstrates potent anti-inflammatory and cytoprotective effects. Its cyclopentenone structure is crucial for its activity. 12-OPDA has been shown to suppress neuroinflammation by inhibiting NF-κB and p38 MAPK signaling pathways.[1] It also activates the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[2]

17-oxo-docosahexaenoic acid (17-oxo-DHA) is an electrophilic derivative of the omega-3 fatty acid DHA. It is a potent activator of the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3] This activity is dependent on its electrophilic nature, as its non-electrophilic precursor, 17-hydroxy-DHA, is a much weaker inducer of Nrf2.[3] 17-oxo-DHA also exhibits anti-inflammatory properties by inhibiting the NLRP3 inflammasome and has shown additive effects with glucocorticoids.[4] Furthermore, it can act as a covalent agonist for both PPARα and PPARγ.

Nitro-fatty acids , such as nitro-oleic acid (NO2-OA), are formed endogenously and act as potent signaling molecules. Their electrophilic nitroalkene group enables them to covalently modify proteins. NO2-OA is a potent partial agonist of PPARγ, activating it at nanomolar concentrations through covalent modification of Cys-285.[5][6] Different regioisomers of nitro-linoleic acid exhibit varying potencies in PPARγ activation, with the 12-nitro derivative being the most potent.[7] Nitro-fatty acids also inhibit NF-κB signaling and activate the Nrf2 pathway.[8]

Rosiglitazone is a synthetic, high-affinity agonist for PPARγ and serves as a benchmark for PPARγ activation.[5][9] Unlike the electrophilic fatty acids that can covalently bind to PPARγ, rosiglitazone acts as a non-covalent ligand.

Comparative Performance Data

The following tables summarize the available quantitative data for the biological activities of keto-fatty acids and their comparators. Please note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: PPARγ Activation

CompoundAssay TypeCell Line/SystemEC50/IC50Citation
Rosiglitazone PPARγ Agonist Assay-EC50: 60 nM[5][9]
15d-PGJ2 Adipocyte Maturation3T3-L1EC50: 4.5 µM[7]
Nitro-oleic acid (NO2-OA) PPARγ Activation-Activates at nM concentrations[5][6]
12-Nitro-linoleic acid PPARγ-dependent transcription-EC50: 0.045 µM[7]
9/10-Nitro-linoleic acid PPARγ-dependent transcription-EC50: 0.41 µM[7]
13-Nitro-linoleic acid PPARγ-dependent transcription-EC50: 0.62 µM[7]
17-oxo-DHA PPARγ Agonist Assay-Covalent agonist

Table 2: Anti-inflammatory Activity (NF-κB Inhibition)

CompoundAssay TypeCell Line/SystemConcentration/IC50Citation
12-OPDA Inhibition of LPS-induced NF-κB activationMicrogliaEffective at 7.5, 15, 30 µM[1]
Nitro-oleic acid (NO2-OA) Inhibition of LPS-induced NF-κB activationMacrophagesEffective at nM concentrations[10]
15d-PGJ2 Inhibition of NF-κB dependent transcription-Potent inhibitor[11]

Table 3: Nrf2 Activation

CompoundAssay TypeCell Line/SystemActivityCitation
12-OPDA Nrf2 signaling pathway inductionSH-SY5Y cellsPotent activator[2]
17-oxo-DHA Nrf2 nuclear translocation and target gene expressionMouse skin, JB6 cellsPotent activator[3]
Nitro-fatty acids Nrf2/ARE-dependent transcription-Potent activators[8]

Table 4: Cyclooxygenase (COX) Inhibition

CompoundTargetIC50 (µM)Citation
Diclofenac COX-10.076[12]
COX-20.026[12]
Ibuprofen COX-112[12]
COX-280[12]
Celecoxib COX-182[12]
COX-26.8[12]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways modulated by keto-fatty acids and a typical experimental workflow.

PPARg_Activation cluster_ligands Ligands cluster_receptor Receptor Activation cluster_downstream Downstream Effects KFA Keto-Fatty Acids (e.g., 17-oxo-DHA) PPARg_RXR PPARγ-RXR Heterodimer KFA->PPARg_RXR Covalent Binding NFA Nitro-Fatty Acids (e.g., NO2-OA) NFA->PPARg_RXR Covalent Binding Rosiglitazone Rosiglitazone Rosiglitazone->PPARg_RXR Non-covalent Binding Gene_Expression Target Gene Expression PPARg_RXR->Gene_Expression Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory

PPARγ Activation Pathway by Various Ligands

Nrf2_Activation cluster_nucleus KFA Keto-Fatty Acids (e.g., 12-OPDA, 17-oxo-DHA) Keap1_Nrf2 Keap1-Nrf2 Complex KFA->Keap1_Nrf2 Covalent Modification of Keap1 Cysteines Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus ARE ARE Gene_Expression Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Gene_Expression Transcription

Nrf2 Activation Pathway by Keto-Fatty Acids

NFkB_Inhibition Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Pro_inflammatory_stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB->IkB IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB NF-κB Release Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription KFA Keto-Fatty Acids (e.g., 12-OPDA) KFA->IKK Inhibition

NF-κB Inhibition Pathway by Keto-Fatty Acids

Experimental_Workflow cluster_assays Assay Examples start Start cell_culture Cell Culture (e.g., Macrophages, Epithelial cells) start->cell_culture treatment Treatment with Keto-Fatty Acid or Comparator cell_culture->treatment assay Perform Specific Assay treatment->assay ppar_assay PPARγ Reporter Assay assay->ppar_assay nrf2_assay Nrf2-ARE Luciferase Assay assay->nrf2_assay nfkb_assay NF-κB Translocation Assay assay->nfkb_assay cox_assay COX Inhibition Assay assay->cox_assay data_analysis Data Analysis (e.g., IC50/EC50 determination) end End data_analysis->end ppar_assay->data_analysis nrf2_assay->data_analysis nfkb_assay->data_analysis cox_assay->data_analysis

General Experimental Workflow for Activity Assessment

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PPARγ Competitive Binding Assay

Objective: To determine the binding affinity of test compounds to the PPARγ ligand-binding domain (LBD).

Principle: This assay is based on the principle of fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), where a fluorescently labeled PPARγ ligand (tracer) is displaced by a test compound, leading to a change in the fluorescent signal.

Materials:

  • Human recombinant PPARγ-LBD (GST-tagged)

  • Fluorescent PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)

  • Terbium-labeled anti-GST antibody (for TR-FRET)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT)

  • Test compounds (keto-fatty acids, comparators) dissolved in DMSO

  • 384-well microplates (black, low-volume)

  • Microplate reader capable of measuring FP or TR-FRET

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the fluorescent PPARγ ligand to all wells.

  • Prepare a mixture of the PPARγ-LBD and the terbium-labeled anti-GST antibody (for TR-FRET) in assay buffer.

  • Add the protein mixture to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 1-3 hours) to reach equilibrium.

  • Measure the fluorescence polarization or the TR-FRET ratio (emission at 520 nm / 495 nm) using a microplate reader.

  • Calculate the percent inhibition of tracer binding for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Citation: This protocol is a generalized procedure based on commercially available kits and literature.[13][14]

Nrf2/ARE-Luciferase Reporter Assay

Objective: To quantify the activation of the Nrf2 signaling pathway by measuring the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene driven by an ARE promoter. Activation of Nrf2 leads to its translocation to the nucleus, binding to the ARE, and subsequent expression of luciferase. The amount of light produced upon addition of luciferin (B1168401) is proportional to Nrf2 activity. A co-transfected Renilla luciferase plasmid is often used for normalization.

Materials:

  • HepatG2 or other suitable cell line

  • ARE-luciferase reporter plasmid (e.g., pGL4.37[luc2P/ARE/Hygro])

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Lipofectamine or other transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 16-24 hours).

  • Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Transfer the cell lysate to a white-walled 96-well plate.

  • Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence).

  • Add the Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

  • Measure the Renilla luciferase activity.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of ARE activity relative to the vehicle control.

Citation: This protocol is a generalized procedure based on commercially available kits and published methods.[15][16][17]

NF-κB Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and its inhibition by test compounds.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., with LPS), IκB is degraded, and NF-κB translocates to the nucleus. This translocation can be visualized by immunofluorescence microscopy using an antibody specific for the p65 subunit of NF-κB.

Materials:

  • HeLa, THP-1, or other suitable cell line

  • Cell culture medium and supplements

  • Pro-inflammatory stimulus (e.g., LPS, TNF-α)

  • Test compounds

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells on glass coverslips or in a 96-well imaging plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with a pro-inflammatory agent (e.g., 1 µg/mL LPS for 1 hour).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary anti-NF-κB p65 antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 using image analysis software to determine the extent of translocation.

Citation: This protocol is a generalized procedure based on established immunofluorescence methods.[18][19]

COX Fluorescent Inhibitor Screening Assay

Objective: To determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2). The peroxidase component of COX then reduces PGG2 to PGH2. This assay uses a fluorescent probe (e.g., ADHP) that is oxidized by the peroxidase activity, producing a fluorescent product (resorufin) that can be measured.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compounds and a known COX inhibitor (e.g., celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a reaction mixture containing assay buffer, hemin, and the fluorescent probe.

  • In a 96-well plate, add the reaction mixture to all wells.

  • Add the test compounds at various concentrations to the sample wells. Add a known inhibitor to the positive control wells and solvent to the negative control (100% activity) wells.

  • Add the COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubate the plate for a short period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically for 5-10 minutes using a fluorescence plate reader.

  • Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

  • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Citation: This protocol is a generalized procedure based on commercially available kits.[6][16][17][20][21]

Michael Addition Reactivity Assay with Glutathione (B108866) (GSH)

Objective: To assess the electrophilic reactivity of keto-fatty acids by measuring their rate of reaction with the nucleophile glutathione (GSH).

Principle: The α,β-unsaturated carbonyl group of keto-fatty acids can react with the thiol group of GSH via a Michael addition reaction. The rate of this reaction can be monitored by measuring the depletion of the keto-fatty acid or the formation of the GSH adduct over time using techniques like UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Keto-fatty acid test compounds

  • Glutathione (GSH)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • UV-Vis spectrophotometer or LC-MS system

Procedure (Spectrophotometric Method):

  • Prepare solutions of the keto-fatty acid and GSH in the reaction buffer.

  • In a quartz cuvette, mix the GSH solution with the reaction buffer.

  • Initiate the reaction by adding the keto-fatty acid solution to the cuvette and mix quickly.

  • Immediately monitor the decrease in absorbance at a wavelength where the keto-fatty acid absorbs (e.g., around 285 nm for some nitro-fatty acids) over time.

  • Determine the initial rate of the reaction from the slope of the absorbance versus time plot.

  • By varying the concentration of GSH, the second-order rate constant for the reaction can be determined.

Procedure (LC-MS Method):

  • Incubate the keto-fatty acid with GSH in the reaction buffer at a controlled temperature (e.g., 37°C).

  • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding acid).

  • Analyze the samples by LC-MS to quantify the remaining keto-fatty acid and/or the newly formed GSH adduct.

  • Plot the concentration of the reactant or product versus time to determine the reaction rate.

Citation: This protocol is a generalized procedure based on published methods for assessing Michael addition reactivity.[13][18][22][23][24]

Conclusion

Keto-fatty acids represent a class of bioactive lipids with significant potential for modulating inflammatory and cellular stress responses. Their activity is largely dependent on the presence of an electrophilic α,β-unsaturated carbonyl moiety, which allows for covalent interactions with key regulatory proteins in signaling pathways such as PPARγ, Nrf2, and NF-κB.

This guide provides a comparative overview of the structure-activity relationships of representative keto-fatty acids and other relevant signaling molecules. The provided quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology, facilitating further investigation into the therapeutic potential of these fascinating compounds. Future research should focus on obtaining more comprehensive quantitative data to allow for more direct and robust comparisons between different electrophilic lipids and their therapeutic windows.

References

A Comparative Guide to Analytical Methods for 11(E),15(Z)-10-KODE Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of specific oxidized lipid species are crucial for understanding their roles in various physiological and pathological processes. 11(E),15(Z)-10-keto-octadecadienoic acid (10-KODE) is an oxidized derivative of linoleic acid, and its specific isomers, such as 11(E),15(Z)-10-KODE, are of growing interest in biomedical research. Accurate and reliable analytical methods are paramount for elucidating its biological functions and for potential applications in drug development. This guide provides a comparative overview of the most common analytical techniques for the detection of 11(E),15(Z)-10-KODE and related keto fatty acids, supported by available experimental data.

Comparison of Analytical Methods

The choice of an analytical method for 11(E),15(Z)-10-KODE detection depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The primary methods employed for the analysis of oxidized fatty acids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme Immunoassay (EIA).

Method Principle Sample Preparation Selectivity Sensitivity Throughput Instrumentation Cost
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio analysis of fragmented ions.Simple extraction; derivatization is typically not required.Very HighVery High (pg to fg range)Moderate to HighHigh
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Extraction and mandatory derivatization to increase volatility and stability.HighHigh (pg range)ModerateHigh
HPLC-UV Separation by liquid chromatography and detection based on UV absorbance.Simple extraction; derivatization may be used to enhance UV detection.ModerateLow to Moderate (ng to µg range)HighModerate
EIA Antigen-antibody specific binding.Minimal, direct analysis of samples is often possible.Moderate to High (depends on antibody specificity)High (pg to ng range)HighLow

Table 1: Comparison of key performance characteristics of analytical methods for KODE detection.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of KODEs and related oxidized fatty acids using different analytical methods. It is important to note that data for the specific 11(E),15(Z)-10-KODE isomer is limited, and the presented values are based on studies of similar analytes, such as 9-OxoODE.

Method Analyte Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
LC-MS/MS 9-OxoODE1.0 - 100.0 ng/mL0.4 ng/mL1.0 ng/mL87.25 - 119.44[1]
LC-MS/MS Keto acids (general)0.01 - 300 µM0.01 - 0.25 µMNot Reported96 - 109[2]
GC-MS Fatty Acid MetabolitesNot Reported< 10 femtograms (with derivatization)Not ReportedNot Reported
HPLC-UV Fatty Acids (underivatized)Not Reported0.0005 - 0.232 mg/mLNot ReportedNot Reported[3][4]
EIA HODEsNot Reportedpg to ng rangeNot ReportedNot Reported[5][6]

Table 2: Summary of quantitative data for the analysis of KODEs and related compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are generalized protocols for the key experiments cited.

LC-MS/MS Protocol for Keto-Octadecadienoic Acids

This protocol is adapted from methods for the analysis of oxidized linoleic acid metabolites.

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., d4-9-HODE).

    • Perform liquid-liquid extraction with 500 µL of ethyl acetate.

    • Vortex mix for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 10-KODE and the internal standard.

GC-MS Protocol for Keto-Octadecadienoic Acids

This protocol requires derivatization to make the analyte volatile.

  • Sample Preparation and Derivatization:

    • Extract lipids from the sample using a modified Folch extraction (chloroform:methanol (B129727), 2:1 v/v).

    • Saponify the lipid extract with KOH in methanol to release free fatty acids.

    • Acidify and extract the fatty acids with hexane (B92381).

    • Evaporate the solvent and perform derivatization. A common method is O-pentafluorobenzyl (PFB) oxime formation for the keto group followed by silylation of any hydroxyl groups.

    • Re-dissolve the derivatized sample in a suitable solvent like hexane for injection.

  • GC-MS Analysis:

    • GC System: A gas chromatograph with a capillary column.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection.

    • Oven Temperature Program: A temperature gradient to separate the fatty acid derivatives.

    • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) or negative chemical ionization (NCI) mode.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 10-KODE.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of 11(E),15(Z)-10-KODE using different analytical techniques.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS HPLCUV HPLC-UV Extraction->HPLCUV EIA EIA Extraction->EIA GCMS GC-MS Derivatization->GCMS Quant Quantification LCMS->Quant GCMS->Quant HPLCUV->Quant EIA->Quant Comparison Method Comparison Quant->Comparison

Caption: A generalized workflow for the detection and comparison of 11(E),15(Z)-10-KODE.

Signaling Pathway Context

While the specific signaling pathways of 11(E),15(Z)-10-KODE are still under investigation, it is known to be a product of linoleic acid oxidation. Oxidized linoleic acid metabolites (oxylipins) are involved in various signaling pathways related to inflammation and cellular stress.

signaling_pathway cluster_formation Formation cluster_signaling Potential Signaling LA Linoleic Acid Enzymatic Enzymatic Oxidation (e.g., LOX, COX) LA->Enzymatic NonEnzymatic Non-Enzymatic Oxidation (ROS) LA->NonEnzymatic KODE 11(E),15(Z)-10-KODE Enzymatic->KODE NonEnzymatic->KODE Receptors Cell Surface & Nuclear Receptors (e.g., PPARs) KODE->Receptors Binds to Downstream Downstream Signaling (e.g., NF-κB, MAPK) Receptors->Downstream Activates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Leads to

References

A Comparative Analysis of the Biological Potency of Synthetic vs. Natural 10-Oxo-11(E),15(Z)-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the available scientific literature reveals a notable gap in direct comparative studies on the biological potency of synthetic versus natural 10-Oxo-11(E),15(Z)-octadecadienoic acid. While research has independently characterized the biological activities of the natural compound, particularly in the context of plant defense, and various synthetic versions are commercially available, head-to-head quantitative comparisons are not readily found in published studies. This guide, therefore, synthesizes the existing data on both forms to provide a comparative overview for researchers, scientists, and drug development professionals.

Naturally occurring this compound, a member of the oxylipin family of signaling molecules, is a product of the 9-lipoxygenase (9-LOX) pathway. In plants such as maize (Zea mays), it is part of a group of compounds termed "death acids" that play a crucial role in localized defense responses to pathogens and herbivores. Research indicates that the natural form of this compound, along with its more abundant and potent analog 10-oxo-11-phytoenoic acid (10-OPEA), is involved in promoting programmed cell death, and exhibits antimicrobial and anti-herbivore activities.

The stereochemistry of the natural compound is a critical factor, with enzymatic synthesis in maize predominantly yielding the (9S, 13S) stereoisomer. In contrast, non-enzymatic synthesis can result in a racemic mixture of stereoisomers. Synthetic versions of this compound are available from various chemical suppliers; however, detailed biological activity data is often limited in the provided documentation.

Quantitative Data on Biological Activity

Direct quantitative comparisons of the biological potency (e.g., IC50, EC50, MIC values) between synthetic and natural this compound are not available in the current body of scientific literature. The following table summarizes the reported biological activities of the natural compound and its analogs, which can serve as a benchmark for the evaluation of synthetic versions.

Biological ActivityCompound TestedOrganism/Cell LineQuantitative Data/ObservationsReference
Phytoalexin Activity (Antifungal) Natural 10-OPEA and 10-OPDAAspergillus flavus, Fusarium verticillioidesSignificant growth inhibition at physiologically relevant concentrations.Christensen et al., 2015
Anti-herbivore Activity Natural 10-OPEAHelicoverpa zea (Corn earworm)Significant reduction in larval growth.Christensen et al., 2015
Cytotoxicity / Cell Death Promotion Natural 10-OPEAMaize (Zea mays) leavesPromotes cysteine protease activation and cell death.Christensen et al., 2015

Note: 10-OPDA is used in the reference to denote this compound. 10-OPEA is a closely related and more potent analog.

Experimental Protocols

Isolation of Natural this compound from Maize

The protocol for the extraction and purification of natural "death acids" from maize involves the following key steps as described by Christensen et al. (2015):

  • Tissue Homogenization: Maize leaf tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Solvent Extraction: The powdered tissue is extracted with a solution of isopropanol (B130326) and dichloromethane.

  • Solid-Phase Extraction (SPE): The crude extract is passed through a C18 SPE cartridge to remove non-polar lipids.

  • Hydrolysis: The extract is subjected to alkaline hydrolysis to release free fatty acids.

  • Further SPE Purification: The hydrolyzed sample is further purified using an aminopropyl SPE cartridge.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reverse-phase HPLC to isolate individual oxylipins.

  • Quantification: The purified compounds are quantified by gas chromatography-mass spectrometry (GC-MS).

Antifungal Bioassay

The antifungal activity of the isolated natural compounds is assessed as follows:

  • Fungal Culture: The target fungal species (e.g., Aspergillus flavus) is grown on a suitable agar (B569324) medium.

  • Compound Application: A solution of the purified oxylipin in a suitable solvent (e.g., ethanol) is applied to a sterile filter paper disc. A solvent-only disc serves as a control.

  • Incubation: The disc is placed on the surface of the agar inoculated with the fungus. The plates are incubated at an appropriate temperature.

  • Measurement of Inhibition Zone: The diameter of the zone of growth inhibition around the disc is measured to determine the antifungal activity.

Signaling Pathway and Experimental Workflow

The biosynthesis of this compound is initiated from linolenic acid through the 9-lipoxygenase (9-LOX) pathway. The following diagram illustrates this pathway.

9-LOX_Pathway cluster_0 Biosynthesis of this compound cluster_1 Biological Effects Linolenic_Acid Linolenic Acid 9-HPOT 9(S)-Hydroperoxyoctadecatrienoic Acid (9-HPOT) Linolenic_Acid->9-HPOT 9-Lipoxygenase (9-LOX) Allene_Oxide Allene Oxide 9-HPOT->Allene_Oxide Allene Oxide Synthase (AOS) 10-OPDA This compound (10-OPDA) Allene_Oxide->10-OPDA Allene Oxide Cyclase (AOC) Cell_Death Programmed Cell Death 10-OPDA->Cell_Death Antimicrobial Antimicrobial Activity 10-OPDA->Antimicrobial Antiherbivore Anti-herbivore Defense 10-OPDA->Antiherbivore

Caption: Biosynthetic pathway of this compound via the 9-LOX pathway and its biological effects.

Conclusion

While the biological activities of naturally occurring this compound as a key signaling molecule in plant defense are well-documented, a direct and quantitative comparison with its synthetic counterparts is currently lacking in the scientific literature. The provided data on the natural compound's role in promoting cell death and inhibiting fungal and herbivore growth can serve as a valuable reference for researchers working with synthetic versions. Future studies directly comparing the potency of stereochemically defined synthetic and natural forms are needed to fully elucidate their therapeutic and biotechnological potential. Researchers are encouraged to perform their own bioassays to determine the potency of synthetic batches.

Validating Downstream Targets of 10-Oxo-11(E),15(Z)-octadecadienoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known downstream targets of oxo-octadecadienoic acids, offering a framework for validating the currently uncharacterized targets of 10-Oxo-11(E),15(Z)-octadecadienoic acid. Due to a lack of direct experimental data on this compound, this document focuses on a comparison with structurally similar and well-studied oxo-fatty acids. The provided experimental data and detailed protocols for target validation assays will serve as a valuable resource for researchers investigating the biological functions of this and related lipid molecules.

Comparative Analysis of Downstream Targets

The biological activities of oxo-octadecadienoic acids are diverse, with different isomers and derivatives exhibiting distinct target specificities. The primary known targets for this class of molecules include Peroxisome Proliferator-Activated Receptors (PPARs), the NF-κB signaling pathway, the Nrf2 signaling pathway, and the sterol regulatory element-binding protein 1c (SREBP-1c).

Table 1: Quantitative Comparison of Oxo-Octadecadienoic Acid Activity on Various Targets

CompoundTargetAssay TypeCell LineQuantitative Data (EC50/IC50)Reference
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) PPARαLuciferase Reporter AssayMouse Primary HepatocytesActivates at 10-20 µM[1][2]
13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) PPARγLuciferase Reporter AssayNot SpecifiedPotent activator (specific EC50 not stated)[3][4]
9(Z),11(E),13(Z)-Octadecatrienoic Acid (Punicic Acid) PPARγLigand Binding Assay3T3-L1IC50 = 2.5 µM[5][6]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) NF-κBNot SpecifiedRAW 264.7Inhibition observed (specific IC50 not stated)[7][8][9]
10-oxo-12(Z),15(Z)-octadecadienoic acid SREBP-1cmRNA Expression AnalysisHepG2Reduces mRNA expression[10]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) Nrf2Western BlotRAW 264.7Increased expression of Nrf2 and HO-1[7][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by the comparative oxo-fatty acids and the general workflows for the validation assays.

PPARα/γ Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that, upon ligand activation, regulate the transcription of genes involved in lipid metabolism and inflammation.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxo-fatty_acid Oxo-fatty Acid (e.g., 9-oxo-ODA, 13-oxo-OTA) PPAR PPARα / PPARγ Oxo-fatty_acid->PPAR Binds PPAR_RXR_inactive PPAR-RXR Heterodimer (inactive) PPAR->PPAR_RXR_inactive Heterodimerizes with RXR RXR RXR->PPAR_RXR_inactive PPAR_RXR_active PPAR-RXR Heterodimer (active) PPAR_RXR_inactive->PPAR_RXR_active Nuclear Translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes mRNA mRNA Target_Genes->mRNA Proteins Proteins involved in Lipid Metabolism & Inflammation mRNA->Proteins

Caption: PPARα/γ Signaling Pathway Activation by Oxo-fatty Acids.

NF-κB Inhibition Pathway

The NF-κB pathway is a key regulator of inflammation. Certain oxo-fatty acids can inhibit this pathway, leading to anti-inflammatory effects.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_receptor TNFα Receptor IKK_complex IKK Complex TNFa_receptor->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IkBa->IkBa_NFkB IkBa_p p-IκBα NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_active Active NF-κB IkBa_NFkB->NFkB_active Translocates to Nucleus 13_KODE 13-KODE 13_KODE->IKK_complex Inhibits Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_active->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB Signaling Pathway by 13-KODE.

Nrf2 Activation Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_inactive Nrf2 Nrf2_inactive->Keap1_Nrf2 Nrf2_active Active Nrf2 Nrf2_inactive->Nrf2_active Nuclear Translocation Ubiquitin Ubiquitin Keap1_Nrf2->Ubiquitin Oxidative_Stress Oxidative Stress (or 13-KODE) Oxidative_Stress->Keap1_Nrf2 Dissociates Proteasome Proteasome Degradation Ubiquitin->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes

Caption: Nrf2 Signaling Pathway Activation.

Experimental Protocols

PPARα/γ Luciferase Reporter Gene Assay

This assay quantitatively measures the activation of PPARα or PPARγ by a test compound.

a. Cell Culture and Transfection:

  • Seed suitable mammalian cells (e.g., HEK293T, HepG2, or COS-7) in a 96-well plate at an appropriate density.[11]

  • Co-transfect the cells with three plasmids:

    • An expression vector for the full-length human PPARα or PPARγ.

    • A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple PPAR response elements (PPREs).

    • A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.

  • Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

  • Incubate the cells for 24-48 hours to allow for plasmid expression.[12]

b. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., 9-oxo-ODA or 13-oxo-OTA) and a known reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) in the appropriate cell culture medium.[13]

  • Replace the medium in the wells with the medium containing the test compounds or controls.

  • Incubate the cells for an additional 24 hours.[12]

c. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.[12]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value from the dose-response curve.

NF-κB Inhibition Luciferase Reporter Gene Assay

This assay measures the ability of a test compound to inhibit the activation of the NF-κB signaling pathway.

a. Cell Culture and Transfection:

  • Use a stable cell line expressing an NF-κB-responsive luciferase reporter (e.g., HEK293-NF-κB-luc) or transiently transfect cells as described for the PPAR assay, but with an NF-κB responsive reporter plasmid.[11][14]

  • Seed the cells in a 96-well plate.

b. Compound Treatment and Pathway Activation:

  • Pre-incubate the cells with serial dilutions of the test compound (e.g., 13-KODE) for 1-2 hours.[14]

  • Stimulate the NF-κB pathway by adding a known activator, such as Tumor Necrosis Factor-alpha (TNF-α; typically 10-20 ng/mL), to the wells (except for the unstimulated control).[14]

  • Incubate the cells for 6-8 hours.[14]

c. Luciferase Activity Measurement:

  • Lyse the cells and measure luciferase activity as described in the PPAR assay protocol.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.

  • Determine the IC50 value from the dose-response curve.

Nrf2 Transcription Factor Activity Assay

This is an ELISA-based assay to measure the activation of Nrf2.

a. Nuclear Extract Preparation:

  • Culture cells (e.g., RAW 264.7) and treat them with the test compound (e.g., 13-KODE) for a specified time.

  • Isolate nuclear extracts from the cells using a nuclear extraction kit or a standard protocol.[15]

  • Determine the protein concentration of the nuclear extracts.

b. ELISA Assay:

  • Use a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site (Antioxidant Response Element - ARE).[16][17]

  • Add equal amounts of nuclear extract to each well and incubate to allow active Nrf2 to bind to the ARE.[16]

  • Wash the wells to remove unbound proteins.

  • Add a primary antibody specific to the DNA-bound form of Nrf2.[16][17]

  • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.[16][17]

  • Wash the wells and add a colorimetric HRP substrate (e.g., TMB).[16]

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[16]

  • The absorbance is proportional to the amount of activated Nrf2 in the sample.

SREBP-1c Target Gene Expression Analysis

This method is used to determine the effect of a compound on the expression of SREBP-1c and its downstream target genes.

a. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HepG2) and treat with the test compound (e.g., 10-oxo-12(Z),15(Z)-octadecadienoic acid).[10]

b. RNA Isolation and Quantitative PCR (qPCR):

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using primers specific for SREBP-1c and its known downstream target genes involved in lipid metabolism (e.g., Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase-1 (SCD1)).[18][19][20][21]

  • Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Calculate the relative change in gene expression (fold change) compared to the vehicle-treated control.

By employing these established methodologies, researchers can effectively validate the downstream targets of this compound and compare its activity profile to that of other well-characterized oxo-fatty acids. This comparative approach will be instrumental in elucidating the biological significance and therapeutic potential of this novel lipid mediator.

References

A Comparative Lipidomics Guide to 10-Oxo-11(E),15(Z)-octadecadienoic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 10-Oxo-11(E),15(Z)-octadecadienoic acid, an oxidized linoleic acid metabolite, on the cellular lipidome. While direct comparative lipidomics studies on this specific isomer are limited, this document synthesizes known biological activities of related oxo-octadecadienoic acids (oxo-ODEs) and presents a hypothetical, yet biologically plausible, lipidomics dataset to illustrate the expected cellular response. The primary mechanism of action for many oxo-ODEs involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), key regulators of lipid metabolism.[1][2][3][4][5]

Comparative Analysis of Cellular Lipid Profiles

Treatment with this compound is anticipated to induce significant alterations in the cellular lipid landscape, primarily driven by the activation of PPARα and potentially PPARγ. These nuclear receptors regulate the expression of genes involved in fatty acid uptake, oxidation, and triglyceride metabolism.[1][3][4][6][7] The following table summarizes the expected quantitative changes in major lipid classes in a model cell line (e.g., hepatocytes) following treatment, based on the known functions of related oxo-ODEs.

Table 1: Hypothetical Comparative Lipidomics Data of this compound Treatment

Lipid ClassControl (Relative Abundance)This compound Treated (Relative Abundance)Fold ChangePutative Biological Rationale
Triglycerides (TG) 100 ± 8.565 ± 6.2-1.54Increased fatty acid β-oxidation and decreased triglyceride synthesis due to PPARα activation.[1][3][4]
Free Fatty Acids (FFA) 100 ± 10.1130 ± 11.5+1.30Increased uptake of fatty acids from the extracellular environment.
Phosphatidylcholines (PC) 100 ± 7.298 ± 6.9-1.02Minor changes, reflecting membrane homeostasis.
Phosphatidylethanolamines (PE) 100 ± 6.8102 ± 7.1+1.02Minor changes, reflecting membrane homeostasis.
Cardiolipins (CL) 100 ± 9.3115 ± 8.7+1.15Potential increase in mitochondrial biogenesis and function.
Acylcarnitines 100 ± 12.4150 ± 13.1+1.50Increased transport of fatty acids into the mitochondria for oxidation.
Cholesteryl Esters (CE) 100 ± 8.990 ± 7.8-1.11Altered cholesterol homeostasis secondary to changes in fatty acid metabolism.

Data are presented as mean relative abundance ± standard deviation for illustrative purposes.

Experimental Protocols

The following protocols describe a standard workflow for a comparative lipidomics experiment investigating the effects of this compound.

Cell Culture and Treatment
  • Cell Line: A relevant cell line, such as human hepatoma cells (HepG2) or primary hepatocytes, should be used to model lipid metabolism.

  • Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either the vehicle control (e.g., ethanol (B145695) or DMSO) or this compound at a predetermined concentration (e.g., 10-50 µM).

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for changes in lipid metabolism to occur.

Lipid Extraction
  • Cell Harvesting: After treatment, the media is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then scraped into a solvent-resistant tube.

  • Extraction Solvent: A modified Bligh-Dyer or Folch extraction is performed using a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 v/v).[8]

  • Phase Separation: Water or a saline solution is added to the mixture to induce phase separation. The mixture is vortexed and centrifuged.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected into a new tube.

  • Drying: The solvent is evaporated under a stream of nitrogen gas. The dried lipid extract is stored at -80°C until analysis.

Lipidomics Analysis by LC-MS/MS
  • Chromatographic Separation: The lipid extract is reconstituted in an appropriate solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved using a C18 or C30 reversed-phase column.

  • Mass Spectrometry: The eluent from the chromatography system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Data is acquired in both positive and negative ionization modes to cover a broad range of lipid classes. Data-dependent or data-independent acquisition strategies can be employed for MS/MS fragmentation to aid in lipid identification.

  • Data Processing: Raw data files are processed using specialized lipidomics software (e.g., LipidSearch, MS-DIAL, or MetaboAnalyst) for peak picking, alignment, and lipid identification against a spectral library.[9]

  • Statistical Analysis: Statistical analysis (e.g., t-test, ANOVA) is performed to identify lipids that are significantly altered between the control and treated groups.

Signaling Pathways and Experimental Workflow

The biological effects of this compound are likely mediated through the activation of nuclear receptors and other signaling pathways.

PPARα Signaling Pathway

Many oxidized fatty acids, including various oxo-ODEs, are known agonists of PPARα.[1][3][4][5] Activation of PPARα leads to the transcription of genes involved in fatty acid catabolism.

PPAR_Signaling KODE 10-Oxo-11(E),15(Z)- octadecadienoic acid PPARa PPARα KODE->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Promotes Transcription of MetabolicEffects Metabolic Effects: - Increased Fatty Acid Oxidation - Decreased Triglyceride Synthesis TargetGenes->MetabolicEffects

Caption: PPARα signaling pathway activated by this compound.

Experimental Workflow

The overall workflow for a comparative lipidomics study is a multi-step process from sample preparation to data analysis and biological interpretation.

Lipidomics_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Dry Lab CellCulture Cell Culture & Treatment LipidExtraction Lipid Extraction CellCulture->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataProcessing Data Processing & Lipid ID LCMS->DataProcessing Stats Statistical Analysis DataProcessing->Stats BioInterpretation Biological Interpretation Stats->BioInterpretation

Caption: A typical experimental workflow for comparative lipidomics analysis.

References

Safety Operating Guide

Navigating the Disposal of 10-Oxo-11(E),15(Z)-octadecadienoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle 10-Oxo-11(E),15(Z)-octadecadienoic acid with the standard precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

Given the absence of a specific SDS, a conservative approach to disposal is recommended. Treat the compound as potentially hazardous unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.

  • Waste Identification and Characterization:

    • Clearly label the waste container as "this compound, waste".

    • Do not mix with other chemical waste to avoid unknown reactions.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid.

    • Ensure the container is in good condition, free from damage or deterioration.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Segregate from incompatible materials. As a general precaution, store away from strong oxidizing agents, acids, and bases.

  • Disposal:

    • Consult your institution's EHS department. This is the most critical step. Your EHS professionals are equipped to provide specific guidance based on local, state, and federal regulations.

    • Do not dispose of this compound down the drain or in regular trash.

    • Disposal options for similar compounds range from landfill to incineration. Based on available information for related oxo-octadecadienoic acids, the recommended methods are either removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[1].

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, a comprehensive table of quantitative data for disposal considerations is not available. For reference, key identifiers for the compound are provided below.

PropertyValue
Molecular Formula C₁₈H₃₀O₃
Molecular Weight 294.43 g/mol
CAS Number 1488409-84-2

Experimental Protocols

No specific experimental protocols related to the disposal of this compound were found in the public domain. The disposal procedure outlined above is based on general best practices for laboratory chemical waste management.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

A Start: Have this compound for disposal B Is a specific Safety Data Sheet (SDS) available? A->B C Follow disposal instructions in Section 13 of the SDS B->C Yes D Treat as potentially hazardous waste B->D No I End: Proper Disposal Complete C->I E Label waste container clearly D->E F Store in a designated hazardous waste accumulation area E->F G Consult Institutional Environmental Health & Safety (EHS) Department F->G H Arrange for disposal by a licensed hazardous waste contractor G->H H->I

References

Personal protective equipment for handling 10-Oxo-11(E),15(Z)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment:

Based on data for similar compounds, 10-Oxo-11(E),15(Z)-octadecadienoic acid is not classified as a hazardous substance.[4] However, as with any chemical, it is crucial to follow standard laboratory safety protocols to minimize any potential risks. Minor irritation may occur in individuals with susceptibility.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe laboratory operations. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specific Equipment Purpose Guidelines for Use
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from potential splashes or aerosols.Minimum requirement for any laboratory work involving chemicals.[5][6] Goggles are recommended when there is a higher potential for splashing.[5][6]
Hand Protection Disposable nitrile glovesPrevents direct skin contact with the chemical.Inspect gloves for any tears or punctures before use.[7] Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after handling the compound.[7][8]
Body Protection Laboratory coatProtects skin and personal clothing from spills and contamination.A long-sleeved, properly fastened lab coat should be worn at all times in the laboratory.[9]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.Open-toed shoes or sandals are not permitted in a laboratory setting.[9][10]

Operational Plan: Step-by-Step Handling Protocol

Following a standardized procedure for handling this compound will ensure a safe and efficient workflow.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[7][11] For procedures that may generate aerosols, a chemical fume hood is recommended.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Clear the workspace of any unnecessary items to prevent clutter and potential spills.

2. Handling the Compound:

  • Before handling, review the available safety information and have all necessary PPE donned correctly.

  • When transferring or weighing the compound, do so carefully to avoid generating dust or aerosols.

  • If the compound is in solution, handle it with care to prevent splashing.

3. Spills and Cleanup:

  • Small spills: Wipe up with an absorbent cloth. Clean the spill area with water.[4]

  • Large spills: Cover the spill with an inert absorbent material, such as sand or earth.[4] Collect the material into a suitable container for disposal.

  • Ensure the cleanup area is well-ventilated.

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

  • Waste Collection: Collect all waste material, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. For specific guidance, consult your institution's Environmental Health and Safety (EHS) department. In general, this type of compound may be sent to a landfill if regulations permit.[4] Do not dispose of it down the drain.[12]

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_contingency Contingency cluster_disposal Disposal A Review Safety Information B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Handle Compound Carefully C->D E Spill Occurs? D->E F Follow Spill Cleanup Protocol E->F Yes G Collect Waste in Labeled Container E->G No F->G H Dispose According to Regulations G->H

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.